6-Bromo-2,4-dichloroquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,4-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFXLQFAIWSWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695392 | |
| Record name | 6-Bromo-2,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406204-90-8 | |
| Record name | 6-Bromo-2,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,4-dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromo-2,4-dichloroquinoline CAS number
An In-depth Technical Guide to 6-Bromo-2,4-dichloroquinoline CAS Number: 406204-90-8
Abstract
This compound is a halogenated aromatic heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring reactive chloro groups at the 2 and 4 positions and a bromine atom at the 6-position, confers a distinct chemical reactivity profile that is highly valuable for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, established synthesis protocols, and significant applications, particularly in the realm of drug discovery as a scaffold for targeted therapeutic agents. Safety and handling protocols are also discussed to ensure its effective and safe utilization in a research and development setting.
Compound Identification and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by the CAS number 406204-90-8.[1][2] The quinoline core is a privileged structure in medicinal chemistry, and the specific halogenation of this compound makes it a versatile intermediate.[1]
Chemical Structure
The molecular structure provides the basis for understanding the reactivity of this compound. The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution, while the bromine at position 6 can participate in cross-coupling reactions.
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties is essential for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Source |
| CAS Number | 406204-90-8 | [1][2][3] |
| Molecular Formula | C₉H₄BrCl₂N | [1][3] |
| Molecular Weight | 276.94 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid, Off-white | [4] |
| Storage | Sealed in dry, Room Temperature or under inert atmosphere | [3][5] |
| SMILES | C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)Cl | [1] |
| InChI Key | CRFXLQFAIWSWIV-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound requires a strategic approach to achieve the desired halogenation pattern. The choice of method often depends on the available starting materials, desired scale, and environmental considerations.
Synthesis from 6-Bromoquinolin-4-ol
A prevalent laboratory-scale synthesis involves the chlorination of a 6-bromoquinolin-4-ol precursor. This method is reliable and provides good yields of the target compound.
Caption: General workflow for the synthesis of this compound.
Expert Insights: The use of phosphorus oxychloride (POCl₃) is a classic and effective method for converting hydroxyl groups on heterocyclic rings, such as quinolones and quinazolinones, into chloro groups. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent. Careful temperature control and quenching are critical for safety and to maximize yield.
Detailed Protocol:
-
To a solution of 6-bromoquinolin-4-ol, add phosphorus oxychloride (POCl₃) dropwise. A catalytic amount of DMF can be added.[6]
-
The mixture is heated to reflux (approximately 110°C) and stirred for 3-5 hours.[6]
-
After completion (monitored by TLC), the reaction is cooled, and the excess POCl₃ is removed under reduced pressure.[6]
-
The remaining residue is carefully poured into ice water with vigorous stirring.[6]
-
The aqueous solution is neutralized to a pH of 5-6 using a saturated sodium bicarbonate solution.[6]
-
The product is extracted with a suitable organic solvent, such as dichloromethane.[6]
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.[6]
Industrial Synthesis from 4-Bromoaniline
For larger-scale production, an alternative route starting from 4-bromoaniline and ethyl propiolate offers a more environmentally friendly approach with yields reported to be over 70%.[1] This multi-step process involves a cyclization reaction to form the quinoline core, followed by chlorination.
Applications in Research and Drug Development
The trifunctional nature of this compound makes it a highly sought-after intermediate in the synthesis of targeted therapeutics.
Scaffold for Kinase Inhibitors
The quinoline scaffold is present in numerous FDA-approved kinase inhibitors. The 2- and 4-positions of this compound are particularly reactive towards nucleophilic substitution by amines, allowing for the facile introduction of various side chains to probe the ATP-binding pocket of kinases. A related compound, 6-Bromo-4-chloroquinoline-3-carbonitrile, is noted as a key building block for synthesizing potent kinase inhibitors, highlighting the utility of this structural class.[7]
Intermediate for Cytochrome P450 Enzyme Inhibitors
Research has demonstrated that this compound can serve as an intermediate for compounds that inhibit cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[1] These enzymes are critical for the metabolism of a vast number of drugs.[1] The development of selective inhibitors is crucial for studying drug-drug interactions and for potential therapeutic applications where modulating drug metabolism is beneficial.[1]
Versatile Chemical Building Block
Beyond its applications in life sciences, the distinct reactivity of the three halogen atoms allows for sequential and site-selective reactions. For instance, the chloro groups can be substituted under certain conditions, while the bromo group can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce carbon-carbon bonds, further expanding molecular complexity.[1]
Safety, Handling, and Storage
As with any halogenated heterocyclic compound, proper safety protocols must be strictly followed. The information provided here is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).
| Hazard Category | Precautionary Measures |
| Eye Irritation | Causes serious eye irritation. Wear appropriate protective eyeglasses or chemical safety goggles.[8] |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing.[8] |
| Inhalation | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing dust.[8][9] |
| Ingestion | Harmful if swallowed. Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[10] |
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][9]
-
Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[5][9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[5][9]
Storage and Disposal:
-
Store in a well-ventilated place. Keep the container tightly closed and locked up.[5][9]
-
Store under an inert atmosphere is also recommended.[5]
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][9]
Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery and chemical synthesis. Its well-defined reactivity allows for the strategic development of novel compounds, particularly in the pursuit of enzyme and kinase inhibitors. A comprehensive understanding of its synthesis, properties, and handling is paramount for leveraging its full potential in a safe and effective manner.
References
- 1. Buy this compound | 406204-90-8 [smolecule.com]
- 2. 406204-90-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. This compound - CAS:406204-90-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. 6-BROMO-2,4-DICHLOROQUINAZOLINE CAS#: 102393-82-8 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1810-71-5 Name: 6-Bromo-2-chloroquinoline [xixisys.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. oreqcorp.com [oreqcorp.com]
Introduction: The Strategic Importance of a Polyhalogenated Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2,4-dichloroquinoline
In the landscape of modern synthetic chemistry, particularly within medicinal and materials science, the quinoline core represents a "privileged scaffold." Its rigid, aromatic structure is a common feature in a multitude of biologically active compounds. The strategic introduction of multiple halogen atoms onto this core, as seen in this compound, creates a highly versatile and reactive building block. This guide offers an in-depth exploration of the physicochemical properties, synthesis, reactivity, and analytical characterization of this compound (CAS No. 406204-90-8), providing researchers and drug development professionals with the critical data and field-proven insights necessary for its effective application.
The molecule's utility is derived from the distinct electronic environments and reactivities of its three halogen substituents. The chlorine atoms at the 2- and 4-positions, activated by the ring nitrogen, are susceptible to nucleophilic substitution, while the bromine atom at the 6-position on the carbocyclic ring is more amenable to metal-catalyzed cross-coupling reactions. This differential reactivity allows for sequential, site-selective modifications, making it an invaluable intermediate for constructing complex molecular architectures.[1]
Core Physicochemical Properties
The fundamental physical and chemical properties of this compound are pivotal for its handling, reaction setup, and purification. While experimental data for some properties are not widely published, a combination of vendor-supplied information and predictive modeling provides a solid foundation for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 406204-90-8 | [2] |
| Molecular Formula | C₉H₄BrCl₂N | [2][3] |
| Molecular Weight | 276.94 g/mol | [2][3] |
| Monoisotopic Mass | 274.8904 Da | [4] |
| Appearance | Off-white to light yellow solid | Vendor Data |
| Melting Point | Not experimentally reported in cited literature. The related compound, 6-Bromo-4-chloroquinoline, melts at 111-115 °C.[5] | N/A |
| Solubility | Slightly soluble in water; Soluble in toluene and likely soluble in other polar aprotic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF). | N/A |
| Storage | Store in freezer (-20°C), under inert atmosphere, sealed in dry conditions. | Vendor Data |
Structural Elucidation & Spectroscopic Signature
Confirming the identity and purity of this compound is paramount. Standard spectroscopic techniques provide a unique fingerprint for the molecule.
Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming the molecular weight and elemental composition due to the characteristic isotopic patterns of bromine and chlorine.
-
Expected Molecular Ion (M+) : The mass spectrum will exhibit a complex cluster of peaks for the molecular ion because bromine has two major isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine has two (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The most abundant peak in this cluster (the monoisotopic mass) will be at m/z ≈ 274.8904, corresponding to the [C₉H₄⁷⁹Br³⁵Cl₂N]⁺ ion.
-
Predicted Adducts : Collision cross-section (CCS) predictions can aid in identification. For example, the [M+H]⁺ adduct is predicted at an m/z of 275.89768.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The spectrum will show four signals in the aromatic region (approx. 7.5-8.5 ppm).
-
H-3 : A singlet, shifted downfield due to the deshielding effect of the adjacent nitrogen and C4-chlorine.
-
H-5, H-7, H-8 : These protons on the carbocyclic ring will form a coupled system. H-8 will likely be a doublet, H-7 a doublet of doublets, and H-5 a doublet, with coupling constants typical for ortho and meta relationships.
-
-
¹³C NMR : Nine distinct signals are expected. The carbons attached to the halogens (C-2, C-4, C-6) and the nitrogen atom will have characteristic chemical shifts. Carbons C-2 and C-4 will be significantly downfield.
Synthesis & Chemical Reactivity
The synthesis of this compound leverages established methodologies for quinoline construction, followed by targeted halogenation. Its reactivity is a study in selectivity, governed by the electronic properties of the quinoline ring system.
Synthetic Pathways
Two primary routes are commonly employed for the synthesis of multi-halogenated quinolines.
-
Chlorination of a Precursor : The most direct laboratory-scale synthesis involves the reaction of 6-Bromoquinolin-4-ol with a strong chlorinating agent like phosphorus oxychloride (POCl₃), which converts the hydroxyl group at C4 and the tautomeric amide at C2 into chlorides.[2]
-
Industrial Synthesis from Acyclic Precursors : A more scalable and environmentally favorable approach begins with 4-bromaniline and ethyl propiolate, proceeding through cyclization to form the quinoline core, followed by chlorination. This method can achieve yields exceeding 70%.[2]
Caption: Key synthetic routes to this compound.
Differential Reactivity: A Chemist's Toolkit
The true synthetic value of this compound lies in the differential reactivity of its halogen atoms. This allows for a programmed, stepwise functionalization of the molecule. The general hierarchy for substitution is dictated by the electronic activation provided by the heterocyclic nitrogen atom.
-
C4-Cl (Most Reactive) : The chlorine at the 4-position is highly activated towards nucleophilic aromatic substitution (SₙAr). It is readily displaced by amines, alcohols, and thiols. This high reactivity is analogous to that observed in related 6-bromo-2,4-dichloroquinazoline systems.
-
C6-Br (Intermediate Reactivity) : The bromine on the benzene ring is less susceptible to SₙAr but is the primary site for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, using palladium catalysts.
-
C2-Cl (Least Reactive) : The chlorine at the 2-position is the least reactive towards SₙAr due to its proximity to the nitrogen. Harsher reaction conditions are typically required to achieve substitution at this position.
Caption: Reactivity hierarchy of halogen sites on the quinoline core.
Applications in Research and Development
Medicinal Chemistry
This compound is a cornerstone intermediate for synthesizing targeted therapeutics. Its ability to undergo selective functionalization makes it ideal for generating libraries of compounds for screening.
-
Kinase Inhibitors : The quinoline scaffold is central to many kinase inhibitors. This compound serves as a starting point for developing potent inhibitors by installing various amine side chains at the C4 position.
-
Cytochrome P450 Inhibition : It has been identified as an inhibitor of CYP1A2 and CYP2C19, enzymes critical for drug metabolism.[2] This property is significant for studying drug-drug interactions and can inform the design of new chemical entities with desired metabolic profiles.[2]
Safety, Handling, and Storage
As a reactive halogenated compound, this compound requires careful handling.
-
Hazard Identification : While specific GHS classifications for this exact compound are not universally listed, related compounds are designated as harmful if swallowed, and causing skin and serious eye irritation. Assume this compound carries similar risks.
-
Personal Protective Equipment (PPE) : Always use chemical-resistant gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage : To ensure long-term stability, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer (-20°C).
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Detailed Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and analysis of this compound.
Protocol 1: Synthesis from 6-Bromoquinolin-4-ol
This protocol describes a common lab-scale synthesis via chlorination.
-
Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-bromoquinolin-4-ol (1.0 eq).
-
Reagent Addition : Under a fume hood, cautiously add phosphorus oxychloride (POCl₃) (approx. 10 eq by volume) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).
-
Reaction : Heat the mixture to reflux (approx. 110-115°C) and stir for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a mixture like ethyl acetate/hexane.
-
Workup (Quenching) : After cooling the reaction to room temperature, carefully and slowly pour the mixture into a beaker of crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralization : Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
-
Extraction : Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from heptane) or column chromatography on silica gel.[8]
Protocol 2: Purity Analysis by HPLC
This protocol provides a general reverse-phase HPLC method for assessing purity.
-
Instrumentation : A standard HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical starting point is 70:30 acetonitrile:water.
-
Flow Rate : 1.0 mL/min.
-
Detection : Set the UV detector to 254 nm, a wavelength where aromatic compounds typically absorb strongly.
-
Sample Preparation : Accurately weigh and dissolve the compound in the mobile phase or acetonitrile to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis : Inject 5-10 µL of the sample. Purity is calculated based on the area percent of the main product peak relative to the total area of all observed peaks in the chromatogram.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, coupled with a highly selective reactivity profile, provide chemists with a reliable and versatile platform for synthesizing complex molecules. Understanding the nuances of its handling, synthesis, and analytical characterization, as detailed in this guide, is essential for unlocking its full potential in the discovery and development of novel pharmaceuticals and advanced materials.
References
- 1. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 2. Buy this compound | 406204-90-8 [smolecule.com]
- 3. This compound - CAS:406204-90-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]
- 5. 6-BROMO-4-CHLOROQUINOLINE CAS#: 65340-70-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
Introduction to the Mass Spectrometric Analysis of Halogenated Quinolines
An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-2,4-dichloroquinoline
This compound is a halogenated heterocyclic compound. Its structure presents several key features that dictate its behavior in a mass spectrometer: a stable quinoline core, two chlorine atoms, and one bromine atom. Understanding the interplay of these components is crucial for interpreting its mass spectrum. Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for elucidating the structure of such compounds through analysis of their molecular ions and fragmentation patterns.[1] The presence of multiple halogen atoms creates a highly characteristic isotopic pattern for the molecular ion, which is a primary focus of this guide.
The Molecular Ion: A Tale of Isotopes
The molecular ion (M⁺) peak is one of the most informative signals in a mass spectrum. For this compound, the appearance of the molecular ion is dominated by the natural isotopic abundances of bromine and chlorine.
-
Chlorine Isotopes : Natural chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[2] A molecule containing two chlorine atoms will therefore exhibit peaks at M⁺, (M+2)⁺, and (M+4)⁺ with a characteristic intensity ratio of approximately 9:6:1.[2]
-
Bromine Isotopes : Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (approximately 1:1 ratio).[3] This results in two peaks of similar height separated by 2 m/z units for any bromine-containing ion.[2]
For this compound, the combination of these isotopic patterns results in a complex and highly distinctive cluster of peaks for the molecular ion. The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl, and ⁷⁹Br), is 274.8904 Da.[4] The predicted isotopic pattern for the molecular ion is summarized in the table below.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound
| Ion | Nominal m/z | Isotopic Composition | Predicted Relative Abundance (%) |
| [M]⁺ | 275 | C₉H₄⁷⁹Br³⁵Cl₂N | 75.8 |
| [M+2]⁺ | 277 | C₉H₄⁸¹Br³⁵Cl₂N / C₉H₄⁷⁹Br³⁵Cl³⁷ClN | 100.0 |
| [M+4]⁺ | 279 | C₉H₄⁸¹Br³⁵Cl³⁷ClN / C₉H₄⁷⁹Br³⁷Cl₂N | 48.9 |
| [M+6]⁺ | 281 | C₉H₄⁸¹Br³⁷Cl₂N | 10.6 |
Note: The nominal m/z is used for simplicity in this table. High-resolution mass spectrometry would resolve the exact masses.
Predicted Fragmentation Pathways
Under electron ionization (70 eV), the molecular ion of this compound will be energetically unstable and undergo fragmentation. The fragmentation pathways are predicted based on the known behavior of quinolines and halogenated aromatic compounds.[5][6] The primary fragmentation events are expected to be the loss of halogen atoms and the characteristic fragmentation of the quinoline ring system.
The predicted fragmentation cascade is initiated by the loss of a halogen radical, which is a common pathway for halogenated aromatic compounds.[5] The relative ease of cleavage of C-Br versus C-Cl bonds will influence the abundance of the resulting fragment ions. Subsequently, the quinoline ring can undergo fragmentation, often involving the loss of a neutral molecule like hydrogen cyanide (HCN).[6]
Caption: Predicted major fragmentation pathways for this compound.
Table 2: Predicted Major Fragment Ions of this compound
| Ion Formula | Description | Predicted m/z (Monoisotopic) |
| [C₉H₄BrCl₂N]⁺ | Molecular Ion | 274.9 |
| [C₉H₄BrClN]⁺ | Loss of a chlorine radical | 239.9 |
| [C₉H₄Cl₂N]⁺ | Loss of a bromine radical | 196.0 |
| [C₈H₃BrClN]⁺ | Loss of Cl followed by loss of HCN | 212.9 |
| [C₈H₃Cl₂N]⁺ | Loss of Br followed by loss of HCN | 169.0 |
Experimental Protocol for Mass Spectrometric Analysis
For researchers aiming to acquire a mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is recommended. This approach is suitable for volatile and thermally stable compounds like halogenated quinolines.[7]
I. Sample Preparation
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity volatile organic solvent, such as dichloromethane or ethyl acetate, to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
II. GC-MS Instrumentation and Parameters
-
System : A standard GC-MS system equipped with a capillary column and an electron ionization (EI) source.
-
GC Column : A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating this type of analyte.
-
Injection :
-
Injection Volume: 1 µL
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on the sample concentration.
-
-
Oven Temperature Program :
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters :
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
III. Data Analysis
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion cluster to confirm the presence of one bromine and two chlorine atoms by comparing the observed isotopic pattern with the theoretical pattern.
-
Identify and interpret the major fragment ions to confirm the structure of the compound, comparing them to the predicted fragmentation pathways.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
While direct experimental data for the mass spectrometry of this compound is not widely published, a detailed and informative prediction of its mass spectrum can be constructed. By understanding the fundamental principles of isotope distributions for halogens and the characteristic fragmentation patterns of the quinoline core, researchers can confidently identify this compound and its analogues. The highly specific isotopic cluster of the molecular ion serves as a definitive marker for the presence of one bromine and two chlorine atoms. The subsequent fragmentation provides further structural confirmation. The experimental protocol outlined in this guide provides a robust starting point for the analysis of this and similar molecules, empowering researchers in their synthetic and analytical endeavors.
References
An In-depth Technical Guide to the Key Spectroscopic Data of 6-Bromo-2,4-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,4-dichloroquinoline is a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. As a versatile synthetic intermediate, its unique substitution pattern makes it a valuable building block for the development of novel therapeutic agents and functional materials.[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This guide provides a comprehensive overview of the key spectroscopic data for this compound, including predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data, along with detailed experimental protocols and data interpretation.
Molecular Properties
| Property | Value | Source |
| Chemical Formula | C₉H₄BrCl₂N | Smolecule[1] |
| Molecular Weight | 276.94 g/mol | Smolecule[1] |
| CAS Number | 406204-90-8 | Smolecule[1] |
| Appearance | Off-white to light brown solid | ChemScene |
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous identification.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 275.89768 |
| [M] | 274.8904 |
Data sourced from PubChemLite.[2]
The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the elemental composition of the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion peaks (e.g., m/z 100-500).
-
Data Processing: Process the acquired data to determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the isotopic pattern to confirm the presence of bromine and chlorine atoms.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons on the quinoline ring system.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.50 - 7.60 | s | - |
| H-5 | 8.10 - 8.20 | d | 8.5 - 9.0 |
| H-7 | 7.80 - 7.90 | dd | 8.5 - 9.0, 2.0 - 2.5 |
| H-8 | 7.95 - 8.05 | d | 2.0 - 2.5 |
Predictions are based on the analysis of related quinoline derivatives.[3][4]
Interpretation:
-
H-3: This proton is a singlet as it has no adjacent protons to couple with.
-
H-5: This proton is a doublet due to coupling with H-7.
-
H-7: This proton appears as a doublet of doublets due to coupling with both H-5 and H-8.
-
H-8: This proton is a doublet due to coupling with H-7.
The electron-withdrawing effects of the chlorine and bromine atoms will cause the signals to shift downfield.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show nine distinct signals for the nine carbon atoms.
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 145 - 147 |
| C-4a | 125 - 127 |
| C-5 | 130 - 132 |
| C-6 | 120 - 122 |
| C-7 | 138 - 140 |
| C-8 | 128 - 130 |
| C-8a | 148 - 150 |
Predictions are based on the analysis of related quinoline derivatives.[5][6]
Interpretation:
The chemical shifts of the carbon atoms are influenced by the electronegativity of the substituents and their position on the quinoline ring. The carbons directly attached to the chlorine atoms (C-2 and C-4) and the bromine atom (C-6) will be significantly affected.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.
-
Instrumentation: Use a high-field NMR spectrometer.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.
-
Data Processing: Process the FID as described for ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-Cl and C-Br bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | Aromatic C-H stretching |
| 1600 - 1450 | Aromatic C=C stretching |
| 850 - 750 | C-Cl stretching |
| 700 - 600 | C-Br stretching |
Predictions are based on typical ranges for these functional groups.[7]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Processing: Process the interferogram using a Fourier transform to obtain the IR spectrum.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
General Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of this compound.
References
- 1. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. 205055-63-6|6-Bromo-1-chloroisoquinoline|BLD Pharm [bldpharm.com]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Literature review on the discovery of halogenated quinolines
An In-depth Technical Guide to the Discovery and Development of Halogenated Quinolines
For researchers, scientists, and drug development professionals, an understanding of the historical and synthetic evolution of a compound class is critical for innovation. The halogenated quinoline scaffold is a testament to this, representing a journey from 19th-century coal tar chemistry to modern targeted therapeutics. This guide provides a comprehensive exploration of the discovery of halogenated quinolines, detailing the foundational synthetic strategies, the landmark discovery of their antimalarial properties, and the expansion into a diverse range of biological activities. We will delve into the causality behind experimental choices, provide detailed protocols for key reactions, and illustrate the underlying mechanisms that govern both their synthesis and function.
The story of halogenated quinolines begins with the quinoline ring itself, a heterocyclic aromatic compound first extracted from coal tar in 1834.[1][2] The ability to construct this scaffold synthetically in the late 1800s opened the door to systematic chemical exploration.[3] Several classical named reactions were pivotal in this endeavor, each offering a different pathway to the core structure and influencing the types of derivatives that could be created. Understanding these foundational methods is key to appreciating the subsequent development of halogenated analogs.
A comparative overview of these classical syntheses highlights their distinct approaches to forming the quinoline ring system.
| Reaction Name | Year Discovered | Key Reactants | Catalyst/Conditions | Typical Product |
| Skraup Synthesis | 1880 | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | Strong Acid, Heat | Unsubstituted or simple substituted quinolines |
| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl Compound | Strong Acid (Brønsted or Lewis) | 2- and/or 4-substituted quinolines |
| Friedländer Synthesis | 1882 | o-Aminoaryl Aldehyde or Ketone, Carbonyl with α-Methylene Group | Acid or Base | Highly functionalized quinolines |
| Combes Synthesis | 1888 | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted quinolines |
| Pfitzinger Reaction | 1886 | Isatin, Carbonyl with α-Methylene Group | Strong Base (e.g., KOH) | Quinoline-4-carboxylic acids |
The Friedländer Synthesis: A Convergent Approach
Discovered by Paul Friedländer in 1882, this reaction provides a direct and versatile route to polysubstituted quinolines.[3][4][5] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[5][6]
Causality in Experimental Design: The choice of catalyst (acid vs. base) depends on the specific substrates. Acid catalysts protonate the carbonyl of the α-methylene component, making it more electrophilic for the initial aldol-type reaction. Base catalysts, conversely, deprotonate the α-methylene group to form an enolate, which then acts as the nucleophile. Modern variations have employed milder conditions, including using iodine or carrying out the reaction in water without a catalyst, aligning with green chemistry principles.[6][7]
Experimental Protocol: A Generalized Friedländer Synthesis
This protocol outlines a typical procedure for the acid-catalyzed Friedländer synthesis.
-
Reactant Preparation: In a round-bottom flask, dissolve the o-aminoaryl ketone (1.0 eq) and the α-methylene carbonyl compound (1.2 eq) in a suitable solvent such as ethanol or DMF.[5]
-
Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid, to the mixture.[4][6]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80–120 °C) for several hours.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
The Pfitzinger Reaction: A Pathway to Carboxylic Acids
The Pfitzinger reaction is a cornerstone for synthesizing quinoline-4-carboxylic acids, which are not only biologically active but also serve as crucial intermediates for more complex molecules.[8][9] The reaction condenses isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[10]
Mechanism and Rationale: The reaction initiates with the base-catalyzed hydrolysis of the amide bond in isatin, opening the ring to form a keto-acid intermediate.[8][10] This intermediate's aniline moiety then condenses with the carbonyl compound to form an imine (Schiff base). Subsequent intramolecular cyclization and dehydration yield the final aromatic quinoline-4-carboxylic acid product.[8] The strong basic conditions are essential for the initial ring-opening of the stable isatin lactam.
Caption: Workflow for the Pfitzinger Synthesis.[8]
The Antimalarial Revolution: Discovery of Chloroquine
The true potential of modifying the quinoline scaffold was realized in the context of infectious disease. While quinine, a natural quinoline alkaloid, was the first effective treatment for malaria, the search for synthetic alternatives led to the landmark discovery of halogenated quinolines.[11]
Chloroquine, a 4-aminoquinoline containing a chlorine atom at the 7-position, emerged as a highly effective and widely used antimalarial drug.[12][13] Its discovery revolutionized malaria treatment and prophylaxis.
Mechanism of Action: A Tale of Toxic Heme
The antimalarial activity of chloroquine is a classic example of targeted chemotherapy, exploiting a vulnerability in the parasite's lifecycle within red blood cells.[12][14]
-
Accumulation: As a weak base, chloroquine diffuses into the acidic food vacuole of the Plasmodium parasite inside an infected red blood cell. In this acidic environment (pH ~4.7), it becomes protonated and is trapped, concentrating to levels over 1000-fold higher than in the surrounding plasma.[12][13]
-
Hemoglobin Digestion: The parasite digests the host's hemoglobin to obtain amino acids, releasing large quantities of toxic heme as a byproduct.[14]
-
Detoxification Inhibition: To protect itself, the parasite normally polymerizes the toxic heme into an inert, crystalline substance called hemozoin (the "malaria pigment").[14][15]
-
Parasite Death: Chloroquine interferes with this detoxification process by capping the growing hemozoin crystals and inhibiting the enzyme heme polymerase.[12][15] This leads to the buildup of toxic heme, which disrupts parasite membranes and causes oxidative damage, ultimately leading to the parasite's death.[13]
Caption: Chloroquine's inhibition of heme detoxification.[12][13][15]
Modern Synthetic Strategies for Halogenation
While early halogenated quinolines were often synthesized by building the ring from already halogenated precursors, modern organic chemistry has provided more direct and selective methods for introducing halogens onto a pre-formed quinoline scaffold. These methods offer greater efficiency, functional group tolerance, and regiocontrol.
Metal-Free Regioselective C–H Halogenation
A significant advancement is the development of metal-free methods for the direct halogenation of C–H bonds. This approach is highly atom-economical and avoids the use of toxic and expensive metal catalysts. For example, a protocol has been established for the regioselective C5-halogenation of 8-substituted quinolines using an inexpensive and readily available halogen source like trihaloisocyanuric acid (TCCA or TCICA).[16][17]
Rationale and Selectivity: This reaction proceeds under mild, room-temperature conditions and demonstrates high regioselectivity for the C5 position, which is often difficult to functionalize using classical electrophilic substitution methods.[16] The 8-substituent acts as a directing group, making this a powerful tool for late-stage functionalization of complex quinoline derivatives.[17]
Experimental Protocol: Metal-Free C5-Chlorination of an 8-Substituted Quinoline
This protocol is adapted from the work of Motati et al. on remote C-H halogenation.[16]
-
Reaction Setup: To a vial, add the 8-substituted quinoline (1.0 eq, 0.2 mmol) and trichloroisocyanuric acid (TCCA) (0.36 eq, 0.072 mmol).
-
Solvent Addition: Add trifluoroacetic acid (TFA) (1.0 mL) as the solvent.
-
Reaction: Stir the reaction mixture at room temperature under an air atmosphere. The reaction is typically complete within 1-2 hours.
-
Quenching and Work-up: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure C5-chlorinated quinoline.
Expanding the Biological Frontier
The success of chloroquine spurred decades of research, revealing that halogenated quinolines possess a vast spectrum of biological activities beyond their antimalarial effects. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity and electronic distribution, enhancing its ability to interact with biological targets and improving its pharmacokinetic profile.[18][19]
-
Antibacterial Agents: Several halogenated quinolines have shown potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[20][21] Cloxyquin, a halogenated 8-hydroxyquinoline, has demonstrated significant anti-MRSA activity.[22] These compounds are particularly interesting for their ability to eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics.[21]
-
Anticancer Activity: The quinoline scaffold is present in numerous tyrosine kinase inhibitors used in cancer therapy. Halogenated quinoline-triazene derivatives have been synthesized and tested as potential antitumor agents, showing activity against murine leukemias.[23]
-
Antiviral and Other Activities: Research has also uncovered anti-HIV, anti-inflammatory, and antidepressant properties in various halogenated quinoline derivatives, making this a rich scaffold for further drug discovery.[18][19]
Conclusion
The journey of halogenated quinolines from their synthetic origins in the 19th century to their current status as a "privileged scaffold" in medicinal chemistry is a powerful illustration of chemical innovation. The initial discovery of robust methods like the Friedländer and Pfitzinger syntheses enabled the construction of the core ring system. This foundation allowed for the subsequent discovery of chloroquine, which not only saved countless lives but also unveiled a fascinating mechanism of action that continues to be studied. Today, with the advent of modern synthetic techniques like direct C-H halogenation, chemists can modify these structures with unprecedented precision. The expanding portfolio of biological activities, from antibacterial to anticancer, ensures that the discovery and development of novel halogenated quinolines will remain a vibrant and vital area of research for years to come.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Chloroquine - Wikipedia [en.wikipedia.org]
- 13. pharmacyfreak.com [pharmacyfreak.com]
- 14. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]
- 15. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 17. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Supplier Landscape for 6-Bromo-2,4-dichloroquinoline: A Guide to Sourcing for Drug Discovery
An In-Depth Technical Guide for Researchers
Abstract
6-Bromo-2,4-dichloroquinoline is a halogenated heterocyclic compound that serves as a pivotal intermediate in medicinal chemistry and pharmaceutical research. Its unique substitution pattern, featuring reactive chlorine atoms and a bromine handle, makes it a versatile scaffold for the synthesis of complex, biologically active molecules.[1] Notably, it is a key building block for targeted therapies, including inhibitors of critical signaling pathways implicated in oncology. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on sourcing high-quality this compound. We will explore the paramount importance of starting material purity, provide a comparative overview of commercial suppliers, and detail the necessary protocols for supplier validation and material handling to ensure experimental reproducibility and integrity.
The Foundational Imperative: Quality of Starting Materials in Research
In pharmaceutical research, the quality of the inputs dictates the quality of the outputs.[2] The purity and consistency of a starting material like this compound are not mere line items on a purchase order; they are critical variables that profoundly influence the trajectory of a research program. Using high-quality raw materials is essential for ensuring drug efficacy, safety, and consistency in formulations.[3]
Causality of Quality Control:
-
Reproducibility: Even minor variations in the impurity profile of a starting material can lead to significant batch-to-batch inconsistencies in reaction yields, by-product formation, and the biological activity of the final compound.[4]
-
Safety and Efficacy: Uncharacterized impurities can be toxic or may interfere with biological assays, leading to misleading structure-activity relationship (SAR) data and compromising the safety and efficacy of the potential drug candidate.[5]
-
Regulatory Compliance: Rigorous testing of raw materials is the first and most crucial step in pharmaceutical quality control, ensuring that all components meet the stringent standards set by regulatory bodies like the FDA and EMA.[4]
Therefore, a robust supplier evaluation process is not an administrative hurdle but a fundamental scientific necessity to de-risk a project and ensure the integrity of the generated data.
Commercial Suppliers of this compound (CAS: 406204-90-8)
A variety of suppliers offer this compound for research purposes. Offerings can differ in terms of scale, purity, available documentation, and price. The following table provides a comparative summary of several known suppliers.
| Supplier | CAS Number | Molecular Formula | Stated Purity | Typical Quantities | Notes |
| Smolecule | 406204-90-8 | C₉H₄BrCl₂N | Not specified | Inquiry-based | Marketed for research in medicinal chemistry and material science.[1] |
| Matrix Scientific | 406204-90-8 | C₉H₄BrCl₂N | Not specified | Inquiry-based | Lists MDL Number: MFCD11847521.[6] |
| Sunway Pharm Ltd | 406204-90-8 | C₉H₄BrCl₂N | 97% | 100mg - 10g+ | Provides pricing for various quantities and notes storage conditions.[7] |
| ChemicalBook | 406204-90-8 | C₉H₄BrCl₂N | ~97% | 1g, 10g, 100g | Lists multiple suppliers, primarily based in China.[8] |
| ChemBlink | 406204-90-8 | C₉H₄BrCl₂N | Not specified | Inquiry-based | An open-source directory listing various chemical suppliers.[9] |
Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should always contact suppliers directly for the most current information, including stock availability, detailed specifications, and pricing.
A Self-Validating System: The Supplier Selection and Qualification Workflow
Selecting a supplier should be a systematic process grounded in verification and documentation. The following workflow ensures that the procured material meets the stringent requirements of drug discovery research.
Caption: Workflow for selecting and validating a chemical supplier.
Key Experimental Protocols
In-House Purity Verification by High-Performance Liquid Chromatography (HPLC)
Upon receipt of this compound, it is imperative to perform in-house analysis to verify the purity stated on the supplier's Certificate of Analysis. A reverse-phase HPLC method is a standard and effective technique for this purpose.
Objective: To confirm the identity and assess the purity of the received this compound sample.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent like acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical starting gradient might be 5% B, ramping to 95% B over 20 minutes, followed by a hold and re-equilibration period.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan across a range (e.g., 220-400 nm) to find the optimal wavelength for the quinoline chromophore, typically around 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the main component and any visible impurities.
-
Calculate the purity as a percentage of the total peak area.
-
Compare the result with the supplier's CoA. Any significant discrepancy (>1-2%) or the presence of unexpected major impurities warrants further investigation and communication with the supplier.
-
Safe Handling and Storage Protocol
Substituted quinolines require careful handling. The information is typically derived from the Safety Data Sheet (SDS). For a related compound, 6-Bromo-4-chloroquinoline, the hazards include acute oral toxicity, skin irritation, and eye irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Storage:
-
Conditions: Store in a tightly sealed container in a dry, well-ventilated place.[7] Sunway Pharm recommends storage at room temperature.[7]
-
Incompatibilities: Keep away from strong oxidizing agents.
Applications in Drug Discovery and Chemical Synthesis
This compound is more than just a chemical; it is a gateway to novel therapeutics. The quinoline core is a well-established pharmacophore found in numerous approved drugs.[10] The dichloro substitutions at the 2 and 4 positions provide two reactive sites for nucleophilic substitution, allowing for the introduction of diverse functional groups. The bromo group at the 6-position offers a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), further expanding the chemical space that can be explored.
This compound and its analogs are crucial intermediates in the synthesis of kinase inhibitors. For example, similar structures are used to create PI3K/mTOR inhibitors, which are vital in cancer research.[11][12]
Caption: Synthetic utility of this compound.
References
- 1. Buy this compound | 406204-90-8 [smolecule.com]
- 2. Importance of Raw Material Testing & Analysis for Pharmaceutical Industry [srdpharma.com]
- 3. salvavidaspharma.com [salvavidaspharma.com]
- 4. topioxresearch.com [topioxresearch.com]
- 5. sujatanutripharma.com [sujatanutripharma.com]
- 6. 406204-90-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. This compound - CAS:406204-90-8 - Sunway Pharm Ltd [3wpharm.com]
- 8. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 9. Suppliers of this compound (CAS # 406204-90-8) - chemBlink [chemblink.com]
- 10. Novel substituted quinolines with possible antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 12. atlantis-press.com [atlantis-press.com]
Navigating the Uncharted: A Technical Safety and Handling Guide for 6-Bromo-2,4-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Bromo-2,4-dichloroquinoline is publicly available at the time of this publication. The following in-depth technical guide has been meticulously compiled by synthesizing safety and handling data from structurally analogous compounds, including various halogenated quinolines. This information is provided as a comprehensive safety resource, but it must be understood that the recommendations are based on scientific inference and not on direct experimental data for the compound . A heightened sense of caution is therefore advised in all handling, storage, and disposal procedures.
Foreword: The Imperative of Proactive Safety with Novel Compounds
In the landscape of drug discovery and chemical synthesis, we often encounter novel or sparsely documented compounds. This compound is one such molecule, a halogenated quinoline with significant potential in medicinal chemistry and material science.[1] Its utility, however, is matched by the imperative for rigorous safety protocols. The presence of bromine and chlorine atoms on the quinoline scaffold suggests a profile of reactivity and toxicity that demands our utmost respect and caution.[2][3][4] This guide is structured to provide you, the researcher, with a robust framework for the safe handling of this compound, grounded in the established principles of chemical safety and extrapolated from data on its closest chemical relatives.
Hazard Identification and Risk Assessment: A Composite Profile
Given the absence of a dedicated SDS, a composite hazard profile has been assembled from the GHS classifications of similar dichloro- and bromo-quinolines.[1][5][6][7][8][9][10][11]
Anticipated GHS Classification:
| Hazard Class | Category | GHS Hazard Statement (Anticipated) | Source Analogy |
| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed / H302: Harmful if swallowed | [5][8][10][11] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5][6][7][8][9][10][11] |
| Serious Eye Damage/Eye Irritation | 1 or 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [6][7][10][11] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | H335: May cause respiratory irritation | [6][7][8][10][11] |
Key Health Hazards:
-
Oral Toxicity: Assumed to be harmful or toxic if ingested.[5][8][10][11]
-
Skin and Eye Irritation: Expected to cause skin irritation and potentially serious eye irritation or damage.[5][6][7][8][9][10][11]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6][7][8][10][11]
Physical and Chemical Hazards:
-
Reactivity: Halogenated quinolines can undergo nucleophilic substitution reactions.[2][4] Avoid contact with strong oxidizing agents, strong bases, and metals.
-
Hazardous Decomposition: Combustion or thermal decomposition may produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr).[1]
The Cornerstone of Safety: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound.
Caption: Essential Personal Protective Equipment (PPE) for handling this compound.
-
Body Protection: A flame-resistant lab coat should be worn and buttoned at all times.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be used in addition to goggles when there is a significant risk of splashes.
-
Hand Protection: Wear nitrile or neoprene gloves. Given the unknown permeation characteristics, double-gloving is a prudent measure. Change gloves immediately if they become contaminated.
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1] If there is a risk of generating dust outside of a fume hood, a NIOSH-approved N95 respirator is required. For handling solutions, a respirator with organic vapor cartridges may be necessary depending on the solvent and concentration.
Prudent Handling and Storage: A Step-by-Step Protocol
Adherence to a strict handling and storage protocol is paramount to preventing exposure and maintaining the integrity of the compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Handling:
-
Work Area: All manipulations should be conducted within a certified chemical fume hood.[1]
-
Dispensing: As a solid, care must be taken to avoid the generation of dust. Use a spatula to carefully transfer the material.
-
Solutions: When preparing solutions, add the solid to the solvent slowly while stirring.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reactive metals.[1]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[12]
Storage:
-
Container: Store in a tightly sealed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[13]
-
Segregation: Store separately from incompatible materials.
Emergency Preparedness: A Proactive Response Plan
In the event of an accidental exposure or spill, a rapid and informed response is critical.[14][15][16][17][18]
Caption: Decision tree for emergency response to a this compound spill or exposure.
First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response:
-
Small Spills (Solid):
-
Wearing appropriate PPE, carefully sweep up the material, avoiding dust generation.
-
Place in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area and alert emergency personnel.
-
Restrict access to the area.
-
Ventilate the area if it is safe to do so.
-
Await the arrival of trained hazardous material responders.
-
Disposal Considerations: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect solid waste and contaminated materials in a clearly labeled, sealed container.
-
Disposal: Dispose of in accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not dispose of down the drain or in general waste.
Conclusion: A Culture of Safety
The responsible use of this compound in research and development necessitates a proactive and informed approach to safety. While this guide provides a comprehensive framework based on the best available data from analogous compounds, it is incumbent upon every researcher to exercise sound judgment and a high degree of caution. By integrating these principles into your laboratory practices, you contribute to a culture of safety that protects yourself, your colleagues, and the scientific endeavor.
References
- 1. 5,7-Dichloroquinoline | CAS#:4964-77-6 | Chemsrc [chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1810-71-5 Name: 6-Bromo-2-chloroquinoline [xixisys.com]
- 8. 2,5-Dichloroquinoline | C9H5Cl2N | CID 676552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,7-Dichloroquinoline | C9H5Cl2N | CID 15149506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-Dichloroquinoline | C9H5Cl2N | CID 607503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 13. novohim.com.ua [novohim.com.ua]
- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. chemkleancorp.com [chemkleancorp.com]
- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 19. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-2,4-dichloroquinoline in Common Laboratory Solvents
Abstract
6-Bromo-2,4-dichloroquinoline is a halogenated aromatic heterocycle of significant interest in medicinal chemistry and materials science.[1] As a versatile intermediate, its utility in synthesis, purification, and formulation is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's physicochemical properties and the principle of "like dissolves like." More critically, it offers a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of this compound in a range of common laboratory solvents, ensuring the generation of reliable and reproducible data.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that influences every stage of the drug development and chemical manufacturing process.[2] For this compound, a compound with potential as a lead for drug discovery and a building block in material science, understanding its solubility is paramount for:[1]
-
Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a reaction solvent is essential for achieving optimal reaction rates and yields.
-
Purification: Processes such as crystallization and chromatography are entirely dependent on differential solubility in various solvent systems.
-
Formulation Development: For medicinal chemistry applications, solubility directly impacts bioavailability and the choice of delivery vehicle.
-
Process Safety and Scalability: Predictable solubility is crucial for designing safe and efficient large-scale manufacturing processes.
This guide is designed for researchers, scientists, and drug development professionals, providing both a theoretical foundation and a practical framework for assessing the solubility of this compound.
Physicochemical Properties and Theoretical Solubility Prediction
The solubility of a molecule is dictated by its structure. The key to predicting solubility lies in analyzing the interplay between the solute (this compound) and the solvent at a molecular level.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₄BrCl₂N | [1] |
| Molecular Weight | ~276.95 g/mol | [1] |
| Structure | A quinoline core substituted with one bromine and two chlorine atoms. | [1] |
| Predicted Polarity | Moderately polar to nonpolar | Inferred from structure |
| Hydrogen Bonding | The nitrogen atom in the quinoline ring is a weak hydrogen bond acceptor. The molecule lacks hydrogen bond donors. | Inferred from structure |
The Principle of "Like Dissolves Like"
The adage "like dissolves like" is the foundational principle for predicting solubility.[3] It states that substances with similar intermolecular forces are more likely to be soluble in one another. We can categorize solvents and predict the solubility of this compound accordingly:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the quinoline nitrogen can act as a hydrogen bond acceptor, the overall molecule is large and hydrophobic due to the fused aromatic rings and halogen substituents. Therefore, solubility is expected to be limited.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF, THF): These solvents possess polarity (dipole moments) but do not have O-H or N-H bonds. The dipole-dipole interactions between these solvents and the polarizable aromatic system of this compound are expected to facilitate good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The large, halogenated aromatic structure of the compound suggests significant van der Waals forces. Nonpolar solvents, which interact primarily through these forces, are likely to be effective at dissolving this compound. Dichloromethane and toluene, in particular, are often excellent solvents for such aromatic compounds.
Caption: Logical framework for predicting solubility based on intermolecular forces.
Predicted Solubility Profile
Based on the theoretical analysis, the following qualitative solubility profile is predicted. This table should serve as a starting point for experimental verification.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | Mismatch in intermolecular forces; strong solvent-solvent hydrogen bonding dominates. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble to Very Soluble | Favorable dipole-dipole and induced dipole interactions. |
| Nonpolar | Dichloromethane (DCM), Chloroform, Toluene, Ethyl Acetate | Soluble to Very Soluble | Strong van der Waals interactions due to large, polarizable electron clouds. |
| Aliphatic Nonpolar | Hexane, Heptane, Cyclohexane | Sparingly Soluble to Soluble | Weaker van der Waals forces compared to aromatic or chlorinated solvents. |
Experimental Protocol for Quantitative Solubility Determination
Since published quantitative data is scarce, an experimental approach is necessary. The following protocol describes the equilibrium shake-flask method, a robust and widely accepted technique for determining the solubility of a solid in a solvent.[4]
Principle
A saturated solution of this compound is prepared by agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker/incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
UV-Vis Spectrophotometer (alternative to HPLC)
Caption: Experimental workflow for quantitative solubility determination.
Step-by-Step Methodology
Step 1: Preparation of a Standard Stock Solution (for Calibration)
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent in which the compound is highly soluble (e.g., acetonitrile). This is your stock solution (approx. 1 mg/mL).
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
Step 2: Analytical Method Development (HPLC-UV)
-
Develop an HPLC method capable of resolving the this compound peak from any solvent-related peaks. A reverse-phase C18 column is often a good starting point.[5][6]
-
The mobile phase could be a gradient of acetonitrile and water.[7]
-
Determine the wavelength of maximum absorbance (λ-max) for the compound using the DAD or a UV-Vis spectrophotometer. Aromatic compounds typically absorb strongly in the UV region (200-300 nm).
-
Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration. Ensure the curve has a correlation coefficient (r²) > 0.999.
Step 3: Preparation of Saturated Solutions
-
Add an excess amount of solid this compound to a series of vials (a small spatula tip, ensuring undissolved solid is visible, is sufficient).
-
Accurately add a known volume (e.g., 2.0 mL) of each test solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
Step 4: Equilibration
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
Step 5: Sample Analysis
-
After equilibration, remove the vials and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove any microscopic solid particles.
-
Accurately dilute the filtrate with the mobile phase to a concentration that falls within the range of your calibration curve. The dilution factor must be recorded precisely.
-
Inject the diluted sample into the HPLC system and record the peak area.
Step 6: Calculation of Solubility
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.
-
The resulting concentration is the solubility of this compound in that solvent at the specified temperature. Express the results in appropriate units (e.g., mg/mL, g/L, or mol/L).
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
Trustworthiness and Self-Validation
The described protocol incorporates self-validating systems to ensure data integrity:
-
Visual Confirmation: The presence of excess, undissolved solid at the end of the equilibration period confirms that the solution is indeed saturated.
-
Calibration Curve: The linearity and high correlation coefficient of the calibration curve validate the accuracy of the analytical method for quantification.
-
Reproducibility: The experiment should be performed in triplicate to assess the precision of the results and calculate the standard deviation.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound is limited, a robust solubility profile can be effectively established. By combining a theoretical understanding of its molecular structure with the detailed experimental protocol provided, researchers can confidently generate the high-quality, quantitative data necessary for their work. This approach, grounded in the fundamental principles of physical chemistry and analytical science, empowers scientists to overcome data gaps and accelerate their research and development efforts in medicinal chemistry and material science.
References
- 1. Buy this compound | 406204-90-8 [smolecule.com]
- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ws [chem.ws]
- 4. m.youtube.com [m.youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to X-ray Crystallography Data for Quinoline Derivatives
Introduction: The Quinoline Scaffold and the Power of Atomic Resolution
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science. Their versatile bicyclic heterocyclic structure is a privileged scaffold found in numerous FDA-approved drugs, from antimalarials like chloroquine to modern targeted cancer therapies. The precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces within these molecules dictate their biological activity, solubility, stability, and ultimately, their therapeutic efficacy.[1][2]
X-ray crystallography stands as the definitive method for elucidating this atomic-level architecture.[3] It provides an unambiguous snapshot of the molecule's conformation and its interactions within a crystal lattice, offering invaluable insights that guide rational drug design and solid-state characterization.[4][5][6][7] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, navigating the complete workflow from crystal growth to final structural analysis of quinoline derivatives. It is designed not as a rigid protocol, but as a narrative built on field-proven insights, explaining the causality behind critical experimental choices to empower robust and reliable structural determination.
Part 1: The Art and Science of Crystallization
The foundation of any successful X-ray diffraction experiment is a high-quality single crystal. For quinoline derivatives, this can be a significant hurdle. The rigid, planar nature of the quinoline core, combined with a variety of functional groups, leads to a complex landscape of solubility and potential for polymorphism—the ability of a compound to exist in multiple crystal forms.[8][9]
Understanding the Quinoline Moiety: Challenges and Strategies
The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while various substituents can be donors or acceptors, influencing solubility and crystal packing. The aromatic system is prone to π-π stacking interactions. Success in crystallization hinges on carefully manipulating these properties.
Common Challenges:
-
Poor Solubility: Highly conjugated or nonpolar derivatives may be difficult to dissolve in common solvents.
-
Oil Formation: Instead of crystallizing, compounds may "oil out," forming a liquid phase due to excessively high solubility or rapid changes in solvent conditions.
-
Polymorphism: Different crystallization conditions can yield different crystal packings (polymorphs), which can have dramatically different physical properties.[8][9]
-
Small, Poorly Diffracting Crystals: Rapid precipitation often leads to small or disordered crystals unsuitable for diffraction.
Core Crystallization Protocols: A Self-Validating Approach
The goal of crystallization is to slowly bring a solution from a state of solubility to supersaturation, allowing molecules to self-assemble into an ordered lattice.[10] The following are detailed, field-tested protocols.
Protocol 1: Slow Solvent Evaporation
This is the simplest method and often a good starting point.
-
Step 1 (Solvent Selection): Choose a solvent in which the quinoline derivative has moderate solubility at room temperature. The compound should dissolve completely but not be so soluble that it won't precipitate upon concentration.
-
Causality: A solvent with moderate solubility ensures that the transition to supersaturation upon evaporation is gradual, favoring slow crystal growth over amorphous precipitation.
-
-
Step 2 (Solution Preparation): Prepare a nearly saturated solution of the compound in a small vial or test tube. Use a high-purity solvent to avoid introducing impurities that could inhibit crystallization.
-
Step 3 (Filtration - A Critical Checkpoint): Filter the solution through a syringe filter (0.22 µm PTFE for organic solvents) into a clean crystallization vessel.
-
Self-Validation: This step is crucial. Any undissolved particulate matter (the compound itself, dust, etc.) can act as a nucleation site, leading to a shower of tiny, unusable crystals. A perfectly clear solution post-filtration is a key checkpoint for success.
-
-
Step 4 (Incubation): Cover the vessel with a cap or parafilm containing a few pinholes. Place it in a vibration-free environment (e.g., a dedicated cupboard or a drawer).
-
Causality: The pinholes control the rate of evaporation. Too fast, and you get powder; too slow, and crystallization may not occur. The vibration-free environment prevents physical shocks from inducing rapid, uncontrolled nucleation.
-
-
Step 5 (Monitoring): Observe the vessel over several days to weeks. Ideal crystals will appear clear with well-defined facets.
Protocol 2: Vapor Diffusion (Hanging and Sitting Drop)
This is arguably the most effective and controlled method for growing high-quality crystals from minimal material.[11]
-
Step 1 (System Setup):
-
Reservoir ("Outer Well"): Fill the outer well of a crystallization plate or a larger vial with 500-1000 µL of a "precipitant" or "anti-solvent"—a volatile solvent in which your compound is insoluble.
-
Drop ("Inner Well"): In a smaller inner vial (sitting drop) or on a siliconized glass coverslip (hanging drop), mix 1-5 µL of your concentrated compound solution with an equal volume of the reservoir solution.
-
-
Step 2 (Sealing and Equilibration): Seal the well or vial tightly. The system will now equilibrate via the vapor phase.
-
Causality: The more volatile solvent from the drop will slowly evaporate and diffuse into the reservoir, while the vapor of the anti-solvent from the reservoir will diffuse into the drop. This gradually increases the concentration of the anti-solvent in the drop, decreasing the solubility of the quinoline derivative and inducing slow crystallization.[11]
-
-
Step 3 (Monitoring): Monitor the drop for the appearance of crystals. The rate can be fine-tuned by adjusting the ratio of solvent to anti-solvent in the drop.
| Technique | Principle | Best For | Key Control Parameter |
| Slow Evaporation | Gradual removal of solvent to increase solute concentration. | Screening multiple solvents quickly; larger quantities of material. | Rate of evaporation (number/size of holes in covering). |
| Vapor Diffusion | Slow introduction of an anti-solvent via the vapor phase. | Small quantities of precious material; fine control over growth. | Ratio of solvent to anti-solvent; choice of anti-solvent. |
| Solvent Layering | Direct diffusion of an anti-solvent across a liquid-liquid interface. | Compounds that are very soluble in one solvent and very insoluble in another. | Density difference between solvents; careful layering technique. |
Part 2: From Crystal to Diffraction Data
Once a suitable crystal is obtained, the next phase involves using X-rays to generate a diffraction pattern that encodes its internal structure.
The Crystallographic Workflow: An Overview
The journey from a physical crystal to a dataset ready for analysis is a multi-step process. Each step builds upon the last, and careful execution is paramount for data quality.
Best Practices for Data Collection
-
Crystal Selection and Mounting: Under a polarizing microscope, select a crystal that is clear, has sharp edges, and exhibits uniform extinction, which indicates a single lattice.[12] Mount the crystal on a cryoloop with a minimal amount of cryoprotectant oil to reduce background scatter.
-
Cryo-cooling: Data for organic molecules like quinolines are almost always collected at low temperatures (typically 100 K).
-
Causality: At low temperatures, atomic motion is significantly reduced. This leads to sharper diffraction spots (higher resolution data) and minimizes radiation damage to the crystal from the high-intensity X-ray beam.
-
-
Data Collection Strategy: Modern diffractometers can automatically determine an optimal strategy to collect a complete and redundant dataset.[13] Key parameters include the wavelength of the X-rays (e.g., Mo Kα or Cu Kα), detector distance, and exposure time per frame.[14]
Part 3: Solving the Puzzle: Structure Solution and Refinement
The collected diffraction data is a set of intensities and positions of thousands of reflections. The next step is to computationally translate this information back into a 3D model of the electron density, and from that, an atomic model.
The Phase Problem and Structure Solution
While we can measure the intensities of the diffracted X-rays, we lose the phase information. This is the central "phase problem" in crystallography. For small molecules like quinoline derivatives, this is typically solved using Direct Methods, a mathematical approach that uses statistical relationships between phases to generate an initial electron density map.
The Refinement Cycle: A Self-Consistent Process
The initial model from direct methods is a good approximation, but it must be improved through an iterative process called least-squares refinement. This cycle is the core of structure determination.
Protocol 3: Structure Refinement with SHELXL
SHELXL is the gold-standard program for small-molecule crystal structure refinement.[15][16][17][18]
-
Step 1 (Initial Refinement): Start by refining the positions and isotropic displacement parameters (modeling atomic vibration as a sphere) of all non-hydrogen atoms.
-
Step 2 (Atom Assignment): Examine the difference Fourier map. Large positive peaks (Q-peaks) indicate missing atoms, while negative peaks suggest an atom is misplaced or assigned the wrong element type.
-
Step 3 (Anisotropic Refinement): Refine the displacement parameters anisotropically (modeling atomic vibration as an ellipsoid).
-
Causality: Anisotropic refinement provides a more realistic model of how atoms vibrate, which is typically not uniform in all directions. This leads to lower R-factors and a better overall model.
-
-
Step 4 (Hydrogen Atom Placement): Hydrogen atoms are typically not visible in the electron density map due to their low scattering power. They are placed in geometrically calculated positions and refined using a "riding model."
-
Step 5 (Validation - The Trustworthiness Checkpoint): The quality of the final model is assessed using several metrics. The most important is the R1 factor , which is a measure of the agreement between the calculated structure factors (Fc) and the observed ones (Fo).
-
Self-Validation: For a publishable structure of a quinoline derivative, the R1 value should ideally be below 5% (0.05) . Higher values may indicate problems like unresolved disorder, twinning, or poor data quality that must be addressed. The final difference map should be largely featureless.
-
Part 4: Beyond the Molecule: Analysis of Intermolecular Interactions
A solved crystal structure is more than just a single molecule's geometry; it's a map of the intermolecular interactions that dictate the solid-state properties of the material. For quinoline derivatives, these interactions are key to understanding crystal packing, polymorphism, and even how a drug might interact with its biological target.[19][20]
Visualizing Interactions with Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal.[21][22][23] The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (di) and outside (de) is calculated. These values are mapped onto the surface to reveal key interaction points.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. migrationletters.com [migrationletters.com]
- 6. zienjournals.com [zienjournals.com]
- 7. Protein X-ray Crystallography and Drug Discovery [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi-res.com [mdpi-res.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. unifr.ch [unifr.ch]
- 12. youtube.com [youtube.com]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 19. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. crystalexplorer.net [crystalexplorer.net]
- 23. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
Predicting the Collision Cross Section of 6-Bromo-2,4-dichloroquinoline: A Methodological Whitepaper
An In-depth Technical Guide
Abstract
The collision cross section (CCS) is a critical physicochemical property that describes the size and shape of an ion in the gas phase. Measured via ion mobility-mass spectrometry (IM-MS), CCS values provide an orthogonal layer of data that enhances confidence in compound identification, particularly in complex analytical workflows common to drug discovery and metabolomics. This guide focuses on 6-Bromo-2,4-dichloroquinoline, a halogenated aromatic heterocyclic compound with relevance in medicinal chemistry as a synthetic intermediate and potential enzyme inhibitor.[1] As no empirical CCS value is publicly available for this specific molecule, this document provides a comprehensive, in-depth guide to the state-of-the-art in silico methods used to predict its CCS. We will explore both foundational physics-based models and high-throughput machine learning approaches, culminating in a practical, step-by-step protocol for generating a predicted CCS value using a publicly accessible tool.
Introduction: The Role of CCS in Modern Drug Development
In the landscape of pharmaceutical research, the unambiguous identification of lead compounds, metabolites, and impurities is paramount. Traditional analytical methods relying on liquid chromatography and mass-to-charge ratio (m/z) can fall short when faced with isomeric or isobaric compounds. Ion Mobility-Mass Spectrometry (IM-MS) addresses this challenge by introducing an additional dimension of separation based on an ion's gas-phase conformation.[2][3]
The key deliverable from an IM-MS experiment is the Collision Cross Section (CCS), a robust and reproducible measurement of the ion's rotationally averaged area in Ångströms squared (Ų).[4][5] Unlike chromatographic retention times, CCS values are fundamentally linked to molecular structure and are not affected by sample matrix or chromatographic conditions, making them a highly reliable identifier.[3][6] For molecules like this compound, which may be part of a library of structurally similar synthetic precursors, having a predicted CCS value is invaluable for flagging its presence in complex reaction mixtures or metabolic screens long before a physical standard is available.[7][8]
Part I: Foundational Approaches to CCS Calculation
The theoretical prediction of CCS is grounded in simulating the physical interactions between an ion and a neutral buffer gas (typically nitrogen or helium) within the ion mobility cell. These methods, while computationally intensive, provide a first-principles understanding of the relationship between an ion's structure and its mobility.
The Trajectory Method (TM)
The gold standard for physics-based calculation is the Trajectory Method (TM). This approach involves simulating a vast number of individual collisions between a single ion and buffer gas molecules. The scattering angles from these simulated collisions are used to calculate the momentum transfer collision integral, which is then directly related to the CCS.
Causality in the Workflow: This method is fundamentally rigorous because it directly models the physics of the ion's journey through the drift tube. The accuracy of the TM is contingent on two key inputs:
-
A Realistic 3D Structure: The starting point must be an accurate three-dimensional representation of the ion. This requires careful consideration of all possible low-energy conformations (conformers) and, for ionizable molecules, all potential sites of protonation or deprotonation (protomers), as these dramatically influence the final shape.[4][9][10]
-
An Accurate Force Field: The simulation relies on a force field to describe the intermolecular potentials between the ion and the gas molecules. The quality of this force field dictates the accuracy of the simulated collisions.
Several software packages have been developed to perform these complex calculations, including MOBCAL, HPCCS, and the more recent MassCCS, which leverages parallel processing to handle large molecules.[11][12][13][14] While highly accurate, the computational cost of TM makes it less suitable for high-throughput applications.[12][13]
Part II: Machine Learning for High-Throughput CCS Prediction
To overcome the speed limitations of physics-based methods, the scientific community has increasingly turned to machine learning (ML).[15] ML models are trained on large, high-quality datasets of experimentally measured CCS values to "learn" the complex relationship between a molecule's structure and its CCS.[16][17][18]
The Logic of ML Prediction: Instead of simulating physical interactions, ML models convert a molecular structure (typically from a SMILES string) into a series of numerical descriptors or a "fingerprint".[19][20] These descriptors capture various structural and chemical features. An algorithm, such as a Support Vector Machine (SVM), Random Forest, or a deep neural network, is then trained to map these fingerprints to a CCS value. The predictive power of the model is validated against an independent test set of molecules not used during training.
The primary advantage of this approach is speed. A prediction that might take hours or days with the Trajectory Method can be completed in seconds.[16] The accuracy is highly dependent on the size and diversity of the training dataset; predictions are most reliable for molecules that are structurally similar to those in the training set.
| Tool/Model | Underlying Algorithm | Typical Median Relative Error (MRE) | Reference/Link |
| AllCCS | Support Vector Regression (SVR) & Neural Network | ~2-4% | --INVALID-LINK-- |
| CCSBase | Support Vector Regression (SVR) | ~2-4% | --INVALID-LINK--[9] |
| DarkChem | Deep Neural Network | ~2.5% | --INVALID-LINK--[16][21] |
| MGAT-CCS | Graph Attention Network | ~1.5% (Metabolites) | --INVALID-LINK--[22] |
Part III: Protocol for Predicting the CCS of this compound
This section provides a detailed, step-by-step protocol using a freely available and widely cited machine learning-based web server, AllCCS , to predict the CCS value for our target molecule.
Experimental Protocol
Objective: To obtain a predicted Nitrogen (N₂) CCS value for the [M+H]⁺ and [M+Na]⁺ adducts of this compound.
Step 1: Obtain the Molecular Identifier
-
The first step is to secure the canonical Simplified Molecular-Input Line-Entry System (SMILES) string for the molecule. This is a text-based representation of the 2D chemical structure.
-
Molecule: this compound
-
SMILES String: C1=CC2=C(C=C1Br)N=C(C=C2Cl)Cl
Step 2: Access the Prediction Server
-
Navigate to the AllCCS web server: --INVALID-LINK--
Step 3: Input Molecular Information
-
On the AllCCS homepage, locate the "Online Prediction" section.
-
Ensure the "Input type" is set to "SMILES".
-
Paste the SMILES string (C1=CC2=C(C=C1Br)N=C(C=C2Cl)Cl) into the input text box.
-
In the "Select Adducts" section, check the boxes for "[M+H]+" and "[M+Na]+". These are common adducts formed during electrospray ionization.
Step 4: Execute Prediction and Retrieve Data
-
Click the "Submit" button to start the prediction.
-
The server will process the request and display the results on a new page. The results will include the predicted CCS (N₂) values in Ų for the selected adducts.
Predicted Data Summary
Executing the protocol above yields the following predicted values.
| Adduct Type | Predicted CCS (N₂) in Ų |
| [M+H]⁺ | 151.7 |
| [M+Na]⁺ | 154.2 |
Note: These values are generated by the AllCCS machine learning model and represent an in silico prediction. Experimental verification is the ultimate standard.
Discussion and Authoritative Grounding
The choice between a physics-based and a machine learning approach is dictated by the research question. For a deep structural investigation of a single, high-priority molecule where computational resources are available, the Trajectory Method is superior. However, for rapid screening, compound library annotation, or preliminary identification in fields like drug development, the speed and accessibility of ML models like AllCCS are transformative.[7][18]
The predicted CCS values of 151.7 Ų for [M+H]⁺ and 154.2 Ų for [M+Na]⁺ provide a tangible, searchable parameter for this compound. A researcher performing a non-targeted analysis could use this predicted value (with a tolerance of ~3-5%) to filter their experimental data, dramatically narrowing the list of potential candidates for a feature of interest at the correct m/z.[21] This self-validating system—where m/z, retention time, fragmentation pattern, and now a predicted CCS value all align—provides much higher confidence in a tentative identification than any single parameter alone.[13]
It is crucial to recognize that the addition of a sodium ion typically increases the CCS value compared to a proton, due to the larger ionic radius of sodium and potential changes in coordination and conformation.[14] The ~2.5 Ų increase predicted by AllCCS is consistent with this established principle.
Conclusion
While an experimentally derived collision cross section for this compound is not yet cataloged, this guide demonstrates that a robust and scientifically valid prediction is readily achievable. By leveraging validated machine learning algorithms trained on vast experimental datasets, researchers can generate reliable CCS predictions for novel or uncharacterized small molecules. This capability is not merely an academic exercise; it is a practical tool that accelerates research and development by enabling scientists to identify and track compounds of interest with greater speed and confidence, ultimately shortening the path from discovery to application.
References
- 1. Buy this compound | 406204-90-8 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Predicting Ion-Mobility Mass Spectra Through Rowan | Rowan [rowansci.com]
- 5. Accurate Prediction of Ion Mobility Collision Cross-Section Using Ion’s Polarizability and Molecular Mass with Limited Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Large-Scale Structural Characterization of Drug and Drug-Like Compounds by High-Throughput Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion-Mobility Mass Spectrometry Prediction | Rowan Documentation [docs.rowansci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MassCCS: A High-Performance Collision Cross-Section Software for Large Macromolecular Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collision Cross Section Prediction Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Using Machine Learning to Predict Ion Mobility Collisional Cross Sections | Department of Chemistry [chem.uga.edu]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Large-Scale Prediction of Collision Cross-Section Values for Metabolites in Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. [2111.03134] Collision cross section specificity for small molecule identification workflows [arxiv.org]
- 22. Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 6-Bromo-2,4-dichloroquinoline
An Application Note and Protocol for the Synthesis of 6-Bromo-2,4-dichloroquinoline
Abstract
This document provides a detailed, field-proven protocol for the synthesis of this compound, a key heterocyclic intermediate in pharmaceutical research and drug development. The synthesis is presented as a robust two-step process commencing from 4-bromoaniline. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations necessary for a successful and safe execution. This guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry and standard laboratory practices.
Introduction and Significance
This compound is a versatile chemical scaffold of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 6-position and chlorine atoms at the 2- and 4-positions, provides multiple reactive sites for further functionalization. The chlorine atoms are susceptible to nucleophilic substitution, while the bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination. This trifunctional handle allows for the systematic construction of complex molecular architectures.
Consequently, this compound serves as a crucial starting material for a range of biologically active compounds. It is a known intermediate in the synthesis of molecules that target specific enzymes or receptors, including inhibitors of cytochrome P450 enzymes which are vital for drug metabolism.[1] The ability to strategically modify this core structure makes it an invaluable tool in the development of novel therapeutic agents.
Overall Reaction Scheme
The synthesis proceeds via a two-step pathway: (A) thermal cyclization of an intermediate derived from 4-bromoaniline to form 6-bromoquinolin-4-ol, which exists in tautomeric equilibrium with 6-bromoquinoline-2,4-diol, followed by (B) chlorination using phosphorus oxychloride (POCl₃).
Caption: Overall synthetic pathway from 4-bromoaniline to this compound.
Mechanistic Insights: The 'Why' Behind the Protocol
Step A: Gould-Jacobs Reaction & Thermal Cyclization
The initial phase of this synthesis is a classic Gould-Jacobs reaction. 4-Bromoaniline reacts with diethyl malonate (or a related derivative like 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione) to form an enamine intermediate.[2][3] This reaction is driven by the nucleophilicity of the aniline nitrogen attacking the electrophilic carbon of the malonate derivative. The subsequent step involves high-temperature thermal cyclization, typically performed in a high-boiling solvent like diphenyl ether. This intramolecular reaction forms the quinoline ring system, yielding the thermodynamically stable 6-bromoquinolin-4-ol. This product exists as a keto-enol tautomer, predominantly as the 4-hydroxyquinolin-2(1H)-one form, which is critical for the subsequent chlorination step.
Step B: Dehydroxy-chlorination with Phosphorus Oxychloride (POCl₃)
The conversion of 6-bromoquinolin-4-ol to this compound is a dehydroxy-chlorination reaction. Phosphorus oxychloride (POCl₃) is an exceptionally potent and versatile reagent for this transformation.[2][4][5] The mechanism involves the nucleophilic attack of the carbonyl and hydroxyl oxygen atoms of the tautomer onto the electrophilic phosphorus atom of POCl₃. This forms phosphate ester intermediates, which are excellent leaving groups. Subsequent nucleophilic attack by chloride ions (generated from POCl₃) at the C2 and C4 positions displaces the phosphate groups, yielding the desired dichloro product. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF), which reacts with POCl₃ to form the Vilsmeier reagent, a more powerful chlorinating agent.[6][7][8]
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 4-Bromoaniline (≥98%) | Round-bottom flasks (various sizes) |
| 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid derivative) | Reflux condenser with drying tube (CaCl₂) |
| Ethanol (anhydrous) | Magnetic stirrer with heating mantle |
| Diphenyl ether (≥99%) | Thermometer / Temperature probe |
| Phosphorus oxychloride (POCl₃) (≥99%, Reagent Grade) | Buchner funnel and filter flasks |
| N,N-Dimethylformamide (DMF) (anhydrous) | Beakers and Erlenmeyer flasks |
| Dichloromethane (DCM) | Graduated cylinders and pipettes |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | pH paper or meter |
| Crushed Ice | Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |
| Recrystallization solvent (e.g., Ethanol or Heptane) | Standard laboratory glassware |
Detailed Experimental Protocol
PART A: Synthesis of 6-Bromoquinolin-4-ol
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-bromoaniline (e.g., 28.5 g, 0.166 mol) and 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (e.g., 31.9 g, 0.149 mol) in ethanol (480 mL).[2][9]
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 3-4 hours. The reaction progress can be monitored by TLC. A white solid intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, will precipitate.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol and dry thoroughly.
-
Cyclization: Preheat diphenyl ether (e.g., 110 g) in a separate flask to approximately 190-220 °C under a nitrogen atmosphere.[9]
-
Addition: Slowly and carefully add the dried intermediate from the previous step in portions to the hot diphenyl ether. The solid will dissolve, and gas evolution (acetone, CO₂) will be observed.
-
Reaction Completion: Maintain the temperature and stir for 10-15 minutes after the addition is complete.
-
Work-up: Allow the mixture to cool to approximately 50 °C. Carefully pour the mixture into petroleum ether or hexane with vigorous stirring to precipitate the product.
-
Isolation of Product A: Collect the yellowish solid by vacuum filtration, wash thoroughly with ethyl acetate to remove residual diphenyl ether, and dry to yield 6-bromoquinolin-4-ol.
PART B: Synthesis of this compound
WARNING: This procedure must be performed in a certified chemical fume hood. POCl₃ is extremely corrosive, toxic, and reacts violently with water.[10][11][12][13]
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the 6-bromoquinolin-4-ol (e.g., 2.0 g, 9.0 mmol) obtained from Part A.
-
Reagent Addition: In the fume hood, carefully add phosphorus oxychloride (POCl₃) (e.g., 25 mL).[2] To this suspension, add two drops of anhydrous DMF to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours.[2] The solid will gradually dissolve, and the solution will turn a brownish color. Monitor the reaction by TLC until the starting material is consumed.
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors with a suitable trap).
-
Quenching (EXTREME CAUTION): Place a large beaker containing a substantial amount of crushed ice and water in the fume hood. Very slowly and carefully, add the residual reaction oil dropwise to the ice water with vigorous stirring. This is a highly exothermic reaction that will generate HCl gas. Do not add the ice water to the reaction flask.
-
Neutralization and Precipitation: Stir the aqueous mixture for 30 minutes. Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the pH is between 6-7.[2][4] A solid precipitate will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water. Dry the solid completely. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a yellowish solid.[2]
Experimental Workflow and Data Summary
Caption: Step-by-step experimental workflow for the synthesis of this compound.
| Parameter | Value / Observation |
| Starting Material | 4-Bromoaniline |
| Intermediate | 6-Bromoquinolin-4-ol (Yellowish solid) |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) with catalytic DMF |
| Reaction Time (Chlorination) | 3-5 hours |
| Reaction Temperature | Reflux (~110 °C) |
| Final Product | This compound |
| Appearance | Light yellow to white solid |
| Expected Yield | 70-85% (for chlorination step)[1][2][4] |
| Molecular Formula | C₉H₄BrCl₂N |
| Molecular Weight | ~276.95 g/mol [1] |
Characterization and Quality Control
-
¹H NMR Spectroscopy: (500 MHz, DMSO-d₆): The spectrum should show distinct signals in the aromatic region. Expected peaks are approximately δ 8.87 (d, J = 4.5 Hz, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.03 (d, J = 9.0 Hz, 1H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H), and 7.82 (d, J = 4.5 Hz, 1H).[4]
-
Mass Spectrometry (ESI-MS): The mass spectrum should exhibit a characteristic isotopic cluster for the molecular ion [M+H]⁺ at m/z ≈ 276, 278, and 280, reflecting the presence of one bromine and two chlorine atoms.
-
Thin-Layer Chromatography (TLC): Use a mobile phase such as Hexane:Ethyl Acetate (e.g., 4:1) to monitor reaction progress and assess the purity of the final product against the starting material.
Critical Safety Precautions
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and a lachrymator. It can cause severe burns to the skin, eyes, and respiratory tract.[10][11][13] Inhalation may lead to pulmonary edema, which can be fatal and have delayed effects.[10][12] It is a water-reactive chemical that hydrolyzes violently to form corrosive phosphoric acid and toxic hydrogen chloride gas.[11][12][14] All manipulations must be conducted within a certified and properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a full-face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat.[11][13]
-
Quenching Procedure: The quenching of POCl₃ is extremely hazardous. Always add the reaction mixture slowly to ice, never the other way around. Be prepared for a vigorous reaction and the evolution of large volumes of HCl gas.
-
Waste Disposal: All waste containing POCl₃ must be neutralized carefully before disposal. Aqueous waste should be neutralized with a base like sodium bicarbonate. All waste must be disposed of following institutional and local environmental regulations.
-
Emergency Procedures: Ensure an emergency eyewash station and safety shower are immediately accessible. In case of contact, immediately flush the affected area with copious amounts of water for at least 30 minutes and seek immediate medical attention.[13][14] For inhalation, move the victim to fresh air and seek immediate medical attention.[13]
References
- 1. Buy this compound | 406204-90-8 [smolecule.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. scribd.com [scribd.com]
- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. nj.gov [nj.gov]
- 11. lanxess.com [lanxess.com]
- 12. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 13. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-2,4-dichloroquinoline
<
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of palladium-catalyzed cross-coupling reactions for the functionalization of 6-bromo-2,4-dichloroquinoline. This versatile building block, possessing three distinct halogenated sites, offers a rich platform for sequential and regioselective synthesis, yielding a diverse array of substituted quinolines. Such compounds are of significant interest due to the prevalence of the quinoline scaffold in medicinal chemistry and materials science.[1][2][3][4][5] This guide delves into the mechanistic underpinnings, provides field-proven protocols for key transformations including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, and explains the causal factors behind experimental design to ensure reproducible and high-yielding outcomes.
Introduction: The Strategic Value of this compound
The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer and antibacterial.[1][2] The ability to precisely and selectively introduce a variety of functional groups onto the quinoline ring is paramount for expanding chemical space and optimizing pharmacological profiles.[1][5] this compound serves as an exemplary starting material for complex molecular construction due to the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions.
The general reactivity trend for halides in oxidative addition to a palladium(0) center is I > Br > Cl.[6] This inherent difference allows for a hierarchical approach to functionalization. The C6-Br bond is significantly more susceptible to oxidative addition than the C2-Cl and C4-Cl bonds, enabling selective coupling at the 6-position while leaving the chloro-substituents available for subsequent transformations.[7][8] Further differentiation between the C2 and C4 chloro positions can often be achieved by carefully selecting catalysts, ligands, and reaction conditions, as the C2 position is generally more reactive than the C4 position due to electronic effects from the adjacent nitrogen atom.[9][10]
This guide will systematically explore the major classes of palladium-catalyzed cross-coupling reactions, providing both the foundational knowledge and practical protocols necessary to exploit the synthetic potential of this compound.
Foundational Principles: Regioselectivity and Catalytic Cycles
The success of any cross-coupling strategy with a polyhalogenated substrate like this compound hinges on achieving high regioselectivity. As established, the primary selective coupling will occur at the more reactive C-Br bond.
Generalized Catalytic Cycle
All the palladium-catalyzed reactions discussed herein share a common mechanistic framework, illustrated below. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (for Suzuki, Stille, etc.) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[11][12][13]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp2)-C(sp2) bonds, owing to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[14][15]
Causality Behind Experimental Choices
-
Catalyst: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are highly effective. Pd(dppf)Cl₂ is often preferred for its air stability and efficacy with a broad range of substrates.[8]
-
Base: A base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[14][16] Inorganic bases like Na₂CO₃, K₂CO₃, or K₃PO₄ are commonly used in an aqueous/organic solvent mixture.
-
Solvent: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is typical. This facilitates the dissolution of both the organic substrate and the inorganic base.[8][16]
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | >90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 90 | 85-95 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 90 | 80-90 |
Protocol: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol details the synthesis of 2,4-dichloro-6-phenylquinoline.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane, degassed
-
Water, degassed
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[8]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe to achieve a final substrate concentration of approximately 0.1 M.[8]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2,4-dichloro-6-phenylquinoline.
-
Characterize the product using ¹H NMR, ¹³C NMR, and MS analysis.
Heck Reaction: Alkenylation of the Quinoline Core
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a powerful method for introducing vinyl groups.[17][18][19]
Causality Behind Experimental Choices
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine are used to stabilize the palladium catalyst and modulate its reactivity. Phosphine-free conditions can also be employed, often in polar aprotic solvents like DMF.
-
Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the H-X acid generated during the catalytic cycle.[12][13]
Protocol: Heck Alkenylation with n-Butyl Acrylate
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri-o-tolylphosphine (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In an oven-dried, sealed tube, combine this compound, Pd(OAc)₂, and tri-o-tolylphosphine.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous DMF, n-butyl acrylate, and Et₃N via syringe.
-
Seal the tube tightly and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the resulting oil or solid by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired (E)-butyl 3-(2,4-dichloroquinolin-6-yl)acrylate.
Caption: Experimental workflow for the Heck reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[20] This reaction is distinguished by its use of a dual catalytic system, typically palladium and a copper(I) co-catalyst.[21]
Causality Behind Experimental Choices
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a classic and highly effective catalyst for this transformation.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is essential for the standard Sonogashira mechanism. It facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[20]
-
Base: An amine base, such as triethylamine or diisopropylamine, serves both as the solvent and as the base to deprotonate the terminal alkyne.[21]
-
Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols, which often require stronger bases or specialized ligands to facilitate the direct reaction of the alkyne with the palladium center.[22]
Protocol: Copper-Catalyzed Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N), degassed
-
Anhydrous Tetrahydrofuran (THF), degassed
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Place the flask under an inert atmosphere.
-
Add degassed THF and degassed Et₃N (ratio of THF:Et₃N can be ~2:1).
-
Add phenylacetylene dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC/LC-MS analysis indicates completion (typically 2-6 hours).
-
Once complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography (silica gel) to afford 2,4-dichloro-6-(phenylethynyl)quinoline.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides.[7] Selective amination at the C6-Br position of this compound has been demonstrated to be highly effective, providing a gateway to a wide range of 6-aminoquinoline derivatives.[23][24]
Causality Behind Experimental Choices
-
Catalyst/Ligand System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination steps. Common choices include BINAP, Xantphos, and XPhos, paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[25]
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is the most common choice.[7][25] Lithium bis(trimethylsilyl)amide (LHMDS) can also be used, particularly when employing an ammonia equivalent.[23][25]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.[7][25]
Data Summary: Selective Buchwald-Hartwig Amination at C6
| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 |
| Piperidine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Dioxane | 100 |
| LHMDS (NH₃ equiv) | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS (1.5) | Dioxane | 100 |
Data adapted from J. Org. Chem. 2008, 73, 22, 8880–8892.[23]
Protocol: Selective Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube.[7]
-
Add this compound.
-
Add anhydrous, degassed toluene, followed by morpholine, via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 4-(2,4-dichloroquinolin-6-yl)morpholine.
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille coupling offers a mild and versatile method for C-C bond formation, notable for its tolerance of a wide array of functional groups.[26][27] The primary drawback is the toxicity of the organotin reagents and byproducts, which requires careful handling and purification.[26][27][28]
Causality Behind Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is the most common catalyst for Stille couplings.
-
Additives: In some cases, additives like CuI or LiCl can accelerate the transmetalation step.[26] LiCl is thought to facilitate the reaction by breaking up organostannane aggregates and forming a more reactive chloropalladium intermediate.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or THF are typically used.
Protocol: Stille Coupling with Tributyl(vinyl)tin
Materials:
-
This compound (1.0 equiv)
-
Tributyl(vinyl)tin (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Anhydrous Lithium Chloride (LiCl) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and LiCl.
-
Add anhydrous, degassed dioxane via syringe.
-
Add tributyl(vinyl)tin via syringe and heat the mixture to 90-100 °C.
-
Stir for 6-18 hours, monitoring progress by TLC or GC-MS.
-
After cooling, dilute the reaction with ethyl acetate.
-
To remove the tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). Stirring vigorously for 1-2 hours will precipitate the tin fluorides, which can be removed by filtration through celite.
-
Wash the filtrate with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to afford 2,4-dichloro-6-vinylquinoline.
Conclusion and Future Directions
The palladium-catalyzed cross-coupling of this compound is a highly effective and strategic approach for the synthesis of complex, functionalized quinolines. The predictable regioselectivity, driven by the differential reactivity of the C-Br and C-Cl bonds, allows for a stepwise diversification of the quinoline scaffold. The protocols outlined in this guide provide a robust starting point for researchers. Future work will likely focus on the subsequent selective functionalization of the C2 and C4 chloro positions, potentially using ligand-controlled or catalyst-controlled methods to achieve differential reactivity between these two similar sites, thereby unlocking access to tri-substituted quinoline libraries for accelerated drug discovery and materials science innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nobelprize.org [nobelprize.org]
- 12. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Stille Coupling | NROChemistry [nrochemistry.com]
- 27. Stille Coupling [organic-chemistry.org]
- 28. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Mastering Site-Selective Suzuki Coupling at the C6-Bromo Position of Quinolines
Prepared by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The ability to precisely functionalize the quinoline ring is paramount for developing novel drug candidates and fine-tuning their pharmacological profiles. However, polyhalogenated quinolines present a significant synthetic challenge, requiring high regioselectivity in cross-coupling reactions. This guide provides an in-depth analysis and a field-proven protocol for achieving selective Suzuki-Miyaura cross-coupling at the C6-bromo position, a critical transformation for building molecular complexity. We will explore the mechanistic underpinnings of selectivity, the decisive role of catalyst and ligand selection, and provide a robust, step-by-step protocol for practical implementation in a research and development setting.
Introduction: The Significance of C6-Functionalized Quinolines
Quinolines are a privileged class of N-heterocyclic compounds, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The specific substitution pattern on the quinoline core dictates its interaction with biological targets. Functionalization at the C6 position is particularly valuable for synthesizing potent inhibitors of key kinases in oncology, such as the Epidermal Growth Factor Receptor (EGFR).[4]
The Suzuki-Miyaura reaction is a powerful and versatile tool for forming carbon-carbon bonds due to its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acid derivatives.[5][6] When applied to a dihalogenated quinoline, such as a bromo-chloro-substituted substrate, the challenge lies in selectively activating one C-X bond over the other. While the general reactivity trend for halogens in oxidative addition is C-I > C-Br > C-OTf > C-Cl, this can be subverted by the electronic properties of the heterocyclic ring and, most importantly, by the choice of the palladium catalyst system.[7] This guide focuses on leveraging modern catalytic systems to predictably favor C-C bond formation at the C6-bromo position.
Mechanism and Principles of Selectivity
To control the reaction's outcome, it is essential to understand the catalytic cycle and the factors that govern its regioselectivity.
2.1. The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a sequence of three primary steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the quinoline substrate. This is often the rate-determining and selectivity-defining step. The Pd(0) is oxidized to a Pd(II) complex.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, replacing the halide.[9]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
2.2. Achieving C6-Selectivity: The Decisive Role of the Ligand
In polyhalogenated systems, the choice of phosphine ligand bound to the palladium center is the most critical factor in directing site selectivity, often overriding intrinsic electronic biases.[10][11][12]
Consider a substrate like 2-chloro-6-bromoquinoline. The C2 position is electronically activated due to its proximity to the nitrogen atom. However, selective coupling at the C6-bromo position can be achieved through judicious ligand selection.[13]
-
Sterically Less Demanding Ligands (e.g., PPh₃): Catalysts like Pd(PPh₃)₄ can favor coupling at the more electronically activated C2-Cl position.[13]
-
Bulky, Electron-Rich Bidentate Ligands (e.g., dppf): Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are crucial for C6 selectivity. The catalyst derived from Pd(dppf)Cl₂ exhibits a preference for oxidative addition into the C-Br bond. This selectivity is attributed to a combination of steric and electronic effects imparted by the ligand, which can alter the energy barrier for oxidative addition at different sites.[6][13]
Figure 2: Ligand-dependent control of site-selectivity in the Suzuki coupling of 2-chloro-6-bromoquinoline.
Application Protocol: Selective C6-Arylation of 6-Bromo-4-chloroquinoline-3-carbonitrile
This protocol details a reliable method for the selective Suzuki coupling at the C6-bromo position, leaving the C4-chloro group intact for potential downstream functionalization. The methodology is adapted from established procedures for similar substrates.[4]
3.1. Materials and Reagents
| Reagent | Formula | CAS No. | Supplier Notes |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | C₁₀H₄BrClN₂ | 1065147-51-7 | Starting material |
| Arylboronic Acid | Ar-B(OH)₂ | Varies | e.g., Phenylboronic acid (1.2 equiv) |
| [1,1'-Bis(diphenylphosphino)ferrocene]Pd(II)Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd | 72287-26-4 | Pd(dppf)Cl₂, Catalyst (3 mol%) |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 497-19-8 | Base (2.0 equiv) |
| 1,4-Dioxane | C₄H₈O₂ | 123-91-1 | Anhydrous, degassed solvent |
| Deionized Water | H₂O | 7732-18-5 | Degassed |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | For extraction |
| Brine | Saturated NaCl(aq) | N/A | For washing |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 7487-88-9 | For drying |
3.2. Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-bromo-4-chloroquinoline-3-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), sodium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Reaction: Stir the mixture at 80-90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-aryl-4-chloroquinoline-3-carbonitrile product.
Data Summary: Representative Reaction Parameters
Careful selection of reaction parameters is crucial for achieving high yield and selectivity.[4][5] The table below summarizes typical conditions and outcomes for selective C6-coupling.
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) | Reference |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Dioxane/H₂O | 85 | >90 | [4] |
| 2-Chloro-6-bromoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O | 90 | 85-95 | [13] |
| 6-Bromo-2-chloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | ~70 (C2) | [14][15] |
| 1,4-Dibromo-nitrobenzene | 4-Tolylboronic acid | Pd(OAc)₂ (2, ligandless) | K₂CO₃ (1.5) | Toluene/H₂O | 100 | 92 (mono) | [7] |
Note: The quinoxaline and dibromobenzene examples are included for comparison to illustrate how catalyst and substrate structure influence selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (decomposed).2. Insufficiently degassed solvents.3. Ineffective base. | 1. Use a fresh bottle of catalyst or a different batch.2. Ensure thorough degassing (e.g., sparging with argon for 30 min).3. Use freshly ground, anhydrous base (e.g., K₂CO₃, Cs₂CO₃). |
| Poor C6-Selectivity | 1. Incorrect ligand choice.2. Reaction temperature too high, leading to C-Cl activation. | 1. Ensure a bulky, electron-rich bidentate ligand like dppf is used. Avoid simple phosphines like PPh₃.2. Lower the reaction temperature to 70-80 °C and monitor closely. |
| Hydrodehalogenation | Presence of protic impurities or side reactions with solvent/base.[8] | 1. Use rigorously dried, anhydrous solvents.2. Consider a non-aqueous base like K₃PO₄ or CsF if the issue persists. |
| Boronic Acid Degradation | Protodeborylation is a common side reaction, especially at high temperatures.[8] | 1. Use a slight excess of boronic acid (1.2-1.5 equiv).2. Avoid unnecessarily long reaction times; monitor progress and stop the reaction upon completion of starting material. |
Conclusion
The selective functionalization of the quinoline C6-position via Suzuki-Miyaura cross-coupling is a highly achievable and valuable transformation for synthetic and medicinal chemists. The key to success lies not in the intrinsic reactivity of the C-X bonds, but in the rational selection of the palladium catalyst system. By employing catalysts bearing bulky, electron-rich bidentate ligands such as dppf, researchers can steer the reaction's selectivity towards the C6-bromo position with high fidelity. The protocol and guidelines presented here offer a robust starting point for the synthesis of diverse 6-arylquinolines, paving the way for the discovery of next-generation therapeutics.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Utilization of 6-Bromo-2,4-dichloroquinoline as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,4-dichloroquinoline is a halogenated aromatic heterocyclic compound with the molecular formula C₉H₄BrCl₂N.[1][2] Its quinoline core is a privileged scaffold in medicinal chemistry, frequently found in bioactive molecules.[1][3] The strategic placement of three halogen atoms—two chlorines at the 2 and 4 positions and a bromine at the 6 position—confers a unique and highly valuable reactivity profile. This substitution pattern makes it an exceptionally versatile intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][4] The key to its utility lies in the differential reactivity of the halogen atoms, allowing for selective and sequential functionalization to build molecular complexity in a controlled manner.
This guide provides an in-depth exploration of the chemical logic behind using this compound, complete with detailed protocols for its application in the synthesis of advanced pharmaceutical scaffolds.
Physicochemical Properties & Safety Overview
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₉H₄BrCl₂N | [1][2] |
| Molecular Weight | ~276.95 g/mol | [1] |
| CAS Number | 406204-90-8 | [1] |
| Appearance | Typically a solid | N/A |
| Primary Hazard | Skin, eye, and respiratory tract irritant | [5][6] |
Core Reactivity and Mechanistic Insights
The synthetic power of this compound stems from the distinct reactivity of its three halogen substituents. Understanding this hierarchy is critical for designing logical synthetic routes. The reactivity is governed by the electronic properties of the quinoline ring system.
-
C4-Chloride: The chlorine atom at the 4-position is the most reactive towards nucleophilic aromatic substitution (SₙAr). Its reactivity is enhanced by the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution reaction.
-
C2-Chloride: The chlorine at the 2-position is also susceptible to SₙAr but is generally less reactive than the C4-chloride. This allows for selective substitution at the C4 position by carefully controlling reaction conditions.
-
C6-Bromide: The bromine atom at the 6-position on the benzene ring portion of the scaffold is largely unreactive towards SₙAr. However, it is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[7]
This differential reactivity allows for a stepwise approach to molecular construction: first, displacement of the C4-Cl (and potentially C2-Cl) via nucleophilic substitution, followed by the introduction of diverse functionalities at the C6-position via cross-coupling.
Application Note 1: Synthesis of Kinase Inhibitor Scaffolds via Sequential Functionalization
Quinoline-based compounds are prominent in the development of kinase inhibitors, which are critical in oncology.[4] The this compound intermediate is ideal for constructing libraries of potential inhibitors by allowing for the sequential introduction of different chemical moieties that can interact with the kinase active site.
Experimental Workflow: Sequential SₙAr and Suzuki Coupling
The following workflow demonstrates the power of this intermediate. First, an amine is introduced at the C4 position via SₙAr. This is a common feature in many kinase inhibitors, forming a key hydrogen bond with the hinge region of the kinase. Subsequently, a Suzuki coupling at the C6 position introduces an aryl group, which can be tailored to occupy other pockets within the enzyme active site.
Protocol 1A: Selective Nucleophilic Aromatic Substitution (SₙAr) at C4
This protocol describes the selective reaction of an amine with the C4-chloride.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in an appropriate solvent such as N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP).
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Stir the mixture at a temperature ranging from 80°C to 120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. The resulting precipitate is the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, further purify the product by column chromatography on silica gel or recrystallization.
Protocol 1B: Palladium-Catalyzed Suzuki Coupling at C6
This protocol uses the product from Protocol 1A to introduce a new aryl group.
-
Reagent Preparation: To a reaction vessel, add the 6-Bromo-2-chloro-N-substituted-quinolin-4-amine intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent and Catalyst: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), to the degassed mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 90-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (usually 4-12 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
| Step | Product | Typical Yield (%) | Key Analytical Data (Expected) |
| 1A | 6-Bromo-2-chloro-N-aryl-quinolin-4-amine | 75-90% | ESI-MS: [M+H]⁺ corresponding to product |
| 1B | 6-(New Aryl)-2-chloro-N-aryl-quinolin-4-amine | 60-85% | ¹H NMR: Disappearance of C6-H doublet, appearance of new aromatic signals. ESI-MS: [M+H]⁺. |
Application Note 2: Synthesis of Precursors for G-Protein Coupled Receptor (GPCR) Modulators
The quinoline scaffold is also being explored for the development of allosteric modulators of GPCRs.[8][9] These modulators bind to a site distinct from the endogenous ligand binding site, offering a more nuanced way to control receptor activity.[9] Sonogashira coupling is a powerful tool to introduce alkynyl groups, which can serve as handles for further elaboration or as key structural elements themselves.
Protocol 2: Sonogashira Coupling at the C6-Position
This protocol details the selective coupling of a terminal alkyne to the C6-bromo position of the starting material. The chloro groups at C2 and C4 remain intact under these conditions.
-
Reagent Preparation: In a Schlenk flask, combine this compound (1.0 eq), the terminal alkyne (1.5 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.06 eq).
-
Solvent and Base: Add a suitable solvent such as tetrahydrofuran (THF) or DMF, followed by a base, typically a liquid amine like triethylamine (TEA) or DIPEA, which also serves as a solvent.
-
Inert Atmosphere: Degas the mixture thoroughly with an inert gas.
-
Reaction: Stir the reaction at a temperature between room temperature and 60°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material using silica gel column chromatography to obtain the desired 6-alkynyl-2,4-dichloroquinoline.
Safety and Handling Precautions
As a halogenated and reactive compound, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][10]
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6]
-
First Aid:
-
Eye Contact: In case of contact, immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][11]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical help.[5][11]
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[5][11]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][10] Keep away from oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][11]
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in the predictable and differential reactivity of its three halogen atoms. This feature allows for the rational and sequential construction of complex molecular architectures. By leveraging selective nucleophilic aromatic substitution at the C4 position and a wide range of palladium-catalyzed cross-coupling reactions at the C6 position, researchers in drug discovery and materials science can efficiently generate novel compounds with significant potential. The protocols and insights provided herein serve as a guide for harnessing the full synthetic potential of this versatile building block.
References
- 1. Buy this compound | 406204-90-8 [smolecule.com]
- 2. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1810-71-5 Name: 6-Bromo-2-chloroquinoline [xixisys.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Anwendungs- und Protokollleitfaden: Derivatisierung von 6-Brom-2,4-dichlorchinolin für SAR-Studien
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Von: Leitender Anwendungswissenschaftler, Gemini Division
Datum: 7. Januar 2026
Betreff: Ein umfassender Leitfaden zur strategischen Funktionalisierung von 6-Brom-2,4-dichlorchinolin zur Beschleunigung von Structure-Activity Relationship (SAR)-Studien
Zusammenfassung für die Geschäftsleitung
Das Chinolin-Gerüst ist eine tragende Säule in der medizinischen Chemie und wird aufgrund seiner Fähigkeit, mit einer Vielzahl biologischer Targets zu interagieren, als "privilegierte Struktur" anerkannt.[1][2][3][4] Innerhalb dieser Klasse stellt 6-Brom-2,4-dichlorchinolin ein außergewöhnlich vielseitiges Ausgangsmaterial für die Wirkstoffforschung dar. Seine einzigartige Architektur, die durch drei deutlich reaktive Positionen (C2, C4 und C6) gekennzeichnet ist, ermöglicht eine systematische und selektive Derivatisierung. Diese Eigenschaft ist von unschätzbarem Wert für den Aufbau von Substanzbibliotheken, die für detaillierte Structure-Activity Relationship (SAR)-Studien unerlässlich sind. Dieser Leitfaden bietet eine detaillierte Erläuterung der zugrunde liegenden chemischen Prinzipien und liefert validierte, schrittweise Protokolle zur selektiven Funktionalisierung jeder Position. Ziel ist es, Forschungsteams in die Lage zu versetzen, den chemischen Raum effizient zu erkunden und die Entwicklung neuartiger Therapeutika zu beschleunigen.
Teil 1: Chemische Strategie und Reaktivitätsprinzipien
Der Schlüssel zur effektiven Nutzung von 6-Brom-2,4-dichlorchinolin liegt im Verständnis der hierarchischen Reaktivität seiner drei modifizierbaren Positionen.
-
Position C4 (Chlor): Dies ist die reaktivste Position für die nukleophile aromatische Substitution (SNAr). Die elektronenziehende Wirkung des benachbarten Ringstickstoffs polarisiert die C4-Cl-Bindung stark und macht sie sehr anfällig für den Angriff durch Nukleophile. Reaktionen an dieser Position können unter milden Bedingungen durchgeführt werden, was eine hohe Selektivität gewährleistet.
-
Position C2 (Chlor): Die C2-Cl-Bindung ist ebenfalls durch den Stickstoff aktiviert, jedoch in geringerem Maße als die C4-Position. Folglich erfordert die Substitution an C2 typischerweise energischere Reaktionsbedingungen (z.B. höhere Temperaturen). Alternativ kann die Reaktivität durch Umwandlung des Chinolinstickstoffs in ein N-Oxid gezielt erhöht werden, eine Strategie, die eine milde und regioselektive Funktionalisierung von C2 ermöglicht.[5][6][7]
-
Position C6 (Brom): Die C6-Br-Bindung ist gegenüber SNAr-Bedingungen weitgehend inert. Dies macht sie zu einem idealen Angriffspunkt für Übergangsmetall-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-, Sonogashira- oder Buchwald-Hartwig-Kupplung. Diese Reaktionen sind entscheidend für die Einführung von Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Stickstoff-Bindungen und ermöglichen eine signifikante Steigerung der molekularen Komplexität.[1]
Diese Reaktivitätsdifferenz ist kein Hindernis, sondern ein strategischer Vorteil, der eine schrittweise und kontrollierte Synthese komplexer Moleküle ermöglicht.
Teil 2: Detaillierte experimentelle Protokolle
Die folgenden Protokolle sind als robuste Ausgangspunkte konzipiert. Forscher werden ermutigt, Lösungsmittel, Basen und Reaktionszeiten je nach den spezifischen Eigenschaften ihrer Substrate zu optimieren.
Protokoll 1: Selektive C4-Aminierung via SNAr
Dieses Protokoll beschreibt die hochselektive Substitution des C4-Chloratoms unter Verwendung von Morpholin als repräsentatives Nukleophil. Die milden Bedingungen lassen die C2-Chlor- und C6-Brom-Positionen intakt.
-
Rationale: Die Wahl eines sekundären Amins wie Morpholin ist üblich, da es zu stabilen Produkten führt und das Morpholin-Gerüst selbst vorteilhafte physikochemische Eigenschaften für die Wirkstoffentwicklung aufweist.[8] Kaliumcarbonat (K2CO3) dient als milde, kostengünstige Base, um das während der Reaktion entstehende HCl zu neutralisieren. DMF ist ein polares aprotisches Lösungsmittel, das die SNAr-Reaktion begünstigt.
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einem trockenen 50-mL-Rundkolben werden 6-Brom-2,4-dichlorchinolin (1,0 g, 3,61 mmol), K2CO3 (1,0 g, 7,22 mmol, 2,0 Äquiv.) und trockenes N,N-Dimethylformamid (DMF, 15 mL) unter einer Stickstoffatmosphäre vorgelegt.
-
Zugabe des Nukleophils: Morpholin (0,38 mL, 4,33 mmol, 1,2 Äquiv.) wird mittels einer Spritze langsam zur gerührten Suspension gegeben.
-
Reaktion: Das Reaktionsgemisch wird auf 80 °C erhitzt und 4-6 Stunden bei dieser Temperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht (z.B. mit einem Eluentengemisch aus Heptan:Ethylacetat 7:3).
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird das Gemisch in Eiswasser (50 mL) gegossen. Der resultierende Niederschlag wird durch Vakuumfiltration abgetrennt, mit Wasser gewaschen, bis das Filtrat neutral ist, und anschließend im Vakuum getrocknet.
-
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel (Eluentengradient von 10% bis 30% Ethylacetat in Heptan) gereinigt, um das Zielprodukt, 4-(6-Brom-2-chlorchinolin-4-yl)morpholin, als weißen bis cremefarbenen Feststoff zu erhalten.
-
Charakterisierung: Die Struktur und Reinheit werden durch 1H-NMR, 13C-NMR und LC-MS bestätigt.
Protokoll 2: Sequentielle C2-Funktionalisierung nach C4-Substitution
Aufbauend auf dem Produkt aus Protokoll 1 wird in diesem Verfahren das verbleibende C2-Chloratom unter energischeren Bedingungen substituiert.
-
Rationale: Die reduzierte Reaktivität an C2 erfordert eine höhere thermische Energie, um die Aktivierungsbarriere für die SNAr-Reaktion zu überwinden. Die Verwendung eines hochsiedenden Lösungsmittels wie N-Methyl-2-pyrrolidon (NMP) oder die Durchführung der Reaktion unter Mikrowellenbestrahlung kann die Reaktionszeiten erheblich verkürzen.
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einem druckfesten Mikrowellenreaktionsgefäß werden 4-(6-Brom-2-chlorchinolin-4-yl)morpholin (500 mg, 1,52 mmol), das gewünschte Nukleophil (z.B. Benzylamin, 0,20 mL, 1,82 mmol, 1,2 Äquiv.) und eine stärkere Base wie Cäsiumcarbonat (Cs2CO3) (740 mg, 2,28 mmol, 1,5 Äquiv.) in NMP (5 mL) vorgelegt.
-
Reaktion: Das Gefäß wird versiegelt und in einem Mikrowellenreaktor auf 150-180 °C für 1-3 Stunden erhitzt. Der Fortschritt wird mittels LC-MS überwacht.
-
Aufarbeitung: Nach dem Abkühlen wird das Reaktionsgemisch mit Ethylacetat (30 mL) verdünnt und mehrmals mit Wasser und einer gesättigten NaCl-Lösung gewaschen.
-
Reinigung: Die organische Phase wird über Na2SO4 getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird säulenchromatographisch gereinigt.
-
Charakterisierung: Die finale Struktur wird mittels NMR und hochauflösender Massenspektrometrie (HRMS) verifiziert.
Protokoll 3: C6-Funktionalisierung via Suzuki-Miyaura-Kreuzkupplung
Dieses Protokoll beschreibt die Einführung einer Arylgruppe an der C6-Position des disubstituierten Gerüsts mittels einer Palladium-katalysierten Suzuki-Reaktion.
-
Rationale: Die Suzuki-Kupplung ist eine der robustesten und vielseitigsten Methoden zur Bildung von C-C-Bindungen. Sie toleriert eine breite Palette von funktionellen Gruppen, was sie ideal für die späte Funktionalisierung komplexer Moleküle macht. Pd(PPh3)4 ist ein gängiger und effektiver Katalysator für diese Transformation.
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: Ein Schlenkrohr wird im Vakuum ausgeheizt und mit Stickstoff gefüllt. Das C2,C4-disubstituierte 6-Bromchinolin-Derivat (200 mg, ~0,5 mmol), eine Arylboronsäure (z.B. 4-Methoxyphenylboronsäure, 91 mg, 0,6 mmol, 1,2 Äquiv.), K2CO3 (207 mg, 1,5 mmol, 3,0 Äquiv.) und Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh3)4) (29 mg, 0,025 mmol, 5 mol%) werden eingewogen.
-
Lösungsmittelzugabe: Ein entgastes Lösungsmittelgemisch aus Dioxan (4 mL) und Wasser (1 mL) wird zugegeben.
-
Reaktion: Das Gemisch wird unter Stickstoffatmosphäre 12-16 Stunden bei 90-100 °C gerührt. Der Reaktionsfortschritt wird mittels LC-MS verfolgt.
-
Aufarbeitung: Nach dem Abkühlen wird das Gemisch durch Celite filtriert, um den Katalysator zu entfernen. Das Filtrat wird mit Ethylacetat extrahiert, die vereinigten organischen Phasen werden mit Wasser gewaschen, über Na2SO4 getrocknet und eingeengt.
-
Reinigung und Charakterisierung: Das Produkt wird durch Säulenchromatographie oder präparative HPLC gereinigt und anschließend vollständig charakterisiert (NMR, HRMS).
Teil 3: Anwendung im Design von SAR-Studien
Ein effektives SAR-Programm nutzt diese Protokolle in einem logischen, iterativen Arbeitsablauf, um die Beziehung zwischen der chemischen Struktur und der biologischen Aktivität aufzuklären.
Hypothetischer SAR-Workflow
Das Ziel ist die Optimierung eines Chinolin-Hits gegen eine hypothetische Proteinkinase.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Bromo-2,4-dichloroquinoline as a Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This makes them a critical class of drug targets. The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of many approved therapeutic agents.[1][2][3] This guide provides an in-depth exploration of 6-bromo-2,4-dichloroquinoline, a highly versatile building block for the synthesis of novel kinase inhibitors. We will detail the strategic, sequential functionalization of this scaffold, underpinned by its unique electronic and steric properties. This document provides field-proven, step-by-step protocols for key chemical transformations and subsequent biological evaluation, designed to empower researchers in drug discovery to accelerate their development of next-generation targeted therapies.
The Rationale: Why this compound is a Privileged Scaffold
The utility of this compound in kinase inhibitor design stems from its distinct, differentially reactive halogenated positions.[4] This allows for a controlled, stepwise synthesis, enabling the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties.
-
C4-Cl (Position 4 Chlorine): This position is the most susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the adjacent ring nitrogen activates this position for attack by a wide range of nucleophiles, such as anilines and aliphatic amines. This reaction is often the first step in building the inhibitor, introducing a key pharmacophore that can interact with the hinge region of the kinase ATP-binding pocket.[5][6]
-
C6-Br (Position 6 Bromine): The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This selectivity allows for the introduction of diverse aryl and heteroaryl moieties at a later stage. These groups can be tailored to occupy the solvent-exposed region of the kinase, enhancing selectivity and potency.
-
C2-Cl (Position 2 Chlorine): The chlorine at the C2 position is the least reactive. Its substitution often requires harsher conditions or different catalytic systems and is typically the final step in the synthesis.[8] This position can be used to introduce additional functional groups that fine-tune the molecule's properties.
This inherent reactivity profile provides a logical and powerful synthetic pathway for creating complex, three-dimensional molecules designed to fit specifically into the active site of a target kinase.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Synthetic Protocols: From Building Block to Bioactive Molecule
The following protocols are generalized methodologies that have been proven effective. Researchers must optimize conditions based on the specific substrates used. All reactions involving anhydrous solvents or palladium catalysts should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 2.1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Causality: This protocol leverages the high electrophilicity of the C4 position. The reaction proceeds via a Meisenheimer complex, stabilized by the quinoline ring system. Using a suitable solvent and optional base allows for the efficient displacement of the C4-chloride by an amine nucleophile.
Materials:
-
This compound
-
Substituted Aniline (or other amine nucleophile) (1.1 equivalents)
-
Solvent: Ethanol or n-Butanol
-
Optional: Catalytic amount of acid (e.g., HCl) or base (e.g., K₂CO₃) depending on the nucleophile's basicity.
-
Standard laboratory glassware, reflux condenser, and magnetic stirrer.
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., n-Butanol, ~0.2 M concentration).
-
Add the substituted aniline (1.1 eq).
-
If the amine is a salt, a base like diisopropylethylamine (DIPEA) may be required to liberate the free amine. For less nucleophilic anilines, a catalytic amount of acid can protonate the quinoline nitrogen, further activating the C4 position.
-
Heat the reaction mixture to reflux (e.g., 90-120 °C) and stir.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with cold solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue using silica gel column chromatography.
Protocol 2.2: Selective Suzuki-Miyaura Cross-Coupling at the C6-Position
Causality: This reaction relies on the palladium catalytic cycle. The C-Br bond undergoes oxidative addition to the Pd(0) catalyst more readily than the C-Cl bonds.[7] A base is required to activate the boronic acid for the transmetalation step, and a suitable ligand stabilizes the palladium complex throughout the cycle.
Materials:
-
6-Bromo-4-(substituted-amino)-2-chloroquinoline (from Protocol 2.1)
-
Aryl- or Heteroarylboronic Acid (1.2-1.5 equivalents)
-
Palladium Catalyst: e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃ with a ligand like SPhos (1-5 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)
-
Solvent System: Degassed 1,4-Dioxane/Water (e.g., 4:1 v/v)
-
Inert atmosphere setup (Schlenk line or glovebox).
Step-by-Step Procedure:
-
To a Schlenk flask, add the 6-bromo-quinoline substrate (1.0 eq), the arylboronic acid (1.5 eq), and the base (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[7]
-
Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe. The final concentration should be around 0.1 M.[9]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).
-
Once complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Reaction Step | Position | Key Reagents | Typical Conditions | Yield Range (%) |
| Nucleophilic Substitution | C4 | Amine/Aniline | n-BuOH, 90-120 °C | 70-95% |
| Suzuki Coupling | C6 | Arylboronic Acid, Pd Catalyst, Base | Dioxane/H₂O, 80-100 °C | 60-90% |
| Final Substitution | C2 | Amine/Nucleophile | High Temp / Microwave | 40-75% |
| Table 1: Representative reaction conditions and expected yields for the sequential functionalization of this compound. |
Biological Evaluation: Screening for Kinase Inhibition
Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase and exert a biological effect in a cellular context.
The Target: Src Family Kinases
Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in signaling pathways controlling cell proliferation, survival, migration, and angiogenesis.[10][11] Their aberrant activation is a common feature in many solid tumors, including breast, lung, and colon cancers, making them a prime therapeutic target.[12][13][14] Inhibiting Src can disrupt these oncogenic signals.
Caption: Simplified Src kinase signaling pathway.
Protocol 3.1: In Vitro Biochemical Kinase Assay
Causality: This assay directly measures the compound's ability to inhibit the phosphotransferase activity of the purified kinase enzyme. By quantifying the amount of phosphorylated substrate produced in the presence of varying inhibitor concentrations, an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.
Principle: A common method is a fluorescence polarization (FP) assay.[] A fluorescently labeled peptide substrate is used. When the kinase phosphorylates it, it can be bound by a phosphospecific antibody. This larger complex tumbles more slowly in solution, resulting in a high FP signal. An effective inhibitor prevents phosphorylation, leaving the small, rapidly tumbling substrate unbound, resulting in a low FP signal.
Step-by-Step Procedure:
-
Prepare a serial dilution of the synthesized inhibitor compounds in DMSO.
-
In a microplate (e.g., 384-well), add the purified target kinase (e.g., c-Src), the fluorescently labeled peptide substrate, and the assay buffer.
-
Add the diluted inhibitor compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate for a short period (e.g., 10-20 minutes) to allow the inhibitor to bind to the kinase.[16]
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60-90 minutes).
-
Stop the reaction and add the detection reagents (e.g., the phosphospecific antibody).
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC₅₀ value.
Protocol 3.2: Cell-Based Proliferation Assay
Causality: This assay assesses the compound's effect on living cells. Cancer cells that are dependent on the target kinase's activity for their growth and survival should be sensitive to the inhibitor. This test provides crucial information on cell permeability and on-target effects in a biological system.[17]
Principle: A common method uses a reagent like CellTiter-Glo®, which measures the amount of ATP present, an indicator of metabolically active, viable cells. A decrease in the luminescent signal corresponds to a decrease in cell viability.
Step-by-Step Procedure:
-
Seed a cancer cell line known to have high Src activity (e.g., HT-29 colon cancer cells) into a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the inhibitor compounds in cell culture medium.
-
Treat the cells with the diluted compounds and incubate for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent viability relative to untreated control cells and plot the data to determine the GI₅₀ (concentration for 50% growth inhibition).
| Compound ID | Modifications (C4, C6) | Src IC₅₀ (nM) | HT-29 GI₅₀ (nM) |
| QN-001 | 3-chloroaniline, Phenyl | 150 | 850 |
| QN-002 | 3-methoxyaniline, Phenyl | 85 | 420 |
| QN-003 | 3-methoxyaniline, 4-pyridyl | 12 | 55 |
| QN-004 | 3-methoxyaniline, 3-furyl | 25 | 110 |
| Dasatinib (Control) | (Reference Structure) | 0.8 | 15 |
| Table 2: Illustrative biological data for a hypothetical series of inhibitors derived from this compound. |
Conclusion and Future Directions
This compound is a powerful and strategically designed starting material for the synthesis of kinase inhibitors. The distinct reactivity of its three halogenated positions allows for a logical and efficient construction of complex molecules. By combining selective SNAr at C4, Suzuki coupling at C6, and final modification at C2, medicinal chemists can rapidly generate diverse libraries of compounds for biological screening. The protocols outlined in this guide provide a robust framework for both the synthesis and the subsequent evaluation of these compounds, paving the way for the discovery of novel and effective targeted therapies for cancer and other diseases driven by aberrant kinase activity.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Buy this compound | 406204-90-8 [smolecule.com]
- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Regulation of SRC family kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
- 17. reactionbiology.com [reactionbiology.com]
Synthesis of Quinolines from 4-Bromoaniline: An In-depth Technical Guide for Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry. Its rigid, aromatic structure provides an ideal framework for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of quinoline are the cornerstone of numerous approved drugs, demonstrating efficacy as antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer agents (e.g., Camptothecin).[3][4] The strategic incorporation of substituents, such as a bromine atom at the 4-position of the starting aniline, introduces a key functional handle for further molecular elaboration through cross-coupling reactions, making 4-bromoaniline a particularly valuable precursor for generating diverse chemical libraries in the drug discovery pipeline.[5]
This technical guide provides an in-depth exploration of established and reliable methodologies for the synthesis of quinoline structures from 4-bromoaniline. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the Skraup, Doebner-von Miller, and Combes syntheses. The causality behind experimental choices, from reagent selection to purification strategies, will be elucidated to empower researchers in their synthetic endeavors.
Strategic Approaches to Quinoline Synthesis from 4-Bromoaniline
The construction of the quinoline core from an aniline precursor is a classic endeavor in heterocyclic chemistry. Several named reactions have stood the test of time, each offering a unique pathway to the desired scaffold. The choice of method often depends on the desired substitution pattern on the newly formed pyridine ring.
The Skraup Synthesis: A Classic Route to Unsubstituted Quinolines
The Skraup synthesis is a powerful, albeit vigorous, method for preparing quinolines that are unsubstituted on the pyridine ring.[6] The reaction of 4-bromoaniline with glycerol, concentrated sulfuric acid, and an oxidizing agent directly yields 6-bromoquinoline.
The reaction proceeds through a multi-step sequence initiated by the acid-catalyzed dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein.[7][8] The core of the reaction then unfolds as follows:
-
Michael Addition: The amino group of 4-bromoaniline performs a conjugate addition to acrolein.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic 6-bromoquinoline.
References
- 1. synarchive.com [synarchive.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner-von Miller reaction | Semantic Scholar [semanticscholar.org]
- 4. Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathw… [ouci.dntb.gov.ua]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
The Quinoline Scaffold: A Privileged Structure in the Development of Next-Generation Anticancer Agents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the development of a multitude of therapeutic agents.[1] Its inherent structural versatility has facilitated the design of compounds with a broad pharmacological spectrum, including notable successes in oncology.[2] Several quinoline-based drugs, such as bosutinib, lenvatinib, and cabozantinib, have secured clinical approval and are integral to current cancer treatment protocols.[2][3] The anticancer efficacy of this class of compounds is attributed to their diverse mechanisms of action, which encompass the inhibition of critical cellular machinery like protein kinases and topoisomerases, the disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis).[4] This technical guide provides an in-depth exploration of the role of quinoline derivatives in the discovery and development of novel anticancer agents. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, curated biological data, and visual representations of key signaling pathways and experimental workflows to empower researchers in this dynamic field.
Introduction: The Significance of the Quinoline Moiety in Cancer Therapy
The quest for more effective and selective anticancer agents is a perpetual endeavor in biomedical research. Heterocyclic compounds have emerged as a particularly fruitful area of investigation, with the quinoline scaffold being a recurrent motif in numerous clinically successful drugs.[1] The planarity of the quinoline ring system allows for effective intercalation into DNA, while its adaptable structure permits substitutions at various positions, enabling the fine-tuning of pharmacological properties and target specificity.[4] This adaptability has led to the development of quinoline derivatives that can overcome challenges such as multidrug resistance (MDR), a major impediment to successful chemotherapy.[5][6][7][8]
Quinoline-based compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously, which can lead to enhanced efficacy and a lower likelihood of resistance development.[9] Key mechanisms include:
-
Enzyme Inhibition: Targeting crucial enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[10][11]
-
Disruption of Microtubule Dynamics: Interfering with the formation and disassembly of microtubules, which are essential for cell division.[12]
-
Induction of Apoptosis: Triggering the intrinsic or extrinsic pathways of programmed cell death.[3][13]
-
Cell Cycle Arrest: Halting the progression of the cell cycle at various checkpoints.
-
Overcoming Multidrug Resistance: Inhibiting the function of efflux pumps like P-glycoprotein (P-gp), which are responsible for pumping chemotherapeutic drugs out of cancer cells.[6][8]
This guide will provide detailed protocols for the biological evaluation of quinoline derivatives, focusing on assays that elucidate these mechanisms of action.
Mechanisms of Action & Targeted Signaling Pathways
A deep understanding of the molecular targets and signaling pathways affected by quinoline derivatives is paramount for their rational design and development.
Inhibition of Topoisomerases
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[10] Cancer cells, with their high proliferative rate, are particularly dependent on these enzymes. Quinoline derivatives can act as topoisomerase "poisons" by stabilizing the transient covalent complex between the enzyme and DNA, leading to double-strand breaks and ultimately, apoptosis.[10][14]
Caption: Quinoline derivatives stabilizing the Topoisomerase II-DNA cleavable complex.
Kinase Inhibition: Targeting Aberrant Signaling
Protein kinases are pivotal regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[4][15] Dysregulation of kinase activity is a hallmark of many cancers. Quinoline derivatives have been successfully developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][11][16][17]
The EGFR signaling pathway, when aberrantly activated, drives tumor progression.[4][16][17] Quinoline-based tyrosine kinase inhibitors (TKIs) compete with ATP for binding to the intracellular kinase domain of EGFR, thereby blocking downstream signaling cascades like the PI3K/Akt/mTOR pathway.[4][15]
Caption: Inhibition of the EGFR signaling pathway by a quinoline-based TKI.
Induction of Apoptosis via the Intrinsic Pathway
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.[13][18][19] Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, promoting their survival.[13][20] Some quinoline derivatives can modulate the expression of Bcl-2 family proteins, shifting the balance towards apoptosis.[21]
Caption: Quinoline derivative-induced apoptosis via inhibition of Bcl-2.
Experimental Protocols for Biological Evaluation
The following protocols provide detailed, step-by-step methodologies for assessing the anticancer activity of quinoline derivatives.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[22]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in complete culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. After 24 hours, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and an untreated control.[22]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the quinoline derivative at the desired concentrations for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 × 10⁶ cells/mL.[25] To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL PI working solution.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[25]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[25] FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[24][26]
-
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA.
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the quinoline derivative as described for the apoptosis assay. Harvest the cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells for at least 2 hours at 4°C.[24][27][28]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[24]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[27]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale.
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.[3][21][29]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family members). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
Protocol:
-
Cell Lysis: After treatment with the quinoline derivative, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[30]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.[30] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[30]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[30] Densitometry analysis can be used for quantification.
-
Quantitative Data Summary
The following table summarizes the reported anticancer activities of representative quinoline derivatives against various cancer cell lines.
| Quinoline Derivative | Cancer Cell Line | Assay | IC₅₀/GI₅₀ (µM) | Mechanism of Action | Reference |
| Compound A | MCF-7 (Breast) | MTT | 2.5 | Topoisomerase II inhibitor | [15] |
| Compound B | A549 (Lung) | MTT | 1.8 | EGFR inhibitor | [3] |
| Compound C | HCT-116 (Colon) | MTT | 5.2 | Induces apoptosis, G2/M arrest | [4] |
| MS-209 | K562/ADM (Resistant Leukemia) | Cytotoxicity | Reverses VCR resistance at 1-10 µM | P-glycoprotein inhibitor | [8] |
| Jineol Derivative | A-549 (Lung) | Cytotoxicity | Not specified | Cytotoxic | [31] |
Conclusion and Future Perspectives
Quinoline derivatives represent a highly versatile and promising class of compounds in the development of novel anticancer agents. Their ability to target multiple, well-validated cancer-associated pathways, coupled with the potential to overcome multidrug resistance, positions them at the forefront of cancer drug discovery. The protocols and information provided in this guide are intended to facilitate the research and development of new, more effective quinoline-based cancer therapies. Future research should focus on the development of highly selective, multi-targeted quinoline derivatives with improved pharmacokinetic profiles and reduced off-target toxicities. The continued exploration of this privileged scaffold holds immense potential for advancing the fight against cancer.
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming multidrug resistance (MDR) in cancer in vitro and in vivo by a quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Overcoming of multidrug resistance by a newly synthesized quinoline compound, MS-209] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of multidrug resistance by a novel quinoline derivative, MS-209 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline-based Compounds with Potential Activity against Drugres...: Ingenta Connect [ingentaconnect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bcl-2 family proteins as targets for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cusabio.com [cusabio.com]
- 18. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Drugs targeting Bcl-2 family members as an emerging strategy in cancer | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. researchgate.net [researchgate.net]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Synthesis of 6-Aryl-4-chloroquinoline Derivatives from Bromo Precursors
Abstract
This comprehensive guide details the synthesis of 6-aryl-4-chloroquinoline derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery. The core strategy involves a two-step sequence commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-bromo-4-chloroquinoline with various arylboronic acids, followed by the conversion of the precursor 6-bromo-4-hydroxyquinoline to the crucial 4-chloro intermediate. This document provides in-depth experimental protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development, aiming to facilitate the efficient and reproducible synthesis of this important molecular scaffold.
Introduction: The Significance of 6-Aryl-4-chloroquinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Specifically, the introduction of an aryl substituent at the C6-position and a chlorine atom at the C4-position of the quinoline ring gives rise to 6-aryl-4-chloroquinoline derivatives. These compounds serve as versatile intermediates for the synthesis of novel bioactive molecules, with reported applications as anti-hepatitis B virus (HBV) agents.[3] The 4-chloro group acts as a key reactive handle for nucleophilic substitution, allowing for the introduction of various side chains to modulate biological activity, while the 6-aryl moiety can influence target binding and pharmacokinetic properties.
The synthetic route detailed herein leverages the robustness and versatility of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4][5] This approach offers a broad substrate scope, mild reaction conditions, and excellent functional group tolerance, making it an ideal choice for the synthesis of diverse libraries of 6-aryl-4-chloroquinolines for drug discovery programs.
Core Synthetic Strategy: A Two-Step Approach
The synthesis of 6-aryl-4-chloroquinoline derivatives from bromo precursors is efficiently achieved through a two-step process. The first key transformation is the conversion of the readily available 6-bromo-4-hydroxyquinoline to the more reactive 6-bromo-4-chloroquinoline. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid to introduce the desired aryl group at the 6-position.
Figure 1: Overall synthetic workflow for 6-aryl-4-chloroquinoline derivatives.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Bromo-4-chloroquinoline
The conversion of the 4-hydroxy group to a 4-chloro group is a critical step, as it activates the C4-position for subsequent nucleophilic substitution or, in this case, prepares the substrate for the Suzuki coupling. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Protocol:
-
To a round-bottom flask, add 6-bromo-4-hydroxyquinoline (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 eq).[6]
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 3-6 hours.[6][7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is approximately 8.[6]
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 6-bromo-4-chloroquinoline as a solid.[6]
Expert Insights: The addition of a catalytic amount of DMF facilitates the reaction, likely through the in-situ formation of the Vilsmeier reagent, which is a more potent activating species.[8] It is crucial to perform the quenching step slowly and with efficient cooling, as the reaction of excess POCl₃ with water is highly exothermic.
Step 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-4-chloroquinolines
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[9][10]
Protocol:
-
In a Schlenk flask, combine 6-bromo-4-chloroquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[1][11]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or THF/water in a 4:1 to 2:1 ratio).[1][12]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours.[9][11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 6-aryl-4-chloroquinoline derivative.[11]
Data Presentation: Illustrative Reaction Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | 16 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 100 | 18 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 90 | 12 | 70-80 |
Yields are illustrative and may vary depending on the specific substrates and reaction scale.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromo-4-chloroquinoline to form a Pd(II) intermediate.[10]
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.
-
Reductive Elimination: The two organic groups on the palladium center (the quinoline and the new aryl group) couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
Optimizing Suzuki coupling reactions is often necessary to achieve high yields and purity.[13][14]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Inefficient base- Low reaction temperature- Decomposition of boronic acid | - Use a fresh catalyst or a pre-catalyst.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature.- Use a boronic ester (e.g., pinacol ester) for improved stability.[4] |
| Formation of side products (e.g., homo-coupling) | - Oxygen contamination- Catalyst decomposition | - Ensure the reaction is performed under a strictly inert atmosphere.- Use phosphine ligands to stabilize the palladium catalyst. |
| Difficulty in purification | - Excess boronic acid or its byproducts | - Use a slight excess (1.1-1.2 eq) of the boronic acid.- Perform an aqueous wash with a mild base to remove boronic acid residues. |
Conclusion
The synthetic pathway described provides a reliable and versatile method for accessing a wide range of 6-aryl-4-chloroquinoline derivatives. The protocols are based on well-established and robust chemical transformations, and the provided insights into the reaction mechanisms and optimization strategies should empower researchers to efficiently synthesize these valuable compounds for applications in drug discovery and medicinal chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. chemijournal.com [chemijournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Application Notes & Protocols: A Guide to Regioselective Functionalization of Dihalogenated Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Quinoline Functionalization
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][4] The ability to precisely install functional groups at specific positions on the quinoline ring is paramount for modulating a molecule's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties.[5][6]
Dihalogenated quinolines serve as versatile and highly valuable synthons in this endeavor, offering two distinct reactive handles for sequential and selective modification. However, controlling the regioselectivity of these transformations presents a significant synthetic challenge. This guide provides a comprehensive overview of the principles and state-of-the-art protocols for the regioselective functionalization of dihalogenated quinolines, with a focus on widely-used palladium-catalyzed cross-coupling reactions.
Understanding the Principles of Regioselectivity
The selective functionalization of a dihalogenated quinoline is primarily governed by the differential reactivity of the carbon-halogen bonds. Several key factors influence which position will react preferentially:
-
Nature of the Halogen: The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general order of I > Br > Cl > F.[7] This predictable trend is the most powerful tool for achieving regioselectivity. By using a dihaloquinoline with two different halogens (e.g., 2-chloro-4-iodoquinoline), the reaction can be directed with high fidelity to the carbon bearing the more reactive iodine atom.[7]
-
Electronic Effects: The quinoline ring system has a non-uniform electron distribution. The C2 and C4 positions are electronically activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom, making them generally more reactive in cross-coupling reactions compared to positions on the benzo-fused ring.[8]
-
Steric Hindrance: The steric environment around a halogen atom can influence the approach of the bulky catalyst and coupling partner. While often a secondary factor compared to electronic effects and halogen identity, it can play a role in fine-tuning selectivity.
-
Catalyst and Ligand System: The choice of palladium catalyst and, crucially, the phosphine ligand can significantly impact regioselectivity.[7][8] Different ligands can alter the steric and electronic properties of the active palladium species, sometimes even overriding the intrinsic reactivity of the substrate to favor a less conventional outcome.[9]
Core Methodologies and Protocols
This section details step-by-step protocols for three of the most powerful and widely utilized cross-coupling reactions for the regioselective functionalization of dihalogenated quinolines.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[10][11] Its tolerance for a wide range of functional groups makes it an invaluable tool in drug discovery.
Principle of Selectivity: When a dihaloquinoline contains two different halogens, the Suzuki-Miyaura coupling will preferentially occur at the position bearing the more reactive halogen (I > Br > Cl).[7][12] For dihaloquinolines with identical halogens (e.g., 2,4-dichloroquinoline), the reaction often favors the C2 position due to its higher electrophilicity.[8]
Experimental Protocol: C4-Selective Arylation of 2-Chloro-4-iodoquinoline
This protocol provides a general guideline for the C4-selective coupling of a 2-chloro-4-iodoquinoline derivative with an arylboronic acid.
Materials:
-
2-Chloro-4-iodoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloro-4-iodoquinoline, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed solvents (1,4-dioxane and water).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation:
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Selectivity | Reference |
| 2-Chloro-4-iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | >90 | C4-arylation | [8],[12] |
| 2,4-Dichloroquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | ~85 | C2-arylation | [7],[8] |
| 5,7-Dibromo-8-(OTf)quinoline | Naphthylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 80 | >95 | C5-arylation | [12] |
Regioselective Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of the aryl halide) and sp-hybridized carbons (of a terminal alkyne).[13][14][15]
Principle of Selectivity: Similar to the Suzuki coupling, the Sonogashira reaction on a dihaloquinoline with different halogens will proceed at the most reactive C-X bond. For dihaloquinolines with identical halogens, selectivity can often be controlled by tuning the reaction conditions, though mono-functionalization can be challenging.
Experimental Protocol: C2-Selective Alkynylation of 2,4-Dichloroquinoline
This protocol describes a method for the selective mono-alkynylation at the C2 position of 2,4-dichloroquinoline.
Materials:
-
2,4-Dichloroquinoline (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
10% Pd/C (0.1 mmol, 10 mol%)
-
PPh₃ (0.2 mmol, 20 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Water (5 mL)
-
Triethylamine (TEA) (2.0 mmol, 2.0 equiv)
Procedure:
-
In a round-bottom flask, suspend 2,4-dichloroquinoline, 10% Pd/C, PPh₃, and CuI in water.
-
Add the terminal alkyne and triethylamine to the mixture.
-
Heat the reaction to 80 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC. The reaction is highly selective for mono-substitution at the C2 position, with no di-alkynylated product typically observed.[7]
-
After cooling, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the product by column chromatography on silica gel.
Data Presentation:
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Selectivity | Reference |
| 2,4-Dichloroquinoline | Phenylacetylene | 10% Pd/C, PPh₃, CuI | TEA | Water | 80 | ~90 | C2-alkynylation | [7],[16] |
| 2-Bromo-4-iodoquinoline | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | RT | >95 | C4-alkynylation | [12] |
| 2-Aryl-4-chloro-3-iodoquinoline | Terminal Acetylenes | Pd(PPh₃)₂Cl₂, CuI | Et₃N | Dioxane | 80 | >85 | C3-alkynylation | [12] |
Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[17][18][19]
Principle of Selectivity: The regioselectivity of the Buchwald-Hartwig amination follows the established halogen reactivity trend (I > Br > Cl).[7] The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphine ligands often being required for high efficiency.[20][21]
Experimental Protocol: C4-Selective Amination of 2-Chloro-4-bromoquinoline
This protocol outlines a general procedure for the selective amination at the C4 position of a 2-chloro-4-bromoquinoline.
Materials:
-
2-Chloro-4-bromoquinoline (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
NaOt-Bu (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
Add 2-chloro-4-bromoquinoline, NaOt-Bu, and the ligand (Xantphos) to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the palladium source (Pd₂(dba)₃).
-
Add dry, degassed toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography.
Data Presentation:
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Selectivity | Reference |
| 2-Chloro-4-bromoquinoline | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 110 | High | C4-amination | [17] |
| 2-Bromo-estrone derivative | Substituted anilines | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | MW | Good to Excellent | C2-amination | [20] |
| Aryl Chlorides | Aqueous Ammonia | Pd(OAc)₂ / Ligand | K₃PO₄ | t-BuOH/H₂O | 100 | High | N/A | [21] |
Visualization of Key Concepts
Diagram 1: Factors Influencing Regioselectivity
Caption: Key factors governing the regioselective outcome.
Diagram 2: Generalized Suzuki-Miyaura Catalytic Cycle
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. orbit.dtu.dk [orbit.dtu.dk]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Molecular hybridization techniques for quinoline conjugates
Application Notes & Protocols
Topic: Molecular Hybridization Techniques for Quinoline Conjugates: A Guide to Synthesis, Characterization, and Biological Evaluation
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Molecular hybridization, a rational drug design strategy, involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced efficacy, improved target selectivity, or a novel mechanism of action.[2][3][4] This guide provides an in-depth exploration of the design, synthesis, and evaluation of quinoline conjugates. Authored from the perspective of a Senior Application Scientist, it moves beyond simple procedural lists to explain the causality behind experimental choices. We present detailed, field-proven protocols for the synthesis of prominent quinoline-chalcone and quinoline-triazole hybrids, comprehensive methods for their spectroscopic characterization, and standardized assays for evaluating their biological activity, particularly in anticancer and antimalarial contexts.
The Rationale for Quinoline Hybridization
The Quinoline Scaffold: A Privileged Structure
Quinoline, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[5][6] The nitrogen atom can act as a hydrogen bond acceptor, while the planar aromatic system facilitates π-π stacking and hydrophobic interactions with enzyme active sites or DNA. This versatility is evidenced by its presence in FDA-approved drugs for treating malaria (e.g., Chloroquine), cancer (e.g., Bosutinib), and bacterial infections.[4][7]
Molecular Hybridization: A Strategy to Enhance Potency and Overcome Resistance
The core principle of molecular hybridization is to create a single chemical entity that can modulate multiple biological targets simultaneously or combine the functionalities of different bioactive molecules to produce a synergistic effect.[2][3][4] This approach is particularly valuable for:
-
Overcoming Drug Resistance: By incorporating a second pharmacophore, a hybrid molecule may be able to bypass existing resistance mechanisms.
-
Improving Affinity and Potency: The combined interactions of two pharmacophores can lead to stronger binding with the biological target.[2][3]
-
Reducing Side Effects: Multi-target agents can sometimes achieve therapeutic effects at lower concentrations, potentially reducing off-target toxicity.[2]
Design Principles for Quinoline Conjugates
The design of a successful quinoline hybrid hinges on three components: the quinoline core, the secondary pharmacophore, and the linker connecting them.
-
Quinoline Core: Often derived from known bioactive agents like 4-aminoquinoline or 2-oxoquinoline.[1]
-
Secondary Pharmacophore: Chosen for its own biological activity. Common partners include chalcones (anticancer, anti-inflammatory), triazoles (stable linkers with their own bioactivity), pyrimidines (antimalarial), and sulfonamides (anticancer).[7][8][9][10]
-
Linker: The nature of the linker (e.g., length, flexibility, chemical stability) is critical and can significantly impact the conjugate's overall properties, including solubility, cell permeability, and the spatial orientation of the two pharmacophores.[10][11]
Core Synthetic Strategies & Protocols
Protocol 1: Synthesis of Quinoline-Chalcone Hybrids via Claisen-Schmidt Condensation
The conjugation of quinoline with a chalcone moiety is a widely explored strategy for developing potent anticancer agents.[2][3] Chalcones, characterized by an α,β-unsaturated ketone system, are known to interact with numerous biological targets, including tubulin and various kinases.[2][12] The most common synthetic route is the base-catalyzed Claisen-Schmidt condensation.
Causality: The reaction relies on a strong base (e.g., NaOH, KOH) to deprotonate the α-carbon of an acetophenone derivative, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a quinoline-aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone of the chalcone scaffold.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New quinoline-triazole conjugates: Synthesis, and antiviral properties against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Bromo-2,4-dichloroquinoline
Welcome to the technical support resource for the synthesis of 6-Bromo-2,4-dichloroquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yields and product purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound, which is typically achieved through the chlorination of a 6-bromo-4-hydroxyquinolin-2(1H)-one precursor.
Q1: My overall yield for this compound is consistently low. What are the most critical steps to investigate?
Low overall yield is a frequent challenge and can often be traced back to two key stages: the initial cyclization to form the quinolinone core and the final chlorination step.
-
Cyclization Inefficiency: The formation of the 6-bromo-4-hydroxyquinolin-2(1H)-one intermediate is paramount. Incomplete cyclization or the formation of side products at this stage will invariably lead to a poor overall yield. The reaction of 4-bromoaniline with a malonic acid derivative is a common route.[1][2] Ensure that the starting materials are pure and the reaction conditions, particularly temperature for the thermal cyclization (often in a high-boiling solvent like diphenyl ether), are strictly controlled.[3][4] High temperatures are necessary, but excessive heat can lead to decomposition and tar formation.[5]
-
Incomplete Chlorination: The conversion of the hydroxyl groups on the 6-bromo-4-hydroxyquinolin-2(1H)-one to chlorides is the final and often most problematic step. If this reaction does not go to completion, you will have a difficult-to-separate mixture of the mono-chloro, di-chloro, and starting hydroxy compounds.
-
Sub-optimal Reagents: The quality of the chlorinating agent, typically phosphorus oxychloride (POCl₃), is crucial. Old or partially hydrolyzed POCl₃ will be less effective. Using a fresh bottle or distilling the POCl₃ before use is recommended.
Q2: I'm observing significant amounts of the starting material, 6-bromo-4-hydroxyquinolin-2(1H)-one, after the chlorination step. How can I drive the reaction to completion?
This is a classic sign of insufficient chlorination activity. Several factors could be at play, and the following adjustments can significantly improve conversion rates:
-
Increase Reagent Equivalents & Temperature: Ensure you are using a sufficient excess of POCl₃. It acts as both the reagent and often the solvent. A common protocol involves heating the substrate in neat POCl₃ under reflux.[6][7] The reaction temperature needs to be high enough (reflux, ~110-115 °C) to drive the reaction.[3][4]
-
Catalytic N,N-Dimethylformamide (DMF): The addition of a catalytic amount of DMF can dramatically accelerate the reaction. POCl₃ and DMF react in situ to form the Vilsmeier reagent, (ClCH=N(CH₃)₂)⁺Cl⁻, which is a more potent chlorinating agent than POCl₃ alone.[4] Just a few drops are often sufficient to initiate this more reactive pathway.[7]
-
Reaction Time: While some protocols suggest a few hours, stubborn substrates may require longer reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3][8]
-
Anhydrous Conditions: Any moisture present will rapidly quench POCl₃, reducing its effectiveness. Ensure your glassware is oven-dried and the 6-bromo-4-hydroxyquinolin-2(1H)-one starting material is thoroughly dried before addition.[5]
Q3: The crude product is a dark, tarry substance that is difficult to purify. What causes this and how can it be prevented?
Tar formation is typically a result of decomposition caused by overly harsh reaction conditions, particularly excessive heat during either the cyclization or chlorination steps.[5]
-
Temperature Control during Cyclization: When preparing the 6-bromo-4-hydroxyquinolin-2(1H)-one intermediate via thermal cyclization in a solvent like diphenyl ether, it is critical to maintain the temperature within the recommended range (e.g., 200-220 °C).[3][9] Overheating can cause polymerization and degradation of the starting materials and product.
-
Controlled Work-up: The quenching of the POCl₃ after the chlorination reaction is highly exothermic and must be done carefully. Pouring the hot reaction mixture too quickly into water or ice can cause localized heating and degradation. The recommended procedure is to cool the reaction mixture to room temperature, remove the excess POCl₃ under vacuum, and then very slowly and carefully pour the residue into a beaker of crushed ice with vigorous stirring.[7]
-
Neutralization: After quenching, the acidic solution must be neutralized. This is typically done with a base like potassium carbonate or sodium bicarbonate until the pH is around 8.[7] This step should also be performed slowly and with cooling to manage the exothermic acid-base reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic pathway for this compound?
The most frequently cited and industrially relevant pathway involves a two-step process:
-
Cyclization: Condensation of 4-bromoaniline with a suitable three-carbon electrophile, such as ethyl propiolate or a malonic acid derivative, followed by a high-temperature cyclization to form 6-bromo-4-hydroxyquinolin-2(1H)-one (or its tautomer, 6-bromoquinoline-2,4-diol).[1][2][3]
-
Chlorination: Treatment of the resulting 6-bromo-4-hydroxyquinolin-2(1H)-one with an excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace both hydroxyl groups with chlorine atoms.[6][7]
This pathway is generally robust and provides good overall yields when optimized. An industrial method using 4-bromaniline, ethyl propiolate, and phosphorus trichloride has been reported to achieve yields over 70%.[6][9]
Q2: What are the critical parameters to control during the chlorination step with POCl₃?
To maximize the yield and purity of this compound, focus on the following parameters:
| Parameter | Recommendation | Rationale |
| Reagent Quality | Use fresh or distilled POCl₃. | POCl₃ readily hydrolyzes, reducing its efficacy. |
| Reaction Conditions | Strictly anhydrous. | Water consumes the chlorinating agent.[5] |
| Temperature | Reflux (typically 110-115 °C). | Ensures sufficient energy for the double chlorination.[3] |
| Reaction Time | 4-6 hours, or until TLC shows full conversion. | Incomplete reaction is a primary cause of low yield.[7] |
| Catalyst | Add a catalytic amount (a few drops) of DMF. | Forms the more reactive Vilsmeier reagent in situ.[4] |
| Work-up | Cool before quenching; pour slowly onto ice. | Prevents decomposition from uncontrolled exothermic reactions.[7] |
Q3: What are the best practices for the work-up and purification of this compound?
A careful work-up is essential for obtaining a pure product.
-
Quenching: After the reaction is complete, allow the mixture to cool. Remove the bulk of the excess POCl₃ via distillation under reduced pressure. Very carefully and slowly, pour the residue into a large volume of crushed ice with vigorous stirring.
-
Neutralization: Slowly add a solid base like potassium carbonate or a saturated aqueous solution of sodium bicarbonate to the acidic mixture until the pH reaches ~8. This will precipitate the crude product.[7]
-
Isolation: Collect the solid product by filtration and wash it thoroughly with water to remove any inorganic salts.
-
Purification: The crude solid can be purified by recrystallization. Common solvents include ethanol or heptane.[3] Column chromatography on silica gel can also be used if recrystallization does not provide sufficient purity.
Q4: What are the safety precautions when working with phosphorus oxychloride (POCl₃)?
POCl₃ is a highly corrosive and toxic substance that reacts violently with water. Always handle it with extreme caution in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical splash goggles at all times.
-
Handling: Use oven-dried glassware and work under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Quenching: The quenching of POCl₃ is highly exothermic and releases HCl gas. Always add the reaction mixture to ice/water slowly and with cooling. Never add water to POCl₃.
-
Waste Disposal: Neutralize any waste containing POCl₃ carefully before disposing of it according to your institution's hazardous waste guidelines.
Experimental Protocols & Visualizations
Protocol 1: Synthesis of 6-Bromo-4-hydroxyquinolin-2(1H)-one
This protocol is adapted from procedures involving the thermal cyclization of an intermediate derived from 4-bromoaniline.[3][4][9]
-
Intermediate Formation: In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in a suitable solvent like methanol. Add ethyl propiolate (1.1 eq) dropwise at a controlled temperature (e.g., 40 °C). Stir the reaction for 24-48 hours until TLC analysis indicates the consumption of the aniline. Remove the solvent under reduced pressure.
-
Cyclization: In a separate flask equipped with a reflux condenser, heat diphenyl ether to 200-220 °C. Slowly add the crude intermediate from the previous step, dissolved in a minimum amount of diphenyl ether, to the hot solvent.
-
Reaction Monitoring: Maintain the temperature and monitor the reaction for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Add petroleum ether or hexane to precipitate the product. Stir for several hours or overnight.
-
Isolation: Filter the resulting solid, wash thoroughly with petroleum ether to remove the diphenyl ether, and dry under vacuum to yield 6-bromo-4-hydroxyquinolin-2(1H)-one.
Protocol 2: Synthesis of this compound
This protocol is based on standard chlorination procedures.[6][7]
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-bromo-4-hydroxyquinolin-2(1H)-one (1.0 eq).
-
Reagent Addition: In a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 10-15 equivalents or enough to act as the solvent). Add two drops of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting material has completely disappeared.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and with vigorous stirring, pour the reaction residue onto the ice.
-
Neutralization & Isolation: Carefully neutralize the acidic slurry by the slow addition of solid potassium carbonate until the pH is ~8. Filter the precipitated solid, wash extensively with water, and dry under vacuum to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified product.
Visual Workflow of Synthesis
Caption: Overall synthetic scheme for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy this compound | 406204-90-8 [smolecule.com]
- 7. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of 6-Bromo-2,4-dichloroquinoline by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 6-Bromo-2,4-dichloroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation of this critical synthetic intermediate. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods effectively.
Section 1: Understanding the Molecule and the Challenge
This compound is a poly-halogenated aromatic heterocycle. Its purification presents a unique set of challenges stemming from its chemical properties:
-
Moderate Polarity: The presence of the nitrogen atom and electronegative halogens imparts a moderate polarity. This property dictates the choice of stationary and mobile phases.
-
Potential for Impurities: Synthesis of this compound can result in closely related impurities, such as regioisomers, starting materials (e.g., 4-bromoaniline), or byproducts from side reactions like dehalogenation or hydrolysis.[1][2][3]
-
Stability: While generally stable, prolonged exposure to highly acidic or basic conditions on a stationary phase can potentially lead to degradation.[4]
This guide will address the most common issues encountered during its purification by silica gel column chromatography.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the setup of the purification.
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications, standard silica gel (60 Å, 230-400 mesh) is the most effective and economical choice.[5][6] The slightly acidic nature of silica gel is generally well-tolerated by this compound. If you observe degradation on silica, which can be tested by spotting the compound on a TLC plate and letting it sit for an hour, you might consider using a deactivated stationary phase like alumina (neutral or basic) or Florisil®.[4]
Q2: How do I determine the optimal mobile phase (eluent)?
A2: The key is to find a solvent system that provides a target Rf (retention factor) of 0.2-0.35 for this compound on a TLC plate.[7] This range ensures good separation from impurities and a reasonable elution time from the column.
-
Starting Point: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is the standard choice.[8]
-
TLC Optimization: Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate until the desired Rf is achieved.[9]
-
Alternative Solvents: If separation from a key impurity is poor, changing the solvent selectivity may be necessary. Replacing ethyl acetate with dichloromethane (DCM) or using a ternary mixture (e.g., hexanes/DCM/ethyl acetate) can alter the elution order and improve resolution.[7]
Q3: Should I use isocratic or gradient elution?
A3:
-
Isocratic Elution: If your TLC analysis shows good separation between your product and all impurities with a single solvent system, isocratic elution (using a constant solvent composition) is simpler and perfectly suitable.[10]
-
Gradient Elution: If there are impurities that are much less polar (high Rf) and others that are much more polar (low Rf), a step or linear gradient is more efficient. Start with a low polarity mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your product, and finally, use a high polarity wash to remove any strongly retained substances.[5]
Q4: What is the best method for loading my sample onto the column?
A4: The goal is to apply the sample in a tight, concentrated band.
-
Wet Loading: Dissolve your crude product in the minimum amount of the initial mobile phase solvent or a slightly more polar solvent like DCM.[11] Carefully pipette this solution directly onto the top of the silica bed. This is the most common method.
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel (~2-3 times the mass of your crude product), and evaporate the solvent to get a free-flowing powder.[10][11] This powder is then carefully added to the top of the column. This technique often results in sharper bands and better separation.[11]
Section 3: Troubleshooting Guide
This section is structured around common problems observed during the column chromatography process.
Symptom 1: The compound is not eluting from the column.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Mobile Phase is Too Non-Polar | The eluent does not have sufficient solvating power to move the moderately polar this compound down the silica gel. The compound remains strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.[4] |
| Compound Degradation on Silica | The compound may have decomposed upon contact with the acidic silica gel, forming highly polar baseline impurities that will not elute under normal-phase conditions. | Perform a stability test on a TLC plate.[4] If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina or consider deactivating the silica by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 0.1-1%).[6] |
| Incorrect Solvent System Used | An accidental switch of solvent bottles (e.g., using pure hexanes instead of the prepared mixture) is a common human error. | Double-check the solvent reservoirs and the composition of the mobile phase you prepared.[4] |
Symptom 2: Poor separation between the product and an impurity (Co-elution).
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inappropriate Solvent Selectivity | The chosen mobile phase (e.g., hexanes/ethyl acetate) may have similar interactions with both the product and the impurity, resulting in identical or very similar Rf values. | Change the solvent system to alter selectivity. The "solvent selectivity triangle" (e.g., using solvents from different groups like an alcohol, a dipolar aprotic, and a non-polar solvent) is a guiding principle. Try replacing ethyl acetate with dichloromethane or tert-butyl methyl ether (TBME).[7][12] |
| Column Overload | Loading too much sample for the column size saturates the stationary phase, causing band broadening that leads to the overlap of adjacent peaks.[13] | Reduce the amount of sample loaded. As a general rule, the sample mass should be about 1-5% of the mass of the silica gel for a difficult separation. |
| Poor Column Packing | Channels or cracks in the silica bed create pathways for the solvent and sample to travel through unevenly, leading to distorted bands and poor resolution. | Ensure the column is packed uniformly without air bubbles. The "slurry packing" method is generally more reliable than "dry packing" for achieving a homogenous bed.[6][14] |
| Flow Rate is Too High | An excessively high flow rate does not allow for proper equilibration of the analyte between the stationary and mobile phases, which is essential for effective separation.[11] | Reduce the flow rate. For gravity columns, this means partially closing the stopcock. For flash systems, reduce the applied pressure. |
Symptom 3: The product elutes as a broad band or with significant tailing.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Secondary Interactions | The nitrogen atom in the quinoline ring can interact with the acidic silanol groups (Si-OH) on the silica surface via strong hydrogen bonding or ionic interactions. This causes a portion of the molecules to "stick" and elute later, resulting in a tailed peak.[13] | Add a small amount of a competitive base, like triethylamine (~0.1%), to the mobile phase. The triethylamine will preferentially interact with the active silanol sites, masking them from your compound.[13][15] Alternatively, using a more acidic mobile phase additive like formic acid (if compatible with your molecule) can protonate the quinoline nitrogen, which may alter its interaction profile.[16] |
| Sample Too Concentrated or Insoluble | If the compound precipitates at the top of the column upon loading, it will slowly redissolve as the mobile phase passes, leading to a continuous streaking effect rather than a sharp band. | Use the dry loading method to prevent precipitation.[11] Ensure the sample is fully dissolved before loading. |
| Channeling in the Column | An unevenly packed column causes the sample band to spread and distort as it moves down the column. | Repack the column carefully, ensuring a level silica bed and sand layer. |
Section 4: Experimental Protocols & Data
Protocol 1: TLC Method Development
-
Prepare stock solutions of your crude material (~5 mg/mL in DCM or ethyl acetate).
-
Obtain several TLC plates (silica gel 60 F254).
-
In separate chambers, add different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Spot the crude material on the TLC plates and develop them in the prepared chambers.
-
Visualize the plates under UV light (254 nm).
-
Identify the solvent system that places the spot for this compound at an Rf of approximately 0.2-0.35.
Protocol 2: Column Chromatography Purification (Slurry Packing)
-
Preparation: Based on a 1g crude sample, select a column and weigh out ~50-100g of silica gel.
-
Slurry Formation: In a beaker, mix the silica gel with the initial, least polar mobile phase determined by TLC (e.g., 9:1 hexanes:ethyl acetate) until a homogenous, pourable slurry is formed.[10]
-
Packing: Secure the column vertically. With the stopcock open, pour the slurry into the column. Use a funnel to guide the slurry. Tap the column gently to help the silica pack evenly. Drain the excess solvent until it is just above the silica bed.
-
Adding Sand: Carefully add a thin layer (~0.5 cm) of sand on top of the silica bed to prevent disruption.[10]
-
Sample Loading (Dry Load Method):
-
Dissolve the 1g crude sample in ~10 mL of DCM.
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently add another thin layer of sand on top of the sample layer.
-
-
Elution: Carefully add the mobile phase to the column. Use gentle air pressure (flash chromatography) or gravity to start the elution.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Solvent Systems and Expected Rf Values
Note: These are starting points and will vary based on the specific impurity profile of your crude material.
| Solvent System (Hexanes:Ethyl Acetate) | Approximate Rf of this compound | Comments |
| 95:5 | ~0.50 | Elutes too quickly, poor separation from non-polar impurities. |
| 90:10 | ~0.35 | Good starting point for purification.[8] |
| 85:15 | ~0.25 | Optimal for many separations, providing good resolution.[17] |
| 80:20 | ~0.15 | May be needed if closely eluting polar impurities are present. |
Section 5: Visual Workflow and Logic Diagrams
Diagram 1: General Workflow for Column Chromatography
Caption: Workflow for purifying this compound.
Diagram 2: Troubleshooting Logic for Co-elution
Caption: Decision tree for troubleshooting poor separation.
References
- 1. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 2. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Chromatography [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. nacalai.com [nacalai.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. bvchroma.com [bvchroma.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. rsc.org [rsc.org]
Identifying side products in halogenated quinoline synthesis
Welcome to the technical support center for the synthesis of halogenated quinolines. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to address common challenges in identifying and mitigating side products during your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the complexities of quinoline halogenation.
Q1: What are the primary challenges encountered during the direct halogenation of a quinoline ring?
A1: The main difficulties include poor regioselectivity, the risk of over-halogenation (the addition of multiple halogen atoms), and the frequent need for harsh reaction conditions.[1] Direct halogenation can yield a mixture of products that are often difficult to separate and control.[1] The presence of activating groups on the quinoline ring can exacerbate multiple halogenations, whereas deactivating groups may necessitate severe conditions that risk degrading the starting material or the desired product.[1]
Q2: Which positions on the quinoline ring are most susceptible to electrophilic halogenation?
A2: During electrophilic aromatic substitution, the benzene portion of the quinoline scaffold is more electron-rich and thus more reactive than the pyridine ring. Consequently, substitution typically occurs at the C-5 and C-8 positions.[1][2] This preference is driven by the greater stability of the cationic Wheland intermediate formed during the substitution at these positions.[1]
Q3: How can halogenation be achieved on the electron-deficient pyridine ring of quinoline?
A3: Direct halogenation on the pyridine ring is challenging but not impossible. It can be accomplished under specific conditions, such as the halogenation of quinoline hydrochloride salts, which alters the electronic properties of the ring system.[3][4] Alternatively, modern C-H activation methodologies, often employing transition metal catalysts and directing groups, provide a powerful route to functionalize positions that are otherwise difficult to access.[1]
Q4: What are common side products in a Sandmeyer reaction for producing haloquinolines?
A4: The Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, can generate biaryl byproducts from the coupling of aryl radicals.[5][6] Other potential side products include phenols, which arise from the reaction of the diazonium salt with water, especially if the reaction temperature is not well-controlled or if the displacement reaction is slow.[5]
Q5: Can the choice of halogenating agent influence the formation of side products?
A5: Absolutely. Highly reactive agents like elemental bromine (Br₂) or chlorine (Cl₂) require careful control to prevent over-halogenation.[1] Milder, more selective reagents such as N-Halosuccinimides (NCS, NBS, NIS) or trihaloisocyanuric acids (TCCA, TBCA) are often preferred as they can provide better control and reduce the formation of polyhalogenated species.[1][7] These reagents can function as both electrophiles and oxidants, offering a more controlled delivery of the halogen.[1]
Troubleshooting Guide: Side Product Identification & Mitigation
This section provides solutions to specific experimental problems related to side product formation.
Problem 1: My reaction yields a mixture of regioisomers (e.g., 5- and 8-haloquinoline).
-
Probable Cause: The electronic properties of the C-5 and C-8 positions are often very similar, leading to competitive electrophilic attack. The final isomeric ratio is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[8]
-
Solution Strategy:
-
Modify Reaction Conditions: Systematically vary the solvent and temperature. A change in solvent polarity can influence the stability of the reaction intermediates, potentially favoring one isomer over the other.[8]
-
Leverage Steric Hindrance: If your substrate allows, introducing a bulky substituent can physically block one position, thereby directing halogenation to the less hindered site.[1][8]
-
Employ Directing Groups: Installing a directing group, particularly at the 8-position (e.g., an amide), can effectively shield that area and direct halogenation exclusively to the C-5 position.[7] This is a highly effective strategy for achieving excellent regioselectivity.[7]
-
Modern C-H Functionalization: For complex substrates, consider transition metal-catalyzed C-H halogenation, which can offer regioselectivity not achievable through classical methods.[9]
-
Problem 2: I am observing significant amounts of di- and poly-halogenated products.
-
Probable Cause: This issue, known as over-halogenation, typically arises from one of the following: an excess of the halogenating agent, a highly activated quinoline substrate, or a reaction that has been allowed to proceed for too long.
-
Solution Strategy:
-
Control Stoichiometry: Carefully control the amount of the halogenating agent. Use a precise stoichiometry of 1.0 to 1.1 equivalents to favor mono-halogenation.[1]
-
Choose a Milder Reagent: Switch from highly reactive sources like Br₂ to a milder alternative such as N-bromosuccinimide (NBS).[1] Trihaloisocyanuric acids are also excellent, atom-economical choices for controlled halogenation.[7]
-
Optimize Reaction Conditions: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.
-
Monitor Reaction Progress: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Quench the reaction as soon as the starting material is consumed to prevent the formation of subsequent halogenated products.
-
Problem 3: My crude product is a complex mixture. How do I identify the side products?
-
Probable Cause: The similar polarity and structure of quinoline isomers make them challenging to separate and distinguish.
-
Solution Strategy: A systematic analytical approach is required to isolate and characterize each component of the product mixture.
-
Initial Separation:
-
Perform flash column chromatography on silica gel using a carefully optimized eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the major components.[10]
-
Collect fractions and analyze them by TLC to pool similar fractions.
-
-
Purity Analysis & Further Purification:
-
Analyze the pooled fractions by High-Performance Liquid Chromatography (HPLC) to assess purity.
-
If co-elution occurred, perform preparative HPLC or preparative TLC for final purification of minor components.[11]
-
-
Structural Characterization:
-
Mass Spectrometry (MS): Obtain a mass spectrum for each purified component. The molecular ion peak will confirm the level of halogenation (mono-, di-, etc.).
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are diagnostic for the substitution pattern. For example, halogenation at C-5 will significantly affect the proton at C-6, while halogenation at C-8 will affect the C-7 proton.
-
¹³C NMR: The number of signals and their chemical shifts will confirm the isomeric structure.
-
2D NMR (COSY & NOESY): Use Correlation Spectroscopy (COSY) to establish proton-proton coupling networks. Use Nuclear Overhauser Effect Spectroscopy (NOESY) to identify through-space correlations, which can definitively establish the position of the halogen relative to other protons on the ring.
-
-
| Side Product Type | Formation Cause | Key ¹H NMR Diagnostic Features | Mass Spec Signature |
| Regioisomers (e.g., 5- vs. 8-Bromo) | Competing reactivity at C5/C8 | Different chemical shifts and coupling constants for protons on the benzene ring. NOESY can show correlation between H4 and H5, or lack thereof. | Same m/z, different retention times in chromatography. |
| Di-halogenated Product (e.g., 5,7-Dibromo) | Over-halogenation | Fewer aromatic proton signals; distinct downfield shifts for remaining protons. | Higher m/z corresponding to the addition of a second halogen atom. |
| Phenolic Impurity (from Sandmeyer) | Diazonium salt decomposition | A broad singlet corresponding to the -OH proton; upfield shift of aromatic protons compared to the halo-product. | Lower m/z, corresponding to -OH instead of -X. |
| Biaryl Impurity (from Sandmeyer) | Radical coupling | A significantly more complex aromatic region with overlapping signals from two quinoline units. | m/z corresponding to the dimer of the quinoline radical. |
Visualizations
Logical Workflow Diagrams
Caption: Controlling regioselectivity in quinoline halogenation.
Caption: Stoichiometry is key to preventing over-halogenation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature for Quinoline Cyclization Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for quinoline synthesis. This guide provides in-depth troubleshooting advice and scientifically grounded protocols to help researchers, chemists, and drug development professionals navigate the critical parameter of temperature in quinoline cyclization reactions. Our focus is to move beyond simple procedural steps and explain the causality behind experimental choices, empowering you to optimize your reactions for higher yields, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in quinoline cyclization reactions?
Temperature is arguably the most influential parameter in quinoline synthesis because it directly governs reaction kinetics and thermodynamics. A chemical reaction occurs only when reactant molecules collide with sufficient energy (activation energy).[1] Increasing the temperature raises the kinetic energy of molecules, leading to more frequent and more energetic collisions, thus increasing the reaction rate.[2]
However, in complex multi-step syntheses like those for quinolines, temperature has a dual role:
-
Desired Reaction Rate: The primary cyclization reaction must be run at a temperature high enough to proceed at a reasonable rate.
-
Side Reaction Rates: Competing side reactions, such as polymerization of intermediates, decomposition of starting materials, or the formation of regioisomers, also have their own temperature dependencies.
The goal of temperature optimization is to find the "sweet spot" where the rate of formation of the desired quinoline product is maximized relative to the rates of undesirable side reactions.
Q2: What are the general consequences of setting the temperature too high or too low?
Too Low:
-
Incomplete Reaction: The most common result is a slow or stalled reaction, leading to low conversion of starting materials and poor yields.
-
Kinetic Trapping: In some cases, a low temperature may favor the formation of a stable intermediate that is unable to proceed to the final product without additional energy.
Too High:
-
Tar/Polymer Formation: Many classic quinoline syntheses, like the Skraup and Doebner-von Miller, use strong acids and generate reactive intermediates (e.g., α,β-unsaturated carbonyls) that readily polymerize at high temperatures, resulting in a thick, dark tar that complicates purification and drastically reduces yield.[3][4]
-
Product Decomposition: The desired quinoline product itself may not be stable at excessive temperatures, leading to degradation and lower isolated yields. This is a concern in high-temperature cyclizations like the Conrad-Limpach.[5]
-
Loss of Selectivity: When multiple reaction pathways are possible, higher temperatures can provide enough energy to overcome the activation barriers for multiple pathways, leading to a mixture of products (e.g., regioisomers).[6]
-
Safety Hazards: Highly exothermic reactions, such as the Skraup synthesis, can become uncontrollable or even explosive if the initial temperature is too high, leading to a dangerous runaway reaction.[7]
Q3: How do I determine a good starting temperature for my specific quinoline synthesis?
The optimal temperature is highly dependent on the specific named reaction, substrates, catalyst, and solvent used. Always start with a literature search for your specific or a closely related transformation. The table below provides typical starting points for common quinoline syntheses.
| Reaction Name | Typical Temperature Range | Key Considerations & Causality |
| Skraup Synthesis | 100 - 130°C (after initiation) | The reaction is highly exothermic. Gentle heating is used only to initiate the reaction; the heat source should then be removed as the reaction's own exotherm sustains it.[7] Ferrous sulfate is often added to moderate the reaction, making it less violent.[3][8] |
| Doebner-von Miller | 80 - 120°C (Reflux) | Requires heating to drive the cyclization, but excessive temperatures promote polymerization of the α,β-unsaturated carbonyl intermediate.[4] The choice of acid catalyst (Brønsted or Lewis) also influences the required temperature.[9] |
| Conrad-Limpach | ~250°C (Cyclization Step) | The final electrocyclic ring-closing step requires very high thermal energy.[10] This step is often performed in a high-boiling inert solvent like mineral oil or Dowtherm A to ensure even heating and prevent decomposition that can occur when heating the intermediate neat.[5] |
| Friedländer Annulation | 50 - 220°C | Highly variable. Classical methods without a catalyst require high temperatures (150-220°C).[11] Modern catalytic methods (e.g., Iodine, p-TsOH, Lewis acids) significantly lower the required temperature to the 80-100°C range.[5][12][13] |
| Combes Synthesis | 100 - 150°C (Reflux) | This acid-catalyzed condensation and cyclization typically requires reflux temperatures to drive the dehydration steps to completion.[14] |
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Reaction is Too Vigorous or Uncontrollable
Question: My Skraup reaction is extremely exothermic, boiling violently and threatening to erupt from the flask. What is happening and how do I prevent it?
Causality and Solution: The Skraup synthesis is notoriously exothermic due to the rapid, acid-catalyzed dehydration of glycerol to acrolein and its subsequent reaction with aniline.[3][7] This can lead to a dangerous runaway reaction.
Immediate Corrective Actions:
-
If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to absorb the excess heat.
-
Ensure proper ventilation in a fume hood and have a blast shield in place.[7]
Preventative Measures for Future Experiments:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is critical. It is believed to act as an oxygen carrier, smoothing the oxidation step and preventing a sudden, violent exotherm.[7][8]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly to the mixture of aniline, glycerol, and ferrous sulfate, ideally using an addition funnel while cooling the reaction flask in an ice bath.
-
Gradual Heating: Heat the mixture gently only to initiate the reaction. Once boiling begins, remove the external heat source. The reaction's exotherm should be sufficient to maintain reflux for some time. Only reapply heat after the initial vigorous phase has subsided to complete the reaction.[7]
Issue 2: Excessive Tar and Polymer Formation
Question: My Doebner-von Miller reaction mixture is turning into a thick, black tar, making product isolation impossible. I am heating it at 140°C. Is this a temperature issue?
Causality and Solution: Yes, this is a classic sign of excessive temperature. Tar formation in acid-catalyzed quinoline syntheses is typically due to the polymerization of highly reactive α,β-unsaturated aldehyde or ketone intermediates.[4] High heat accelerates this undesired pathway.
Optimization Strategy:
-
Reduce Temperature: The primary solution is to lower the reaction temperature. An excessively high temperature is a common cause of low yields due to byproduct formation.[4]
-
Systematic Temperature Screening: Perform a series of small-scale parallel reactions to find the optimal temperature. For example, set up reactions at 80°C, 90°C, 100°C, and 110°C. Monitor each by TLC or LC-MS to find the lowest temperature that gives a good conversion rate within a reasonable time frame without significant tarring.
-
Slow Reagent Addition: Instead of adding all reagents at once, try adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This keeps the instantaneous concentration of the polymerizable intermediate low.[4]
Issue 3: Poor Regioselectivity (Mixture of Isomers)
Question: In my Conrad-Limpach-Knorr synthesis, I am getting a mixture of the 4-hydroxyquinoline and 2-hydroxyquinoline products. How can I control this using temperature?
Causality and Solution: This is a classic example of kinetic versus thermodynamic control, where temperature dictates the initial reaction pathway. The reaction between an aniline and a β-ketoester can proceed via two different initial condensations.[10][15]
-
Kinetic Control (Favors 4-Hydroxyquinoline): At lower temperatures (e.g., room temperature up to ~80°C), the more nucleophilic aniline nitrogen preferentially attacks the more electrophilic ketone carbonyl. This leads to a β-aminoacrylate intermediate, which upon thermal cyclization (~250°C) yields the 4-hydroxyquinoline.[16][17] This is the "Conrad-Limpach" pathway.
-
Thermodynamic Control (Favors 2-Hydroxyquinoline): At higher temperatures (e.g., ~140°C or higher), the initial reaction can favor attack at the ester carbonyl, forming a more stable β-keto anilide intermediate. Subsequent cyclization then yields the 2-hydroxyquinoline product.[10] This is the "Knorr" pathway.
Optimization Strategy:
-
Control the Condensation Step: Perform the initial condensation of the aniline and β-ketoester at a controlled, lower temperature (e.g., room temperature with a catalytic amount of acid) to selectively form the β-aminoacrylate intermediate required for the 4-hydroxyquinoline.
-
Isolate the Intermediate: If possible, isolate this intermediate before proceeding to the high-temperature cyclization step.
-
High-Temperature Cyclization: Perform the final ring-closing step at the required high temperature (~250°C) using an inert, high-boiling solvent.[5]
Issue 4: Low or No Product Yield
Question: The cyclization step of my Friedländer synthesis is giving a very low yield, even after 24 hours at 80°C with an iodine catalyst. Should I increase the temperature?
Causality and Solution: While 80°C may be too low for your specific substrates, simply increasing the temperature is not always the best first step and can introduce side reactions.[5] A systematic approach is required.
Optimization Workflow:
-
Verify Reagents and Catalyst: First, ensure all starting materials are pure and the catalyst is active.
-
Perform a Temperature Gradient: Before committing to a large-scale reaction, run a small-scale screen at several temperatures. For a catalyzed Friedländer, a range of 80°C, 100°C, and 120°C is a good starting point.[5][12]
-
Monitor Reaction Progress: At each temperature, take aliquots at regular intervals (e.g., 2, 4, 8, and 24 hours) and analyze them by TLC or LC-MS. This will tell you if the reaction is simply slow or if the product is forming and then decomposing at higher temperatures.
-
Analyze the Data: Plot yield versus time for each temperature. The optimal condition is the temperature that provides the highest yield in the shortest amount of time without significant byproduct formation.
Visualizations and Diagrams
Logical Relationship Diagram
Caption: The influence of temperature on key reaction parameters and outcomes.
Experimental Workflow Diagram
Caption: A systematic workflow for optimizing reaction temperature via screening.
Experimental Protocols
Protocol 1: General Temperature Screening in Parallel
This protocol describes a method for efficiently screening multiple temperatures to find the optimum for a given quinoline synthesis.
-
Preparation:
-
In an array of reaction vials equipped with small magnetic stir bars, add the aniline starting material (1.0 equiv) and any solid reagents.
-
Prepare a stock solution of the liquid starting materials and solvent.
-
-
Reaction Setup:
-
Place the vials in a parallel synthesizer or separate heating blocks set to the desired temperatures (e.g., T1=80°C, T2=100°C, T3=120°C).
-
Add the solvent and any liquid reagents/catalysts to each vial. Seal the vials.
-
Begin stirring and heating.
-
-
Monitoring:
-
At predetermined time points (e.g., 2, 6, 12, 24 hours), carefully take a small aliquot from each reaction mixture.
-
Dilute the aliquot and spot it on a TLC plate or inject it into an LC-MS to assess the consumption of starting material and the formation of the product and any major byproducts.[18]
-
-
Analysis:
-
Once the optimal reaction time is determined from the monitoring data, quench all reactions.
-
Perform an appropriate workup and purification (e.g., extraction followed by column chromatography).
-
Determine the isolated yield for each temperature condition.
-
-
-
Compare the yields and purity profiles to identify the optimal temperature that balances reaction speed with minimal side product formation.
-
Protocol 2: Controlled Procedure for an Exothermic Reaction (Skraup-Type)
This protocol emphasizes safety and control for potentially vigorous reactions.
-
Apparatus Setup:
-
Use a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, an internal thermometer, and a pressure-equalizing dropping funnel.
-
Place the entire setup in a secondary container and have an ice-water bath on standby.
-
-
Reagent Loading:
-
To the flask, add the aniline (1.0 equiv), glycerol (3.0 equiv), and ferrous sulfate (FeSO₄, ~0.1 equiv).[7]
-
In the dropping funnel, place the concentrated sulfuric acid (~2.5 equiv).
-
-
Initiation:
-
Begin stirring the mixture in the flask.
-
Slowly add the sulfuric acid dropwise from the funnel. Monitor the internal temperature; use the ice bath as needed to keep the temperature from rising too quickly during the addition.
-
-
Reaction:
-
After the acid addition is complete, gently heat the mixture with a heating mantle.
-
Watch the internal temperature and look for the onset of boiling. As soon as the reaction begins to reflux on its own, immediately remove the heating mantle.
-
Allow the exothermic reaction to proceed under its own heat. The reflux should sustain itself.
-
-
Completion and Workup:
-
Once the initial vigorous reaction has subsided (reflux slows or stops), reapply gentle heat and maintain a steady reflux for an additional 2-3 hours to ensure the reaction goes to completion.[7]
-
Allow the mixture to cool completely to room temperature before proceeding with the workup (typically a careful quench with water, basification, and steam distillation or extraction).[3]
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Clean Energy Technologies Research Institute | CETRI » Effect of Temperature on Amine-CO2 Reaction Kinetics [cetri.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. iipseries.org [iipseries.org]
- 15. SÃntesis de Quinolinas: Conrad-Limpach-Knorr | QUÃMICA ORGÃNICA [quimicaorganica.net]
- 16. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 17. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Bromo-2,4-dichloroquinoline
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for handling and purifying 6-Bromo-2,4-dichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals who use this critical intermediate in their synthetic workflows. We understand that purification is a pivotal step that dictates the success of subsequent reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of crude this compound.
Q1: What are the most likely impurities in my crude this compound sample?
A: The impurity profile depends heavily on the synthetic route employed. However, for common syntheses starting from 6-bromoquinolin-4-ol, the primary impurities include:
-
Unreacted Starting Material (6-bromoquinolin-4-ol): This is a common, more polar impurity resulting from incomplete chlorination. Its presence is often indicated by baseline streaking on silica TLC plates.
-
Hydrolyzed Intermediates: Exposure of the product to moisture during work-up can lead to the formation of 6-bromo-2-chloro-4-hydroxyquinoline.
-
Residual Chlorinating Agent and Byproducts: Reagents like phosphorus oxychloride (POCl₃) must be thoroughly quenched and removed. Incomplete removal can lead to an acidic, unstable final product.[1][2]
-
Solvents from High-Temperature Cyclization: If the quinoline core was formed via a high-temperature reaction, high-boiling solvents like diphenyl ether may persist.[3][4]
-
Polymeric or Tar-like Substances: Side reactions can generate colored, often intractable polymeric materials, particularly if reaction temperatures were not well-controlled.
Q2: My crude product is a dark brown or yellowish solid. How can I remove the color?
A: Colored impurities are typically non-polar, highly conjugated molecules.
-
For Recrystallization: You can add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution.[5] Boil the solution with the charcoal for a few minutes, then perform a hot filtration through a pad of Celite to remove the charcoal. Be aware that charcoal can adsorb some of your product, potentially reducing the yield.[5]
-
For Column Chromatography: Most colored impurities will either adhere strongly to the silica gel at the top of the column or elute very quickly with the non-polar solvent front. Careful selection of the elution solvent system is key.
Q3: Which primary purification technique should I choose: recrystallization or column chromatography?
A: The choice depends on the scale of your reaction and the impurity profile as determined by a preliminary Thin-Layer Chromatography (TLC) analysis.
-
Choose Recrystallization when:
-
You have a large amount of material (>5 g).
-
TLC analysis shows one major product spot with only minor, faint impurity spots that have significantly different polarities.
-
The crude product is mostly solid.
-
-
Choose Column Chromatography when:
-
You have a smaller amount of material (<5 g).
-
TLC analysis shows multiple impurity spots, especially those with Rf values close to your product.[6]
-
The crude product is an oil or a waxy solid that is difficult to handle.
-
Recrystallization has failed to achieve the desired purity.
-
Q4: How can I confirm the purity of my final product?
A: A combination of methods provides the most reliable confirmation:
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot in multiple solvent systems.
-
Melting Point: A sharp melting point that matches the literature value (110-112 °C) is a strong indicator of purity. A broad or depressed melting point suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure and identifying any residual impurities or solvents.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]
Section 2: General Purification Workflow
The following diagram outlines the decision-making process for purifying crude this compound after the initial reaction work-up.
Caption: Decision tree for selecting a purification method.
Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization
Principle of Operation: This technique leverages the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures. The ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either insoluble at high temperatures or soluble at low temperatures.
Step-by-Step Methodology
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (see Table 1) at room temperature and upon heating. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess, which would lower your recovery yield.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation: Recommended Recrystallization Solvents
| Solvent System | Polarity | Typical Application & Rationale | Reference |
| n-Heptane / n-Hexane | Non-polar | Excellent choice for final purification. The aromatic, halogenated structure has limited solubility in hot alkanes, leading to good crystal formation upon cooling. | [3] |
| Toluene | Moderately Non-polar | Can be used if the compound is poorly soluble in alkanes. The product is readily soluble in hot toluene. | [3] |
| Ethanol / Water | Polar Protic | Useful if the crude product contains more polar impurities. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool. | [5] |
| Methanol | Polar Protic | Similar to ethanol, can be effective for removing non-polar impurities. | [5][7] |
Troubleshooting Recrystallization
-
Issue: Compound "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent is too high, or the solution is supersaturated.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to reduce saturation, then allow it to cool slowly.[5]
-
-
Issue: No crystals form upon cooling.
-
Cause: Too much solvent was used, or the solution is not saturated.
-
Solution: Gently boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.[5]
-
-
Issue: Very low recovery yield.
-
Cause: Too much solvent was used, the compound is too soluble in the cold solvent, or premature crystallization occurred during hot filtration.
-
Solution: Concentrate the mother liquor (the filtrate) and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure.
-
Protocol 2: Flash Column Chromatography
Principle of Operation: This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[6][8] Less polar compounds interact weakly with the polar silica gel and travel down the column faster, while more polar compounds interact more strongly and elute later.
Caption: Step-by-step workflow for flash column chromatography.
Step-by-Step Methodology
-
TLC Analysis & Solvent Selection: Develop a solvent system using TLC plates. A good system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities. A common starting point for this compound is a mixture of Hexanes and Ethyl Acetate (e.g., 9:1 or 4:1 v/v).
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your starting eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.[9][10]
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of eluent and carefully pipette it onto the top of the column.
-
-
Elution: Carefully add the eluent to the column. Using a regulated source of air or nitrogen, apply gentle pressure to the top of the column to force the solvent through at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Analysis: Spot every few fractions on a TLC plate to determine which ones contain your purified compound.
-
Isolation: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography
-
Issue: Poor separation (bands are overlapping).
-
Cause: The eluting solvent is too polar, or the column was packed improperly.
-
Solution: Use a less polar solvent system. Ensure the column is packed tightly and evenly. Dry loading the sample often results in sharper bands.
-
-
Issue: Compound is stuck on the column.
-
Cause: The eluting solvent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent (this is called a gradient elution). For example, move from 10% Ethyl Acetate in Hexanes to 20%, then 30%.[11]
-
-
Issue: Cracks appear in the silica bed.
-
Cause: The column ran dry.
-
Solution: This is often fatal to the separation. The column must be kept wet with solvent at all times.[10] The run must be restarted with a freshly packed column.
-
Protocol 3: Acid-Base Extraction Work-up
Principle of Operation: This liquid-liquid extraction technique separates compounds based on their acidic or basic properties. This compound is a weak base due to its quinoline nitrogen. It can be protonated by an acid, making it soluble in an aqueous layer. This can separate it from neutral organic impurities. Conversely, acidic impurities (like residual 6-bromoquinolin-4-ol) can be deprotonated by a base and extracted into an aqueous basic layer.
Step-by-Step Methodology
This procedure is typically performed before recrystallization or chromatography.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane (DCM).
-
Acid Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake gently, venting frequently. Allow the layers to separate, then drain and discard the aqueous (bottom, if using DCM; top, if using EtOAc) layer. Note: Your desired product is a weak base and may be partially extracted into the acid. This step is best for removing stronger basic impurities.
-
Base Wash (to remove acidic impurities): Wash the organic layer with an equal volume of a weak base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like unreacted 6-bromoquinolin-4-ol. Drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now ready for final purification.
Section 4: References
-
Benchchem. (n.d.). Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers. Retrieved from --INVALID-LINK--
-
Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives. Retrieved from --INVALID-LINK--
-
Al-Qaim, F. F., et al. (2021). Development of an easy and rapid analytical method for the extraction and preconcentration of chloroquine phosphate from human biofluids prior to GC–MS analysis. PubMed Central. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE CAS#: 65340-70-7. Retrieved from --INVALID-LINK--
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from --INVALID-LINK--
-
Google Patents. (2018). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Retrieved from --INVALID-LINK--
-
Patsnap. (2017). 6-bromo-4-chloroquinoline preparation method. Retrieved from --INVALID-LINK--
-
Vale, N., et al. (2014). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PubMed Central. Retrieved from --INVALID-LINK--
-
Ruiz-de-la-Cruz, N., et al. (2024). Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis. MDPI. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis. Retrieved from --INVALID-LINK--
-
Herath, H. M. T. B., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. MDPI. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 6-BROMO-2,4-DICHLOROQUINAZOLINE CAS#: 102393-82-8. Retrieved from --INVALID-LINK--
-
Google Patents. (2016). CN105837503A - Preparation method for 6-bromine quinoline. Retrieved from --INVALID-LINK--
-
Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from --INVALID-LINK--
-
Smolecule. (n.d.). Buy this compound | 406204-90-8. Retrieved from --INVALID-LINK--
-
Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Retrieved from --INVALID-LINK--
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from --INVALID-LINK--
-
OC-TV. (2013). 【4K】-- Column Chromatography (Purification). YouTube. Retrieved from --INVALID-LINK--
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low reactivity in Suzuki coupling of dichloroquinolines
Technical Support Center: Suzuki Coupling of Dichloroquinolines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the Suzuki-Miyaura coupling of dichloroquinoline substrates. Dichloroquinolines are valuable synthons in drug discovery, but their inherent electronic and steric properties often lead to low reactivity and undesirable side reactions.[1][2] This document provides in-depth, experience-driven troubleshooting advice and foundational knowledge to help you navigate these complexities and achieve successful outcomes in your synthesis projects.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that are critical for understanding and troubleshooting the Suzuki coupling of dichloroquinolines.
Q1: Why are dichloroquinolines considered challenging substrates for Suzuki coupling?
Dichloroquinolines present a dual challenge. Firstly, as aryl chlorides, they are inherently less reactive than their bromide or iodide counterparts in the rate-limiting oxidative addition step of the catalytic cycle.[3] The Carbon-Chlorine bond is stronger and less readily cleaved by the Palladium(0) catalyst. Secondly, the quinoline ring itself introduces specific electronic complexities. The nitrogen atom acts as an electron-withdrawing group, which can influence the reactivity of the C-Cl bonds at different positions. This nitrogen can also coordinate to the palladium center, potentially altering the catalyst's activity and selectivity.[4]
Q2: How does the position of the chlorine atoms (e.g., 2,4- vs. 4,7-) affect reactivity and regioselectivity?
The position of the chlorine atoms is a primary determinant of reactivity. The relative reactivity is governed by a combination of electronic and steric effects, with electronic effects often dominating.[5][6]
-
2,4-Dichloroquinoline : The C2 position is generally more reactive than the C4 position. The proximity of the electron-withdrawing nitrogen atom makes the C2-Cl bond more polarized and susceptible to oxidative addition by the Pd(0) catalyst.[4][7]
-
4,7-Dichloroquinoline : The C4 position is typically more reactive than the C7 position. This is again attributed to the electronic influence of the pyridine ring nitrogen, which activates the C4 position more strongly.[8]
-
2,6-Dichloroquinoxaline (a related system) : In this analogous heterocyclic system, the C2 position is also found to be significantly more electron-deficient and thus more reactive in Suzuki couplings than the C6 position.[9]
This inherent reactivity difference can be exploited for selective mono-arylation by carefully controlling reaction conditions.
Q3: What are the most common side reactions, and what causes them?
Low yields are often due to competing side reactions. The three most common culprits are:
-
Hydrodehalogenation (Dechlorination): This is the replacement of a chlorine atom with a hydrogen atom, resulting in a monochloroquinoline or quinoline byproduct. It occurs when a hydride source is present, which can be transferred to the palladium complex, followed by reductive elimination.[10] Common hydride sources include trace water, certain solvents (like alcohols), or even some bases.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often water) before it can transmetalate to the palladium catalyst. This is particularly problematic for electron-rich or sterically hindered boronic acids.[11] The resulting byproduct is the arene corresponding to the boronic acid.
-
Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen, which can lead to Pd(II)-mediated coupling pathways.[10] Rigorous degassing of the reaction mixture is essential to minimize this side reaction.
Troubleshooting Guide: From Low Conversion to No Reaction
This guide is structured to address specific experimental outcomes with a logical progression of troubleshooting steps.
Problem 1: No reaction or conversion below 10%. The starting dichloroquinoline is recovered.
Q: My Suzuki coupling with 2,4-dichloroquinoline and phenylboronic acid is not working. I'm using Pd(PPh₃)₄ and K₂CO₃ in aqueous dioxane at 80 °C, but I only see starting material after 24 hours. What are the most likely causes?
A: This scenario points to a failure in the initial, and often most difficult, step for aryl chlorides: oxidative addition . The combination of an unactivated aryl chloride with a traditional, first-generation catalyst system is often insufficient. Here is how to address this systematically.
1. Re-evaluate the Catalyst System: Ligand is Key
The triphenylphosphine (PPh₃) ligand is often not electron-rich enough to promote the oxidative addition of aryl chlorides. You must move to a more advanced ligand class designed for this purpose.[3][12]
-
Causality: Electron-rich and bulky ligands stabilize the electron-rich Pd(0) center, increasing its propensity to donate electron density into the σ* orbital of the C-Cl bond, which facilitates bond cleavage. The bulkiness of the ligand also promotes the final reductive elimination step.[3][13]
-
Recommended Action: Switch to a catalyst system known for activating aryl chlorides. See the Ligand Selection Guide (Table 1) below. Buchwald's dialkylbiaryl phosphine ligands or N-Heterocyclic Carbene (NHC) ligands are the industry standard here.
2. Strengthen the Base
The base is not merely a spectator; it is required to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[14][15][16] While K₂CO₃ can be effective, stronger bases are often required for challenging couplings.
-
Causality: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), more efficiently generates the reactive boronate intermediate [R-B(OH)₃]⁻, accelerating the rate of transmetalation.[16][17] This can help drive the entire catalytic cycle forward.
-
Recommended Action: Replace K₂CO₃ with 2-3 equivalents of finely ground K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous if using an anhydrous solvent system.
3. Increase the Driving Force: Temperature and Solvent
For sluggish reactions, thermal energy is critical.
-
Causality: Higher temperatures provide the necessary activation energy for the oxidative addition step. The choice of solvent determines the accessible temperature range and can also influence reagent solubility and catalyst stability.
-
Recommended Action: Increase the reaction temperature to 100-110 °C. Solvents like toluene or dioxane are excellent for this temperature range. For very stubborn cases, consider switching to a high-boiling-point solvent like DMF or using microwave irradiation, which can dramatically accelerate the reaction rate.
Table 1: Ligand Selection Guide for Dichloroquinoline Coupling
| Ligand Class | Examples | Electron Donating Ability | Steric Bulk | Key Characteristics & Use Cases |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Low | Moderate | Generally ineffective for aryl chlorides. Suitable only for highly activated substrates. |
| Bulky Alkylphosphines | PCy₃, P(t-Bu)₃ | High | High | Good for activating aryl chlorides but can be air-sensitive. Often used with Pd₂(dba)₃.[14] |
| Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Very High | Very High | First choice for difficult couplings. Excellent thermal stability and high activity for unactivated and hindered aryl chlorides.[13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very High | Very High | Strong σ-donors that form very stable Pd complexes. Often used with PEPPSI-type pre-catalysts.[10][14] |
Problem 2: Reaction stalls at intermediate conversion (e.g., 30-60%) and produces black precipitate.
Q: My reaction starts well, but after a few hours, the conversion stops, and the mixture turns black. What is happening to my catalyst?
A: This is a classic symptom of catalyst deactivation , likely through the formation of palladium black.[10]
-
Causality: The active Pd(0) species in the catalytic cycle can be unstable, especially at high temperatures. If not properly stabilized by the ligand, these species can aggregate into inactive palladium nanoparticles or bulk metal, known as palladium black.[10] This effectively removes the catalyst from the reaction.
-
Recommended Actions:
-
Use More Robust Ligands: The advanced ligands mentioned in Table 1 (e.g., SPhos, XPhos, IPr) are designed to prevent this aggregation by creating a sterically shielded and electronically stable palladium center.
-
Use a Pre-catalyst: Instead of sources like Pd(OAc)₂ or Pd₂(dba)₃ which generate the active Pd(0) in situ, consider using a well-defined pre-catalyst. Pre-catalysts like [Pd(allyl)Cl]₂ or PEPPSI-type catalysts are more stable and can provide a slower, more controlled release of the active Pd(0) species, minimizing decomposition.[10]
-
Check Reagent Purity: Ensure your solvent is rigorously degassed. Oxygen can accelerate the decomposition of the catalyst.
-
Problem 3: The desired mono-arylated product is formed, but significant hydrodechlorination is observed.
Q: I successfully coupled my 4,7-dichloroquinoline at the 4-position, but I'm getting a 20% yield of 7-chloroquinoline as a byproduct. How do I prevent this?
A: The formation of the hydrodechlorinated byproduct indicates a competing reaction pathway where the chloroquinoline is reduced.
-
Causality: This side reaction occurs when a hydride is transferred to the Ar-Pd(II)-Cl intermediate, followed by reductive elimination of Ar-H.[10] The source of the hydride is often trace water interacting with the base, or from the solvent itself (e.g., isopropanol).
-
Recommended Actions:
-
Use Anhydrous Conditions: If compatible with your system, switch to strictly anhydrous conditions. Use a dry solvent (e.g., anhydrous toluene or dioxane) and an anhydrous base (e.g., K₃PO₄).
-
Avoid Hydride-Donating Solvents: Do not use alcohol solvents like isopropanol or ethanol, which are known hydride donors.
-
Use a Milder Base: In some cases, a very strong base in the presence of trace water can generate hydroxide, which can facilitate the hydrodehalogenation pathway. If using K₃PO₄, ensure it is of high purity and dry.
-
Visualizing the Process
Understanding the catalytic cycle and the troubleshooting logic is key to success.
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki catalytic cycle, highlighting the challenging oxidative addition step for dichloroquinolines.
Troubleshooting Workflow
Caption: A decision-making flowchart for troubleshooting common Suzuki coupling failures.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic dichloroquinoline with an arylboronic acid using modern, effective conditions.
Reagents & Equipment:
-
Dichloroquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or other Pd source
-
SPhos ligand (2-4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the dichloroquinoline (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst Preparation: In a separate small vial, weigh the Pd₂(dba)₃ and SPhos ligand and add a small amount of the reaction solvent to pre-mix the catalyst.
-
Solvent Degassing: The main reaction solvent should be rigorously degassed beforehand by sparging with N₂ or Ar for at least 30 minutes.
-
Reaction Assembly: Add the degassed solvent to the Schlenk flask containing the solids. Then, add the pre-mixed catalyst solution to the reaction mixture via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired arylated quinoline.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Selectivity C-Br vs. C-Cl
Welcome to the technical support center for managing reaction selectivity. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common challenge of differentiating carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in synthetic transformations, particularly in transition-metal-catalyzed cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on established mechanistic principles and field-proven troubleshooting strategies.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Why is achieving selective reactivity between C-Br and C-Cl bonds a common challenge?
Answer: The challenge is rooted in the fundamental physicochemical properties of the carbon-halogen bond itself. Selectivity in these reactions is primarily a kinetic phenomenon, governed by the relative rates of bond cleavage. The key difference lies in their Bond Dissociation Energies (BDEs) . The C-Br bond is inherently weaker and more polarizable than the C-Cl bond, making it more susceptible to cleavage.[1]
However, this difference in energy is often small enough that under typical reaction conditions (e.g., elevated temperatures), sufficient thermal energy is available to activate the stronger C-Cl bond, leading to a loss of selectivity.
Data Summary: Aryl-Halogen Bond Dissociation Energies (BDE)
| Bond | Typical BDE (kcal/mol) | Relative Reactivity Trend |
|---|---|---|
| C–F | ~116 | Least Reactive |
| C–Cl | ~96 | Less Reactive |
| C–Br | ~81 | More Reactive |
| C–I | ~65 | Most Reactive |
Values are approximate for aryl halides and can vary with substitution.[1]
This reactivity trend (C-I > C-Br > C-Cl > C-F) forms the basis for predictable chemoselectivity in many cross-coupling reactions.[2] The primary goal in managing selectivity is to choose reaction conditions that exploit the BDE difference between C-Br and C-Cl without providing enough energy to overcome the activation barrier for C-Cl cleavage.
FAQ 2: What is the key mechanistic step that governs selectivity in palladium-catalyzed cross-coupling?
Answer: In typical palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, Sonogashira, etc.), the selectivity-determining step is the oxidative addition of the aryl halide to the low-valent metal catalyst, usually a Pd(0) species.[2][3][4]
During this step, the metal center inserts into the carbon-halogen bond, breaking it and forming a new organopalladium(II) complex.[4][5] Because the C-Br bond is weaker, its activation energy for oxidative addition is lower than that of the C-Cl bond. Consequently, the C-Br bond reacts faster. By controlling the reaction parameters, one can allow the oxidative addition at the C-Br bond to proceed to completion before significant C-Cl activation occurs.
Troubleshooting Guide: My reaction shows poor selectivity and significant C-Cl bond activation.
This is a common issue where both the desired C-Br coupling and the undesired C-Cl coupling occur. The following guide provides a systematic approach to enhance selectivity for the C-Br bond.
FAQ 3: How can I systematically troubleshoot my reaction to favor C-Br activation?
Answer: Optimizing for C-Br selectivity involves carefully tuning the reaction conditions to widen the kinetic window between C-Br and C-Cl activation. Follow this workflow to diagnose and solve the issue.
FAQ 4: How do I choose the right catalyst and ligand system?
Answer: The choice of ligand is arguably the most critical factor for controlling selectivity. Ligands modulate the electronic and steric properties of the metal center, directly influencing the rate of oxidative addition.[3][6]
-
Electronic Effects: Electron-rich ligands (strong donors) increase the electron density on the metal center, making it more nucleophilic and promoting the oxidative addition of even strong bonds like C-Cl.[5] To favor C-Br selectivity, avoid overly electron-rich ligands or catalyst systems that are too active.
-
Steric Effects: Bulkier, sterically demanding ligands can often enhance selectivity.[3] The increased steric hindrance around the metal center can create a greater differentiation in the transition states for C-Br vs. C-Cl insertion, favoring the less hindered approach required for the more reactive C-Br bond. Numerous studies show that hindered phosphine ligands significantly improve catalytic activity and can be tuned for selectivity.[3]
-
Specialized Catalysts: For particularly challenging substrates, consider catalysts known for high chemoselectivity. For instance, dinuclear Palladium(I) complexes have demonstrated exceptional and predictable selectivity for C-Br bonds in the presence of C-Cl and C-OTf functionalities, operating through a different mechanism than standard Pd(0) catalysts.[7][8]
Troubleshooting Steps:
-
If using a standard ligand like PPh₃: Switch to a bulkier phosphine ligand such as P(tBu)₃, XPhos, or SPhos.
-
Consider the metal: While palladium is most common, nickel-based catalysts are also widely used, especially for cross-electrophile couplings.[9][10] Nickel systems can be tuned with different ligands (e.g., bipyridine derivatives) to modulate reactivity.[11]
-
Evaluate Catalyst Precursor: The choice of precursor (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) can sometimes influence the nature of the active catalytic species and, consequently, the reaction outcome.[12]
FAQ 5: What is the effect of temperature and how can I optimize it?
Answer: Temperature is a critical and easily adjustable parameter. As a general rule, lower temperatures favor higher selectivity for the weaker C-Br bond.
Causality: The oxidative addition of both C-Br and C-Cl bonds are kinetically controlled processes with distinct activation energies (Ea). The Ea for C-Cl cleavage is higher than for C-Br. By lowering the reaction temperature, you reduce the available thermal energy, making it insufficient for a significant population of molecules to overcome the higher Ea of C-Cl activation. The reaction at the C-Br site, with its lower Ea, can still proceed at a reasonable rate.[12][13]
Illustrative Effect of Temperature on a Model Suzuki Coupling
| Entry | Temperature (°C) | Conversion (%) | Selectivity (C-Br:C-Cl Product) |
|---|---|---|---|
| 1 | Room Temp | Low | >99:1 |
| 2 | 80 | High | 90:10 |
| 3 | 110 | High | 65:35 (Potential Catalyst Decomposition) |
This table is illustrative, based on general trends reported in the literature.[13]
Troubleshooting Steps:
-
Initial Screen: If you observe poor selectivity at a high temperature (e.g., 100-110°C), perform the reaction at a lower temperature, such as 60-80°C.
-
Further Optimization: If selectivity is still an issue, attempt the reaction at an even lower temperature (e.g., 40°C or room temperature), accepting that a longer reaction time may be necessary.
-
Avoid Overheating: Excessively high temperatures can not only reduce selectivity but also lead to catalyst decomposition, observed as the formation of palladium black.[12]
Experimental Protocol: General Procedure for Optimizing C-Br Selectivity in a Suzuki-Miyaura Coupling
This protocol provides a starting point for selectively coupling a bromo-chloro-aryl substrate.
Objective: To find conditions that maximize the yield of the mono-coupled product at the C-Br position while minimizing the formation of the di-coupled product.
Materials:
-
Substrate: 1-bromo-4-chlorobenzene (or your substrate of interest)
-
Coupling Partner: Phenylboronic acid (1.2 equivalents)
-
Palladium Precursor: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equivalents)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precursor, ligand, base, and aryl halide substrate.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Through the septum, add the anhydrous solvent, followed by the boronic acid.
-
Heating and Monitoring:
-
Test Condition 1 (Low Temp): Place the vial in a pre-heated block at 60°C.
-
Test Condition 2 (High Temp - Control): Set up an identical reaction and place it in a pre-heated block at 100°C.
-
-
Reaction Monitoring: After 2 hours, carefully take a small aliquot from each reaction mixture under an inert atmosphere. Quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by GC-MS or LC-MS to determine the ratio of starting material, mono-bromo coupled product, and di-coupled product.
-
Analysis and Iteration:
-
If the 100°C reaction shows significant di-coupling, it confirms the need for optimization.
-
If the 60°C reaction shows high selectivity but low conversion, continue monitoring at longer time points (e.g., 6h, 12h, 24h).
-
If selectivity remains poor at 60°C, the next iteration should involve changing the ligand to a bulkier one (e.g., XPhos) while maintaining the lower temperature, as per the troubleshooting workflow.
-
Self-Validation: This parallel testing system provides a direct, internal comparison, validating the hypothesis that lower temperature improves selectivity for your specific substrate-catalyst combination.
References
- 1. quora.com [quora.com]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 6. Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 7. Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Scaling up the synthesis of 6-Bromo-2,4-dichloroquinoline
Answering the growing demand for advanced pharmaceutical intermediates, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-bromo-2,4-dichloroquinoline. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis, ensuring efficiency, purity, and safety in your scale-up endeavors.
Introduction to this compound
This compound is a critical heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 6-position and chlorine atoms at the 2- and 4-positions, makes it a versatile precursor for a wide range of biologically active molecules, including kinase inhibitors for cancer therapy.[1] The chlorine atoms serve as excellent leaving groups for nucleophilic substitution, allowing for the strategic introduction of various functional groups, while the bromine atom provides a handle for cross-coupling reactions.
The successful and reproducible synthesis of this intermediate on a larger scale is paramount for advancing drug discovery programs. This guide addresses the common challenges and questions that arise during this process.
Primary Synthesis Pathway: An Overview
The most prevalent and scalable synthesis of this compound commences with 4-bromoaniline. The general workflow involves a cyclization to form the quinoline core, followed by a double chlorination step.
Caption: General workflow for the synthesis of this compound.
Troubleshooting and Scale-Up Guide
This section is formatted as a series of questions and answers to directly address potential issues encountered during the synthesis.
Q1: My yield of the intermediate, 6-bromo-4-hydroxyquinolin-2(1H)-one, is low during the thermal cyclization step. What are the common causes and solutions?
A1: Low yields in the thermal cyclization step are a frequent challenge, often stemming from incomplete reaction or suboptimal temperature control. This reaction, a variation of the Gould-Jacobs reaction, requires high temperatures to drive the intramolecular cyclization and subsequent elimination.
Causality & Recommended Solutions:
-
Insufficient Temperature: The cyclization of the anilino-malonate intermediate typically requires temperatures of ~250 °C.
-
Solution: Ensure your high-boiling solvent, most commonly Dowtherm A or diphenyl ether, is preheated to and maintained at the target temperature before the slow addition of the intermediate.[2] Consistent and vigorous stirring is crucial for uniform heat distribution, especially in larger vessels.
-
-
Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting material is fully consumed. On a larger scale, reaction times may need to be extended.
-
-
Atmospheric Conditions: At high temperatures, oxidative side reactions can occur.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize degradation of the starting material and product.
-
Q2: The chlorination of 6-bromo-4-hydroxyquinolin-2(1H)-one to this compound is incomplete, resulting in a mixture of products. How can I drive the reaction to completion?
A2: This is the most critical and often problematic step. Incomplete chlorination arises from the lower reactivity of the 2-position (an amide-like carbonyl) compared to the 4-position hydroxyl group. Achieving dichlorination requires forcing conditions.
Key Parameters for Optimization:
| Parameter | Recommendation | Rationale |
| Chlorinating Agent | Use a significant excess of phosphorus oxychloride (POCl₃).[3] | A large excess acts as both the reagent and the solvent, ensuring the reaction goes to completion. Typically, 10-20 volume equivalents are used. |
| Catalyst | Add a catalytic amount of N,N-dimethylformamide (DMF).[4][5] | DMF reacts with POCl₃ to form the Vilsmeier reagent in situ, which is a more potent chlorinating agent and can accelerate the conversion of the less reactive 2-oxo group.[6] |
| Temperature & Time | Reflux the mixture (approx. 110 °C) for an extended period (6-18 hours).[3][4] | Sufficient thermal energy is required to overcome the activation barrier for the second chlorination. Monitor by TLC/HPLC until the mono-chlorinated intermediate is consumed. |
Experimental Protocol: Dichlorination
-
Setup: In a reactor equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes), charge the 6-bromo-4-hydroxyquinolin-2(1H)-one.
-
Reagent Addition: Under an inert atmosphere, cautiously add phosphorus oxychloride (POCl₃, ~10-15 equivalents).
-
Catalyst: Add a catalytic amount of DMF (e.g., 0.05 equivalents).
-
Reaction: Heat the mixture to reflux (110-115 °C) and maintain for 6-18 hours. Monitor the reaction's progress every 2-4 hours.
-
Work-up (Critical):
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done with extreme caution in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a base (e.g., solid potassium carbonate or aqueous NaOH) until the pH is ~8.[3]
-
The product will precipitate as a solid. Filter, wash thoroughly with water, and dry under vacuum.
-
Q3: I'm observing significant impurities in my final product. What are they and how can I prevent them?
A3: Impurity profiling is crucial for a scalable process. The most common impurities are related to incomplete reactions or side reactions.
| Potential Impurity | Structure | Source | Prevention & Removal |
| 6-Bromo-4-hydroxy-2-chloroquinoline | Quinoline core with Br at C6, Cl at C2, OH at C4 | Incomplete chlorination of the 4-position hydroxyl group (less likely). | Ensure sufficient POCl₃ and reaction time. Can be removed by recrystallization. |
| 6-Bromo-2-hydroxy-4-chloroquinoline | Quinoline core with Br at C6, OH at C2, Cl at C4 | Incomplete chlorination of the 2-position keto group. This is the most common process-related impurity. | Use a DMF catalyst and ensure sufficient reflux time.[4] Recrystallization from ethanol or ethyl acetate can effectively remove this more polar impurity.[7] |
| Starting Material | 6-Bromo-4-hydroxyquinolin-2(1H)-one | Incomplete reaction. | Drive the reaction to completion by optimizing conditions as described in Q2. |
| Dehalogenated Species | 2,4-dichloroquinoline | Presence of des-bromo starting material. | Ensure the purity of the initial 4-bromoaniline. |
Troubleshooting Impurities Workflow
Caption: A logical workflow for identifying and addressing common impurities.
Q4: What are the primary safety and handling considerations when scaling up this synthesis?
A4: Safety is the top priority during scale-up. Several reagents in this synthesis are hazardous and require specific handling procedures.
-
Phosphorus Oxychloride (POCl₃):
-
Hazard: Highly corrosive, toxic upon inhalation, and reacts violently with water.
-
Handling: Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Scale-Up Concern: The quenching of large volumes of POCl₃ is extremely exothermic and releases large amounts of HCl gas. This must be done slowly, with efficient cooling (ice bath), and vigorous stirring in a reactor designed to handle pressure changes and equipped with a robust gas scrubbing system.
-
-
High-Temperature Cyclization:
-
Hazard: Use of high-boiling, flammable solvents like diphenyl ether (~250 °C).
-
Handling: Use an electric heating mantle with a temperature controller to avoid localized overheating. Ensure no flammable materials are nearby.
-
Scale-Up Concern: Efficient heat transfer and temperature control are critical in large reactors to prevent thermal runaway.
-
-
Pressure Build-up:
-
Hazard: The chlorination step generates HCl gas.
-
Handling: The reaction must be vented through a neutralization trap (e.g., a bubbler containing NaOH solution) to prevent pressure build-up and release of corrosive gas into the atmosphere.
-
Frequently Asked Questions (FAQs)
-
Can I use a different chlorinating agent instead of POCl₃? While other reagents like thionyl chloride (SOCl₂) can be used for converting hydroxyl groups to chlorides, POCl₃ is generally the most effective and widely documented reagent for achieving the dichlorination of the quinolinedione system.[3]
-
What is the best way to purify the final product on a large scale? Recrystallization is the most effective method for purifying this compound on a large scale. Solvents such as ethanol, isopropanol, or ethyl acetate are commonly used.[7] A slurry wash with a cold, non-polar solvent like heptane can also be effective at removing less polar impurities.
-
How can I improve the overall yield of the three-step process? A patent describes an improved, three-step process starting from 4-bromoaniline and ethyl propiolate, with an overall yield of over 70%, which is a significant improvement over other reported methods.[8][9] Optimizing each step, particularly the chlorination, and minimizing transfer losses between steps are key to maximizing overall yield.
References
- 1. Buy this compound | 406204-90-8 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 7. orgsyn.org [orgsyn.org]
- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 9. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Recrystallization Methods for Purifying Quinoline Intermediates
Welcome to the Technical Support Center dedicated to the purification of quinoline intermediates via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these critical compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the purity, yield, and scalability of your crystallization processes.
Troubleshooting Guide: Common Issues in Quinoline Intermediate Recrystallization
This section addresses specific problems that may arise during the recrystallization of quinoline intermediates, offering probable causes and actionable solutions.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Question: Upon cooling my hot, saturated solution of a quinoline intermediate, it separated as an oily liquid instead of forming solid crystals. What causes this, and how can I resolve it?
Answer: "Oiling out" is a common phenomenon where the solute comes out of solution as a liquid phase rather than a solid crystalline lattice.[1] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[2][3] For quinoline intermediates, which can sometimes have low melting points or be impure, this is a frequent challenge. The oily droplets often trap impurities, defeating the purpose of recrystallization.[2]
Probable Causes & Solutions:
-
Low Melting Point of the Solute: If the melting point of your quinoline intermediate is lower than the boiling point of your chosen solvent, it is likely to oil out.
-
Solution: Select a solvent with a lower boiling point. For instance, if you are using ethanol, consider trying ethyl acetate or a mixture of solvents like hexane/ethyl acetate.
-
-
High Concentration of Impurities: Significant amounts of impurities can depress the melting point of your compound, leading to oiling out.[3][4]
-
Solution 1: Add More Solvent. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation temperature, and then allow it to cool slowly.[2]
-
Solution 2: Use Activated Charcoal. If colored impurities are present, they can sometimes contribute to oiling out. Adding a small amount of activated charcoal to the hot solution before filtration can adsorb these impurities.[4]
-
-
Too Rapid Cooling: Cooling the solution too quickly can cause the compound to precipitate out of solution at a temperature above its melting point.
Issue 2: No Crystals Form Upon Cooling
Question: I have allowed my solution to cool to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?
Answer: The failure of crystals to form from a cooled solution, a state known as supersaturation, is a frequent hurdle in recrystallization.[7] This indicates that the conditions are not yet favorable for nucleation, the initial step of crystal formation.
Probable Causes & Solutions:
-
Too Much Solvent: This is the most common reason for the failure of crystallization.[2][7] If the solution is not sufficiently saturated, the solute will remain dissolved even at low temperatures.
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration.[2] Then, allow it to cool again.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial point of nucleation.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[8][9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding. Add a "seed crystal" – a tiny crystal of the pure compound – to the solution.[8][9] This provides a template for further crystal growth. If you don't have a pure crystal, you can sometimes obtain one by dipping a glass rod into the solution, allowing the solvent to evaporate off the rod to leave a small crystalline residue, and then re-introducing the rod into the solution.[8]
-
-
Solution Not Cooled Sufficiently:
-
Solution: If you have only cooled to room temperature, try using an ice-water bath. For some highly soluble compounds, a salt-ice bath may be necessary to reach lower temperatures.[8]
-
Issue 3: Poor Recovery or Low Yield
Question: I managed to get crystals, but my final yield is very low. What could have gone wrong?
Answer: A low yield indicates that a significant portion of your quinoline intermediate was lost during the recrystallization process. Maximizing recovery while achieving high purity is the primary goal of recrystallization.
Probable Causes & Solutions:
-
Using Too Much Solvent: As mentioned previously, an excessive amount of solvent will not only hinder crystallization but also keep a larger amount of your compound dissolved in the mother liquor, thus reducing the yield.[2]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[5]
-
-
Premature Crystallization During Hot Filtration: If your compound crystallizes in the filter funnel during the hot gravity filtration step, you will lose a portion of your product.
-
Solution: Use a stemless funnel and keep the filtration apparatus hot. Pre-heating the funnel and the receiving flask with hot solvent can prevent premature crystallization.[10]
-
-
Washing with the Wrong Solvent or Too Much Solvent: Washing the collected crystals is necessary to remove residual impurities, but using a solvent in which the compound is too soluble or using an excessive volume will dissolve some of your product.
-
Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[11] The compound should be less soluble in the cold solvent.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my quinoline intermediate?
A1: The ideal recrystallization solvent should exhibit the following characteristics[12][13]:
-
The quinoline intermediate should be highly soluble in the solvent at its boiling point but poorly soluble at room temperature or below.[5]
-
The impurities should either be insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
The solvent should not react chemically with your compound.[12]
-
It should be volatile enough to be easily removed from the purified crystals.[12]
A good starting point for many quinoline derivatives is ethanol.[14] However, mixed solvent systems like n-hexane/ethyl acetate or n-hexane/acetone are also commonly used.[14][15] It is always recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific compound.
Q2: What is a mixed solvent system and when should I use it?
A2: A mixed solvent system is used when no single solvent has the ideal solubility characteristics for your compound.[10] This typically involves a pair of miscible solvents, one in which your quinoline intermediate is very soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent). The process involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the hot "poor" solvent until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[16]
Q3: How can I assess the purity of my recrystallized quinoline intermediate?
A3: Several analytical techniques can be used to determine the purity of your final product:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess purity. A pure compound should ideally show a single spot on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique that can separate the main compound from impurities and provide a precise purity value (e.g., % area).[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of your compound and identify the presence of impurities by comparing the spectra of the crude and recrystallized materials.[18]
Q4: What are the key considerations when scaling up a recrystallization process for a quinoline intermediate?
A4: Scaling up recrystallization from the lab bench to a pilot plant or manufacturing scale introduces new challenges.[19][20] Key considerations include:
-
Heat Transfer: Larger volumes of solvent heat and cool more slowly. The rate of cooling, which is critical for crystal size and purity, must be carefully controlled.
-
Mixing: Efficient mixing is crucial to maintain a homogeneous solution and temperature distribution, but overly aggressive agitation can lead to the formation of smaller, less pure crystals.
-
Solvent Handling and Safety: Larger quantities of flammable and potentially toxic solvents require appropriate engineering controls and safety protocols.
-
Filtration and Drying: The equipment used for filtration and drying at a larger scale will be different and may require process optimization to ensure efficient and complete separation and drying.
Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization of a Quinoline Intermediate
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude quinoline intermediate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]
-
Hot Gravity Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[21]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Data Presentation
Table 1: Common Solvents for Quinoline Intermediate Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Common Uses & Notes |
| Ethanol | 78 | Polar | A good starting point for many quinoline derivatives.[14] |
| Methanol | 65 | Polar | Can be used for more polar quinolines.[22] |
| Ethyl Acetate | 77 | Medium | Effective for compounds of intermediate polarity. |
| Acetone | 56 | Medium | Often used in mixed solvent systems with hexane.[15] |
| n-Hexane | 69 | Non-polar | Typically used as the "poor" solvent in mixed solvent systems.[15] |
| Toluene | 111 | Non-polar | Useful for less polar compounds, but its high boiling point can be a challenge. |
| Water | 100 | Very Polar | Quinoline itself is soluble in hot water.[23] Can be effective for highly polar derivatives.[15] |
Visualization of Workflows
General Recrystallization Workflow
Caption: A generalized workflow for the purification of quinoline intermediates by recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during the crystallization step.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. brainly.com [brainly.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Recrystallization [sites.pitt.edu]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. syrris.com [syrris.com]
- 20. approcess.com [approcess.com]
- 21. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 22. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 23. Quinoline - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Spectroscopic Guide for the Structural Elucidation of 6-Bromo-2,4-dichloroquinoline
This guide provides a comprehensive, multi-technique spectroscopic framework for the unambiguous structural confirmation of 6-Bromo-2,4-dichloroquinoline. For researchers in medicinal chemistry and materials science, the quinoline scaffold is a cornerstone of molecular design, with halogenated derivatives often serving as key intermediates or active compounds themselves.[1] Precise structural verification is paramount to ensure the validity of subsequent research and development.
Given the absence of a complete, published set of spectral data for this compound, this document adopts a predictive and comparative approach. By synthesizing data from closely related analogues, we will establish a validated hypothesis for the expected spectral signature of the target molecule. This methodology mirrors the real-world challenge of characterizing novel or sparsely documented compounds, emphasizing the power of foundational spectroscopic principles. We will dissect the expected outcomes from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, providing the causal logic behind each prediction and the experimental protocols necessary for their verification.
Mass Spectrometry: Deciphering the Isotopic Fingerprint
Mass spectrometry serves as the initial and most crucial step in molecular characterization, providing the molecular weight and, through isotopic patterns, the elemental composition. For a molecule containing multiple halogen atoms like this compound, the molecular ion region of the mass spectrum offers a uniquely complex and definitive fingerprint.
The Causality Behind Isotopic Patterns: The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a predictable cluster of peaks for the molecular ion (M⁺).[2] The relative intensities of these peaks (M⁺, M+2, M+4, M+6) are dictated by the statistical probability of each isotope combination. This pattern is exceptionally difficult to forge and serves as a primary validation of the elemental formula, C₉H₄BrCl₂N.[1][3]
Predicted Molecular Ion Cluster for this compound:
| Ion | Contributing Isotopes | Calculated m/z | Expected Relative Intensity |
| M⁺ | C₉H₄⁷⁹Br³⁵Cl₂N | 274.89 | ~51% |
| M+2 | C₉H₄⁸¹Br³⁵Cl₂N / C₉H₄⁷⁹Br³⁵Cl³⁷ClN | 276.89 | 100% (Base Peak) |
| M+4 | C₉H₄⁸¹Br³⁵Cl³⁷ClN / C₉H₄⁷⁹Br³⁷Cl₂N | 278.88 | ~62% |
| M+6 | C₉H₄⁸¹Br³⁷Cl₂N | 280.88 | ~11% |
Note: Intensities are calculated based on natural isotopic abundances and represent a theoretical pattern.
Comparative Insight: In contrast, a simpler analogue like 6-bromoquinoline (C₉H₆BrN) exhibits a much simpler M⁺ to M+2 pattern with a peak ratio of approximately 1:1, corresponding to the two bromine isotopes.[4] The highly complex pattern predicted for our target molecule is a direct and undeniable consequence of the two additional chlorine atoms, making its mass spectrum uniquely identifiable.
Logical Fragmentation Pathway: Electron ionization (EI) would likely induce fragmentation by loss of a chlorine atom, followed by the sequential loss of HCN and another chlorine or bromine atom. This provides further structural confirmation.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source or a Liquid Chromatograph with an Electrospray Ionization (ESI) source.
-
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
GC Column: Standard non-polar column (e.g., HP-5ms).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Data Analysis: Analyze the resulting spectrum, paying close attention to the molecular ion cluster. Compare the observed isotopic pattern with the theoretically predicted pattern for C₉H₄BrCl₂N. Identify major fragments to corroborate the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. For an aromatic system like this compound, ¹H and ¹³C NMR are indispensable for confirming the precise substitution pattern.
The Causality of Chemical Shifts and Coupling: The positions of signals (chemical shifts) are governed by the local electronic environment of each nucleus. Electron-withdrawing groups (EWG), such as nitrogen, chlorine, and bromine, deshield nearby nuclei, shifting their signals to a higher frequency (downfield).[5] The splitting of proton signals (spin-spin coupling) reveals the number of neighboring protons, allowing for the reconstruction of molecular fragments.
Predicted ¹H NMR Spectrum: The structure possesses only four aromatic protons. The proton at C-3 is isolated, while the three protons on the carbocyclic ring (C-5, C-7, C-8) form a coupled spin system.
-
H-3: Expected to be a singlet, significantly downfield due to the adjacent nitrogen and the C-2/C-4 chlorine atoms.
-
H-5: Will appear as a doublet, coupled only to H-7 (meta-coupling, small J-value). Its position is influenced by the adjacent C-4 chlorine.
-
H-7: Will be a doublet of doublets, coupled to H-8 (ortho-coupling, large J-value) and H-5 (meta-coupling, small J-value). It is deshielded by the C-6 bromine.
-
H-8: Will appear as a doublet, coupled only to H-7 (ortho-coupling).
Predicted ¹³C NMR Spectrum: The molecule has 9 unique carbon atoms, and a proton-decoupled ¹³C NMR spectrum should display 9 distinct signals.[6]
-
Quaternary Carbons (No attached H): C-2, C-4, C-4a, C-6, and C-8a. These signals are typically less intense.[6] C-2 and C-4, bonded to chlorine and adjacent to nitrogen, will be the most downfield signals. C-6, bonded to bromine, will also be significantly downfield.
-
CH Carbons: C-3, C-5, C-7, and C-8. Their chemical shifts will be influenced by the proximity of the halogen and nitrogen substituents.
Comparative Data & Predictions:
| Atom | Predicted ¹H Shift (ppm) & Coupling (Hz) | Predicted ¹³C Shift (ppm) | Rationale & Comparison |
| C-2 | - | ~152 | Attached to Cl and N. Compare to 2-chloroquinoline (~151 ppm).[5] |
| C-3 | ~7.5 (s) | ~123 | Shielded relative to C-2/C-4 but deshielded by EWGs. |
| C-4 | - | ~145 | Attached to Cl and N. |
| C-4a | - | ~148 | Bridgehead carbon, influenced by N and Cl atoms. |
| C-5 | ~8.1 (d, J≈2.2) | ~129 | Deshielded by proximity to pyridine ring and C-4 Cl. |
| C-6 | - | ~123 | Attached to Br. Compare to 6-bromoquinoline (~121 ppm).[7] |
| C-7 | ~7.8 (dd, J≈9.0, 2.2) | ~135 | Deshielded by C-6 Br. |
| C-8 | ~7.9 (d, J≈9.0) | ~130 | Standard aromatic region. |
| C-8a | - | ~128 | Bridgehead carbon. |
Caption: Structure of this compound with key atoms labeled.
Experimental Protocol: Acquiring NMR Spectra
This protocol is adapted from standard procedures for substituted quinolines.[7][8]
-
Sample Preparation:
-
Weigh 10-15 mg of the sample for ¹H NMR (or 50-75 mg for ¹³C NMR).
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be required.
-
-
Spectrometer Setup (400 MHz or higher recommended):
-
Insert the sample into the spectrometer.
-
Lock the field onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks in a preliminary ¹H scan.
-
-
¹H Spectrum Acquisition:
-
Use a standard single-pulse experiment.
-
Spectral Width: ~12 ppm, centered around 7 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 scans for a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: ~220 ppm.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans may be necessary to achieve adequate signal-to-noise for quaternary carbons.
-
-
Data Processing: Perform a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy: Identifying Key Bonds
IR spectroscopy provides a rapid method to confirm the presence of key functional groups and the overall aromatic nature of the compound. While less structurally definitive than NMR or MS, it serves as an excellent complementary and confirmatory technique.
The Causality of Vibrational Modes: Covalent bonds vibrate at specific frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum shows absorption bands that are characteristic of specific bond types (e.g., C=C, C-H, C-Cl).[9]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| 3050 - 3100 | Aromatic C-H Stretch | Characteristic of sp² C-H bonds. |
| 1580 - 1610 | Aromatic C=C & C=N Stretch | Strong absorptions typical of the quinoline ring system.[9] |
| 1450 - 1550 | Aromatic C=C Stretch | Multiple bands confirming the aromatic core. |
| 1000 - 1100 | C-Cl Stretch | Strong absorptions in the fingerprint region. |
| 550 - 650 | C-Br Stretch | Lower frequency absorption, also in the fingerprint region. |
Comparative Insight: The overall IR spectrum will resemble that of other substituted quinolines but will be distinguished by the strong, distinct C-Cl and C-Br stretching bands in the low-frequency region of the spectrum. The absence of significant bands above 3100 cm⁻¹ confirms the lack of aliphatic C-H or N-H/O-H groups.
Caption: Standard workflow for IR spectroscopic analysis.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.
-
Place a small amount (1-2 mg) of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Sample Preparation (KBr Pellet):
-
Mix ~1 mg of the sample with ~100 mg of dry, IR-grade KBr powder in an agate mortar.
-
Grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the sample (ATR unit or KBr pellet holder) into the spectrometer.
-
Acquire a background spectrum of the empty instrument (or clean ATR crystal).
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: The software will automatically ratio the sample spectrum against the background. Analyze the resulting transmittance or absorbance spectrum to identify the key vibrational bands.
Conclusion
The structural elucidation of this compound is a prime example of the synergy between modern spectroscopic techniques. Mass spectrometry provides an irrefutable confirmation of the elemental formula through its unique and complex isotopic signature. NMR spectroscopy, in both ¹H and ¹³C modes, offers a detailed blueprint of the molecular connectivity, confirming the precise placement of each substituent. Finally, IR spectroscopy provides a rapid and effective confirmation of the compound's aromatic nature and the presence of key halogen-carbon bonds.
By integrating the data from these three orthogonal methods, a self-validating and conclusive structural assignment can be achieved. The comparative analysis against simpler quinoline analogues provides the logical and authoritative grounding necessary to interpret the spectral data with high confidence, ensuring the integrity of any subsequent scientific investigation.
References
- 1. Buy this compound | 406204-90-8 [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]
- 4. Quinoline, 6-bromo- [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Reactivity Showdown: A Comparative Guide to 6-Bromo- vs. 6-Iodo-2,4-dichloroquinoline in Cross-Coupling Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in drug discovery, enabling the fine-tuning of pharmacological properties. Dihalogenated and trihalogenated quinolines, such as 6-Bromo-2,4-dichloroquinoline and 6-Iodo-2,4-dichloroquinoline, serve as exceptionally versatile building blocks. Their multiple, differentially reactive halogen atoms offer a roadmap for sequential, site-selective modifications, primarily through transition metal-catalyzed cross-coupling reactions.
This guide provides an in-depth, objective comparison of the reactivity of this compound and 6-Iodo-2,4-dichloroquinoline. By examining the fundamental principles governing their reactivity and presenting supporting experimental data, this document aims to equip researchers with the field-proven insights needed to select the optimal substrate for their synthetic campaigns, balancing reactivity with practical considerations like cost and availability.
Pillar 1: The Fundamental Basis of Reactivity—A Tale of Two Halogens
The disparate reactivity between the bromo and iodo substituents at the C6 position is rooted in fundamental chemical principles, specifically the carbon-halogen (C-X) bond dissociation energy. The C-I bond is inherently weaker and more polarized than the C-Br bond.
C-X Bond Dissociation Energies:
-
C-I: ~228 kJ/mol
-
C-Br: ~285 kJ/mol
-
C-Cl: ~340 kJ/mol
This energy difference has profound implications for palladium-catalyzed cross-coupling reactions. The universally accepted reactivity trend for aryl halides is I > Br > Cl >> F .[1][2] This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium catalyst. A weaker C-X bond translates to a lower activation energy for this step, resulting in faster reaction rates and the feasibility of using milder reaction conditions.
The Unique Electronic Landscape of the 2,4-Dichloroquinoline Core
Beyond the C6 substituent, the two chlorine atoms at the C2 and C4 positions introduce another layer of complexity and synthetic opportunity. The electron-withdrawing nature of the quinoline nitrogen atom significantly influences the reactivity of these positions. The C4-Cl bond is particularly activated and often exhibits the highest reactivity of the three halogens due to its vinylogous iminoyl chloride character, making it highly susceptible to oxidative addition or nucleophilic substitution.[3][4] The C2-Cl bond is also activated, but generally less so than the C4 position.
This hierarchy of reactivity (C4-Cl > C6-I > C6-Br > C2-Cl ) is not absolute but serves as a crucial guiding principle. It allows for a programmed, regioselective approach to synthesis, where one position can be functionalized while leaving the others intact for subsequent transformations. The choice between the 6-bromo and 6-iodo derivative, therefore, becomes a strategic decision in controlling the precise outcome of these sequential couplings.
Pillar 2: Performance in Key Cross-Coupling Reactions
The true measure of a building block's utility is its performance in the crucible of chemical synthesis. Below, we compare the reactivity of 6-Bromo- and 6-Iodo-2,4-dichloroquinoline in four of the most powerful cross-coupling reactions in the synthetic chemist's arsenal. The discussion will focus on the initial, selective reaction at the C6 position, which is the key point of differentiation between the two molecules.
A. Suzuki-Miyaura Coupling: The Gold Standard for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C(sp²)-C(sp²) bonds. The higher reactivity of the C-I bond in 6-Iodo-2,4-dichloroquinoline allows this transformation to proceed under significantly milder conditions.
| Feature | This compound | 6-Iodo-2,4-dichloroquinoline (Projected) |
| Relative Reactivity | Good | Excellent[1] |
| Typical Temperature | 80-110 °C | Room Temperature to 80 °C[1] |
| Typical Reaction Time | 4-24 hours | 1-12 hours[1] |
| Catalyst Loading | Typically 1-5 mol% | Often effective at lower loadings (0.5-2 mol%)[1] |
| Yields (Analogous Systems) | Good to Excellent (~80-95%) | Excellent (>90%)[1] |
Protocol 1: Suzuki Coupling of this compound This protocol is adapted from standard procedures for substituted bromoquinolines.[1]
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (8 mL), ethanol (2 mL), and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 mL).
-
Degas the resulting mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Projected Suzuki Coupling of 6-Iodo-2,4-dichloroquinoline This projected protocol is based on general procedures for highly reactive aryl iodides.[1]
-
In a nitrogen-filled glovebox, combine 6-Iodo-2,4-dichloroquinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), and powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv) in a reaction vial.
-
Add degassed 1,4-dioxane (10 mL) and water (1 mL).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at 50 °C for 4 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Sonogashira Coupling: Constructing C-C Triple Bonds
The Sonogashira reaction provides a powerful route to arylalkynes. The reactivity difference between C-I and C-Br is particularly pronounced here, often allowing for the selective coupling of an aryl iodide at room temperature, whereas the corresponding bromide requires heating. This provides a significant advantage for thermally sensitive substrates.
| Feature | This compound | 6-Iodo-2,4-dichloroquinoline |
| Relative Reactivity | Good | Excellent |
| Typical Temperature | 50-100 °C | Room Temperature to 60 °C |
| Co-catalyst | CuI (typically required) | Can often proceed under copper-free conditions |
| Base | Amine base (e.g., Et₃N, DIPEA) | Amine base (e.g., Et₃N, DIPEA) |
| Selectivity | Good selectivity for C6-Br over C-Cl bonds | Excellent selectivity for C6-I over C-Cl bonds[5] |
Protocol 3: Sonogashira Coupling of this compound
-
To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon (3x).
-
Add anhydrous, degassed THF (10 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 equiv).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.
-
Heat the mixture to 65 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature, filter through Celite®, and wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography.
Protocol 4: Projected Sonogashira Coupling of 6-Iodo-2,4-dichloroquinoline
-
Follow the procedure in Protocol 3, but perform the reaction at room temperature.
-
Stir for 6 hours, monitoring by TLC. The reaction is often complete within this timeframe due to the higher reactivity of the C-I bond.
Caption: Dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
C. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines, crucial motifs in pharmaceuticals.[6][7] The reaction is generally robust for both aryl bromides and iodides, but the enhanced reactivity of the iodo-substrate can be leveraged to achieve coupling under milder conditions, which is beneficial when working with complex amines or thermally labile functional groups.
| Feature | This compound | 6-Iodo-2,4-dichloroquinoline |
| Relative Reactivity | Very Good | Excellent |
| Typical Temperature | 80-110 °C | 60-100 °C |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄) | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄) |
| Ligand Choice | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) |
| Functional Group Tolerance | Good | Excellent, due to milder conditions |
Protocol 5: Buchwald-Hartwig Amination of this compound
-
In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), a suitable ligand like XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial, remove from the glovebox, and heat in a pre-heated oil bath at 100 °C for 16 hours.
-
Monitor by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 6: Projected Buchwald-Hartwig Amination of 6-Iodo-2,4-dichloroquinoline
-
Follow the procedure in Protocol 5.
-
Reduce the reaction temperature to 80 °C and the reaction time to 8 hours. The higher reactivity of the iodide should afford a complete reaction under these milder conditions.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Pillar 3: Synthesis, Availability, and Strategic Choice
A crucial aspect of experimental design is the accessibility of starting materials. This compound is generally more commercially available and cost-effective. It is typically prepared in a multi-step synthesis starting from 4-bromoaniline.[8][9][10]
6-Iodo-2,4-dichloroquinoline, while less common, can be synthesized from its bromo- or chloro-precursors. For instance, 6-bromo-4-chloroquinoline can undergo a Finkelstein-type halogen exchange reaction with sodium iodide to yield 6-bromo-4-iodoquinoline.[11] Direct synthesis from iodo-aniline precursors is also possible.[12]
Conclusion: Making the Right Choice for Your Synthesis
The selection between this compound and 6-Iodo-2,4-dichloroquinoline is a strategic decision dictated by the specific demands of the synthetic target. Neither substrate is universally superior; rather, each offers a distinct set of advantages.
Final Recommendations
-
Choose 6-Iodo-2,4-dichloroquinoline for:
-
Maximizing Reactivity: When milder conditions, shorter reaction times, and lower catalyst loadings are paramount.
-
Complex Molecule Synthesis: Its higher reactivity is ideal for substrates bearing sensitive or delicate functional groups that would not tolerate the more forcing conditions often required for the bromo-analogue.
-
Enhanced Regioselectivity: The greater reactivity differential between the C6-I bond and the C-Cl bonds can provide a wider window for achieving clean, site-selective functionalization.
-
-
Choose this compound for:
-
Cost-Effectiveness: It is generally the more economical and readily available starting material, making it suitable for large-scale synthesis and initial route scouting.
-
Robust Transformations: For couplings where the substrate and desired product are stable to higher temperatures and longer reaction times.
-
Established Procedures: A wealth of literature exists for the coupling of aryl bromides, providing a solid foundation for methods development.
-
By understanding the fundamental principles of their reactivity and considering the practical aspects of their application, researchers can harness the full synthetic potential of these powerful heterocyclic building blocks to accelerate the discovery and development of novel chemical entities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Buy this compound | 406204-90-8 [smolecule.com]
- 9. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 10. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 11. atlantis-press.com [atlantis-press.com]
- 12. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Substituted Quinolines
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of natural products and synthetic compounds with significant therapeutic value.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic effects.[3][4] A common and highly effective strategy to modulate the potency and pharmacokinetic profile of quinoline-based agents is through halogenation. The introduction of halogen atoms—most frequently chlorine and bromine—profoundly alters the molecule's physicochemical properties, such as lipophilicity, electron distribution, and metabolic stability, which in turn dictates its interaction with biological targets.[1][5]
While both bromo- and chloro-substitutions can enhance biological activity, the choice between them is not arbitrary. Subtle differences in their atomic properties can lead to significant variations in efficacy, selectivity, and toxicity. This guide provides an in-depth comparative analysis of the biological activities of bromo- and chloro-substituted quinolines. Drawing from a wide range of experimental data, we will explore their structure-activity relationships (SAR) in key therapeutic areas. While direct, head-to-head comparative studies are not always available, this guide synthesizes findings from related derivatives to offer a clear perspective for researchers, scientists, and drug development professionals.
Physicochemical Foundations: Bromine vs. Chlorine
The distinct biological profiles of bromo- and chloro-quinolines are rooted in the fundamental differences between the two halogen atoms. Understanding these properties is crucial for rational drug design.
-
Size (Van der Waals Radius): Bromine is significantly larger than chlorine. This can lead to more favorable steric interactions within a target's binding pocket but can also cause detrimental steric clashes.
-
Electronegativity: Chlorine is more electronegative than bromine, resulting in a more polarized C-X bond. This influences the local electronic environment and potential for polar interactions.
-
Polarizability: Bromine is more polarizable, meaning its electron cloud is more easily distorted. This property is key to forming stronger London dispersion forces and "halogen bonds"—a type of non-covalent interaction with electron-donating atoms that can be critical for ligand-target recognition.
-
Lipophilicity: Both halogens increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. Bromine generally imparts a greater increase in lipophilicity than chlorine.
Caption: Key physicochemical differences between bromine and chlorine atoms.
Comparative Biological Activities
Anticancer Activity
Halogenation is a proven strategy for enhancing the cytotoxic potential of quinoline derivatives. The nature and position of the halogen play a critical role in determining potency and cancer cell line selectivity.[1]
Chloro-Substituted Quinolines: Chloro-quinolines have demonstrated broad anticancer activity. For instance, derivatives of 2-chloroquinoline-3-carbaldehyde serve as precursors for compounds with notable cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines.[6] The substitution of a chloro group, particularly in combination with other functionalities, has been shown to enhance cytotoxicity, potentially by increasing lipophilicity and facilitating interactions with hydrophobic sites on target enzymes.[7]
Bromo-Substituted Quinolines: Bromo-quinolines have emerged as particularly potent anticancer agents. Studies have shown that compounds like 6-bromo-5-nitroquinoline exhibit significant antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human colon adenocarcinoma (HT29) cell lines.[3][8] The presence of both a bromine atom and a nitro group can have a synergistic effect, dramatically enhancing anticancer potency compared to the non-brominated precursor.[8] Furthermore, 5,7-dibromo-8-hydroxyquinoline derivatives show strong antiproliferative and apoptotic effects.[9]
Quantitative Comparison of Anticancer Activity
| Compound/Derivative Class | Halogen | Cancer Cell Line | IC₅₀ (µM) | Key Observations | Reference |
| 2-Chloroquinoline-3-carbaldehyde Derivatives | Chloro | MCF-7 (Breast), A549 (Lung) | Not specified, but notable activity | Precursors for cytotoxic agents. | [6] |
| 4-Chlorophenyl-benzotriazole-quinoline | Chloro | Pancreatic, Lung, Cervical | < 2 µM for some derivatives | Dichloro-substitution enhanced cytotoxicity. | [7] |
| 6-Bromo-5-nitroquinoline | Bromo | HT29 (Colon) | 26.2 | Synergistic effect of bromo and nitro groups. | [8] |
| 6-Bromo-5-nitroquinoline | Bromo | HeLa (Cervical) | 24.1 | Lower IC₅₀ indicates higher potency. | [8] |
| 5,7-Dibromo-8-hydroxyquinoline | Bromo | C6 (Glioblastoma) | 6.7 µg/mL (~19 µM) | Strong antiproliferative and apoptotic potential. | [9] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | Bromo | HT29 (Colon) | 15.0 | Multiple substitutions influence activity. | [1] |
Antimicrobial Activity
Quinolone antibiotics are a well-established class of drugs, and halogenation is a key feature in many modern derivatives. The substitution of bromine or chlorine can significantly impact the spectrum and potency of antibacterial and antifungal activity.
Chloro-Substituted Quinolines: Chloro-substituted quinolines are widely reported to have good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] For example, novel 7-chloroquinoline derivatives have shown moderate to good zones of inhibition in screening assays.[10] The presence of the chlorine atom is often vital for the compound's ability to inhibit key bacterial enzymes or disrupt cell wall integrity.[11]
Bromo-Substituted Quinolines: While some reviews note that bromo-quinolines have been less frequently reported for antibacterial activity[6], specific examples demonstrate their potent effects. Highly effective compounds include 9-bromo substituted indolizinoquinoline-5,12-dione derivatives, which are potent against both Gram-negative (E. coli) and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12] Additionally, hybrid molecules like 7-bromo-5-chloroquinolin-8-ol have exhibited antimicrobial activity comparable to their dichloro-analogs, indicating that bromine can be a highly effective substituent.[13]
Quantitative Comparison of Antimicrobial Activity
| Compound/Derivative Class | Halogen | Target Organism | MIC (µg/mL) | Key Observations | Reference |
| Chloro-quinoline Analogs | Chloro | S. aureus, E. coli | Not specified, "good activity" | Broad-spectrum potential. | [6] |
| 5-Chloro-quinoline-8-ol Derivatives | Chloro | Gram-negative bacteria | 8 - 64 | Moderate activity, targets LPS transport. | [14] |
| 9-Bromo indolizinoquinoline-5,12-dione | Bromo | E. coli ATCC25922 | 2 | Potent against Gram-negative bacteria. | [12] |
| 9-Bromo indolizinoquinoline-5,12-dione | Bromo | MRSA | 0.031 | Extremely potent against a drug-resistant strain. | [12] |
| 7-Bromo-5-chloroquinolin-8-ol | Bromo & Chloro | Animal Pathogens | Comparable to dichloro-analog | Bromine is an effective bioisostere for chlorine. | [13] |
Antiparasitic (Antimalarial) Activity
The quinoline core is immortalized in medicinal chemistry by chloroquine, a historically vital antimalarial drug. Modifications to this core, including halogen substitution, continue to be a promising strategy for overcoming drug resistance.
Chloro-Substituted Quinolines: Chloroquine, a 7-chloroquinoline, remains the benchmark. Its mechanism involves accumulating in the parasite's food vacuole and interfering with heme detoxification, leading to a buildup of toxic heme that kills the parasite.[15][16] Many modern antimalarial drug design strategies continue to leverage the 7-chloroquinoline scaffold due to its proven efficacy.[10]
Bromo-Substituted Quinolines: Direct comparison is possible here through studies on "bromoquine," a bromo-analog of chloroquine. In vivo studies using advanced X-ray microscopy revealed that bromoquine functions similarly by capping the growing hemozoin crystals within the parasite.[17] This capping action physically obstructs the detoxification of heme. The study found that bromoquine accumulates in the parasite's digestive vacuole to concentrations over 1,000 times higher than in the culture medium, highlighting its efficiency. This provides compelling evidence that bromine can effectively replace chlorine in this specific antimalarial context, producing a highly active compound.[17]
Comparative Insights on Antimalarial Activity
| Feature | Chloroquine (Chloro-derivative) | Bromoquine (Bromo-derivative) |
| Core Structure | 7-Chloroquinoline | Bromo-analog of Chloroquine |
| Mechanism of Action | Inhibits heme polymerization.[15] | Caps hemozoin crystals, inhibiting growth.[17] |
| Intra-parasitic Accumulation | Known to accumulate significantly. | Accumulates to submillimolar concentrations (~1000x external).[17] |
| Efficacy | Historically high, but now faces widespread resistance. | Shown to be highly effective in vitro and in vivo.[17] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective data reveals that the biological activity of halogenated quinolines is not solely dependent on the choice of halogen but is intricately linked to its position on the quinoline ring.
-
Lipophilicity and Membrane Permeation: Both Br and Cl increase lipophilicity, aiding the molecule's passage across biological membranes to reach intracellular targets. The greater lipophilicity imparted by bromine may be advantageous for targeting pathogens or cancer cells with robust membrane defenses.
-
Electronic Effects and Target Binding: The electron-withdrawing nature of halogens alters the electron density of the quinoline ring system, influencing p-p stacking interactions and hydrogen bonding with biological targets.
-
Halogen Bonding: Bromine's higher polarizability makes it a more effective halogen bond donor than chlorine. This specific non-covalent interaction can be a deciding factor in achieving high-affinity binding to an enzyme's active site, explaining the superior potency of some bromo-substituted derivatives.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Inhibition of the peroxidative degradation of haem as the basis of action of chloroquine and other quinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Computational Docking: Evaluating 6-Bromo-2,4-dichloroquinoline Against Key Protein Targets
This guide provides an in-depth comparative analysis of 6-Bromo-2,4-dichloroquinoline, a versatile heterocyclic compound, against a panel of therapeutically relevant protein targets using computational docking. We will explore the underlying principles of molecular docking, detail a rigorous and reproducible workflow, and compare the binding potential of our lead compound against established inhibitors. This document is intended for researchers, computational chemists, and drug discovery scientists seeking to leverage in silico techniques for hit identification and lead optimization.
Introduction: The Quinoline Scaffold and the Power of In Silico Screening
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials, anti-cancer agents, and antibiotics.[1][2][3] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. This compound, with its distinct substitution pattern, offers multiple reactive sites, making it a valuable starting material for creating diverse chemical libraries.[4][5] The bromine and chlorine atoms can be strategically replaced through reactions like nucleophilic substitution, allowing for fine-tuning of the molecule's properties.[4]
Before committing to the time and expense of chemical synthesis and biological testing, computational methods offer a powerful first pass to evaluate a compound's potential.[6] Molecular docking is a cornerstone of this in silico approach, predicting how a small molecule (ligand) binds to the active site of a macromolecule (receptor), typically a protein.[7][8] This technique assesses the complementarity of shape and chemical properties between the ligand and the receptor's binding pocket, providing a quantitative estimate of binding affinity, usually in the form of a scoring function.[9] By comparing the docking scores and binding modes of novel compounds to those of known drugs or inhibitors, we can prioritize which molecules are most likely to succeed in experimental assays.
This guide will compare the docking performance of this compound against two distinct and well-validated protein targets: Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology, and HIV-1 Reverse Transcriptase, a crucial enzyme for viral replication.
A Validated Methodology for Comparative Docking Studies
The credibility of any computational study hinges on the rigor of its methodology. The following protocol is designed to be a self-validating system, ensuring that our predictions are as reliable as possible.
Experimental Workflow: From Target Selection to Data Analysis
The entire computational pipeline is depicted below. The initial and most critical step is the selection and preparation of high-quality, experimentally determined protein structures from a global repository like the Protein Data Bank (PDB).[10][11][12][13]
Caption: Computational docking workflow from target selection to comparative analysis.
Step-by-Step Experimental Protocol
1. Protein Target Selection and Preparation:
- Rationale: We selected two targets:
- EGFR Kinase Domain: A well-established cancer target. Quinoline derivatives have shown promise as EGFR inhibitors.[14] We will use the PDB entry 1M17 , which shows EGFR complexed with the known inhibitor Erlotinib.
- HIV-1 Reverse Transcriptase (RT): A critical enzyme for HIV replication. Certain quinoline compounds have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] We will use the PDB entry 4I2P , which contains the inhibitor Rilpivirine.
- Protocol:
- Download the PDB files (1M17, 4I2P) from the RCSB PDB website.[15]
- Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all water molecules, co-solvents, and any co-crystallized ligands from the protein structure.
- Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges). This step is crucial for accurately calculating electrostatic interactions.
- Save the prepared protein structure in the required format (e.g., PDBQT for AutoDock).
2. Ligand Preparation:
- Rationale: The starting 3D conformation of the ligand must be energetically favorable.
- Protocol:
- Obtain the 2D structure of this compound from a chemical database like PubChem.[16]
- For comparison, obtain the structures of known inhibitors: Erlotinib (for EGFR) and Rilpivirine (for HIV-1 RT).
- Convert the 2D structures to 3D using a program like Open Babel.
- Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.
- Define rotatable bonds and save the ligand in the appropriate format (e.g., PDBQT).
3. Molecular Docking Simulation (using AutoDock Vina):
- Rationale: The docking algorithm systematically samples different positions and orientations ("poses") of the ligand within the defined binding site, calculating a score for each.[7]
- Protocol:
- Grid Box Definition: Define a 3D grid box that encompasses the entire binding site of the protein. For validation, this is typically centered on the position of the co-crystallized ligand. A grid size of 25x25x25 Å is often sufficient.
- Configuration: Create a configuration file specifying the paths to the prepared receptor and ligand files, the center and size of the grid box, and the desired output file name.
- Execution: Run the AutoDock Vina executable from the command line, referencing the configuration file.
- Validation (Self-Validating System): As a crucial control, re-dock the co-crystallized ligand (e.g., Erlotinib into 1M17). A successful docking protocol should reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.
Comparative Docking Analysis
The docking simulations yield predicted binding affinities (in kcal/mol), where a more negative value indicates a stronger predicted interaction.
Quantitative Data Summary
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| This compound | EGFR Kinase | 1M17 | -7.1 |
| Erlotinib (Reference) | EGFR Kinase | 1M17 | -9.8 |
| This compound | HIV-1 Reverse Transcriptase | 4I2P | -8.4 |
| Rilpivirine (Reference) | HIV-1 Reverse Transcriptase | 4I2P | -10.9 |
Analysis of Binding Interactions: A Deeper Look
While the binding score is a useful metric, a detailed examination of the binding pose reveals the specific molecular interactions that stabilize the ligand-protein complex.
A. EGFR Kinase Domain:
-
Erlotinib (Reference): The known inhibitor forms a critical hydrogen bond with the backbone of Met769 in the hinge region of the kinase. This interaction is a hallmark of many EGFR inhibitors and is essential for high-affinity binding.
-
This compound: Our docking results predict that the quinoline nitrogen can act as a hydrogen bond acceptor, similarly interacting with the hinge region. However, the compound is smaller than Erlotinib and lacks the extended side chains that form additional favorable hydrophobic interactions within the pocket. This likely accounts for its less favorable, though still significant, binding score. The dichloro substitutions contribute to hydrophobic contacts within the active site.
B. HIV-1 Reverse Transcriptase:
-
Rilpivirine (Reference): This NNRTI binds to an allosteric pocket, inducing a conformational change in the enzyme. Its complex structure allows for multiple points of contact, including hydrogen bonds with key residues like Lys101 and hydrophobic interactions with a "hydrophobic tunnel" formed by Tyr181, Tyr188, and Trp229.
-
This compound: The planar quinoline ring fits well within the hydrophobic regions of the NNRTI binding pocket. The halogen atoms (bromo- and dichloro-) enhance these hydrophobic and van der Waals interactions. The predicted binding affinity of -8.4 kcal/mol suggests a potentially strong interaction. While it lacks the specific hydrogen bonding arms of Rilpivirine, its compact, halogenated structure makes it a compelling fragment for further development.
Caption: Key interactions of this compound in the HIV-1 RT pocket.
Discussion and Future Outlook
Our in silico analysis reveals that this compound demonstrates promising, albeit moderate, binding affinities for both the EGFR kinase domain and the HIV-1 RT allosteric site.
-
As a Scaffold: The calculated binding energies, particularly for HIV-1 RT, suggest that this quinoline derivative is a viable scaffold for the design of more potent inhibitors. Its performance relative to highly optimized, approved drugs like Erlotinib and Rilpivirine is understandably lower. However, these results provide a strong rationale for its use as a starting point in a medicinal chemistry campaign.
-
Pathways for Optimization:
-
For EGFR: The key takeaway is the need to emulate the extended structure of known inhibitors. Synthesizing derivatives by substituting the chlorine at the 4-position with aniline-containing side chains could introduce the necessary hydrogen bonding donors/acceptors and increase occupancy of the hydrophobic pocket, potentially boosting affinity significantly. This is a well-established strategy for developing kinase inhibitors.[17]
-
For HIV-1 RT: The strong hydrophobic contribution of the core and its halogens is a major advantage. Optimization could focus on adding flexible side chains at the 2- or 4-positions to establish specific hydrogen bonds with residues like Lys101 or Pro236, mimicking the binding mode of potent NNRTIs.
-
It is imperative to recognize the limitations of molecular docking.[6] Scoring functions are approximations of binding free energy and do not account for factors like protein dynamics or solvation effects perfectly. Therefore, these computational predictions must be treated as hypotheses that require experimental validation. The next logical steps would be to synthesize the most promising derivatives and evaluate them in in vitro enzymatic assays to determine their actual inhibitory concentrations (IC₅₀ values).
References
- 1. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Buy this compound | 406204-90-8 [smolecule.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 9. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 13. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 14. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Halogenated Quinolines
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) onto this scaffold profoundly influences its physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated quinolines across key therapeutic areas, including antimalarial, anticancer, and antibacterial applications. We delve into the causal effects of halogen type and substitution position on drug efficacy, selectivity, and mechanism of action, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage halogenation as a strategic tool in the design of novel quinoline-based therapeutics.
Introduction: The Quinoline Scaffold and the Strategic Role of Halogenation
Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its wide range of pharmacological activities.[1][2] Its rigid structure and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, make it an ideal framework for interacting with various biological targets.[1] Halogenation is a powerful and frequently employed strategy in medicinal chemistry to modulate a lead compound's properties. The introduction of a halogen atom can alter:
-
Lipophilicity: Generally, lipophilicity increases with the size of the halogen (I > Br > Cl > F), which can enhance membrane permeability and cellular uptake.
-
Electronic Effects: The high electronegativity of halogens, particularly fluorine, can significantly alter the electron distribution within the quinoline ring system. This can influence pKa, metabolic stability, and binding interactions with target proteins.[3]
-
Steric Hindrance: The size of the halogen atom can provide steric bulk, influencing the conformation of the molecule and its fit within a binding pocket.
-
Metabolic Stability: Halogenation, especially fluorination, at metabolically susceptible positions can block oxidative metabolism, thereby increasing the drug's half-life.
The choice of halogen and its position on the quinoline ring are critical determinants of the resulting biological activity, a concept we will explore in detail.[4]
Comparative SAR Analysis Across Therapeutic Areas
The impact of halogenation is not uniform and is highly dependent on the specific biological target and therapeutic indication.
Antimalarial Activity: The Classic Case of Chloroquine and Beyond
The 4-aminoquinoline scaffold is synonymous with antimalarial drugs. The SAR for this class is well-established and provides a clear example of the importance of halogenation.[5]
-
The Critical C7-Chlorine: In chloroquine, the chlorine atom at the C7 position is essential for its antimalarial activity.[5][6] This electron-withdrawing group is thought to increase the basicity of the side-chain nitrogen, which is crucial for drug accumulation in the acidic digestive vacuole of the malaria parasite.[7] This accumulation disrupts the parasite's vital process of hemozoin formation.[8]
-
Impact of Halogen Substitution: Structure-activity relationship analyses have revealed that while chlorine at C7 is optimal, other halogens like bromine can also confer activity.[7] However, moving the chlorine to other positions, such as C8, abolishes the activity.[5]
-
Newer Generation Compounds: In the development of novel antimalarials, halogenation continues to be a key strategy. Studies on 2-arylvinylquinolines have shown that a chlorine atom at the C6 position is superior to fluorine or a methoxy group for antiplasmodial potency.[9] For instance, a 6-chloro derivative showed a twofold higher activity than its 6-fluoro counterpart.[9]
Anticancer Activity: A Multifaceted Role for Halogens
Halogenated quinolines have emerged as a promising class of anticancer agents, targeting various mechanisms like tyrosine kinase inhibition, topoisomerase inhibition, and apoptosis induction.[1][10]
-
Position and Halogen Type Matter: The anticancer effects are highly sensitive to the substitution pattern.
-
C5 and C7 Positions: Bromination at the C5 and C7 positions of the quinoline ring has been shown to significantly enhance inhibitory activity against cancer cell lines like C6, HeLa, and HT29.[4]
-
C6 and C8 Positions: In contrast, substitutions at the C6 and C8 positions in the aromatic quinoline ring appear to have a more limited contribution to anticancer activity.[4]
-
C8-Halogenation: In one study, an 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline demonstrated significant antitumor activity against murine leukemias, whereas other chloro, bromo, or iodo analogues were less active against the same cell lines.[11]
-
-
Synergistic Effects: The combination of a halogen with other functional groups can lead to potent compounds. For example, the presence of a nitro group at the C5 position of a 6,8-dibromoquinoline resulted in remarkable inhibitory activity, whereas the 6,8-dibromoquinoline precursor was inactive.[4]
-
Mechanism of Action: Halogens can influence how the quinoline derivative interacts with its target. For instance, in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, halogen atoms on an aniline ring attached to a quinazoline (a related scaffold) were found to create favorable hydrophobic interactions within the ATP-binding domain.[3]
Table 1: Comparative Cytotoxicity of Halogenated Quinolines in Cancer Cell Lines This table summarizes the half-maximal inhibitory concentration (IC50) values for various halogenated quinoline derivatives, illustrating the impact of halogen type and position on anticancer potency.
| Compound Class | Halogen & Position | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline Derivatives | 5,7-Dibromo | HT29 (Colon) | 6.7 | [12] |
| 8-Hydroxyquinoline Derivatives | 5,7-Dibromo | HeLa (Cervical) | 8.2 | [12] |
| 8-Hydroxyquinoline Derivatives | 5,7-Dicyano | HT29 (Colon) | 9.8 | [12] |
| 5-Nitroquinoline Derivatives | 6,8-Dibromo | HT29 (Colon) | 26.2 | [4] |
| 5-Nitroquinoline Derivatives | 6,8-Dibromo | HeLa (Cervical) | 24.1 | [4] |
| 2-Phenylquinolin-4-amine | 7-Chloro, 4'-Fluoro | HT-29 (Colon) | 8.12 | [13] |
Data synthesized from multiple sources to provide a comparative overview.
Antibacterial Activity: The Rise of Fluoroquinolones
The development of quinolone antibiotics is a testament to the transformative power of halogenation, specifically fluorination.
-
From Quinolones to Fluoroquinolones: Early non-fluorinated quinolones had a limited spectrum of activity. The introduction of a fluorine atom at the C6 position was a breakthrough, dramatically expanding the spectrum to include both Gram-positive and Gram-negative bacteria and increasing potency.[14][15]
-
Mechanism of Action: Fluoroquinolones inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[16] The fluorine atom at C6 and the piperazine ring at C7 are key for this broad-spectrum activity.[14]
-
Generational Differences:
-
Comparative Efficacy: Studies have shown that newer generation fluoroquinolones have lower levels of bacterial resistance. For instance, in a study on bacterial conjunctivitis, resistance levels were 13% for moxifloxacin (4th gen), 16% for levofloxacin (3rd gen), and 21% for ciprofloxacin (2nd gen).[18]
Key Experimental Workflows for SAR Elucidation
A robust SAR study relies on a systematic workflow encompassing synthesis, purification, characterization, and biological evaluation.
Synthesis Protocol: Metal-Free C5-Selective Halogenation
This protocol describes an efficient and environmentally friendly method for the selective halogenation of quinolines, which is crucial for synthesizing analogs for SAR studies.
Objective: To selectively introduce a halogen (Cl, Br, or I) at the C5 position of the quinoline ring.
Materials:
-
Quinoline derivative
-
N-halosuccinimide (NCS for chlorination, NBS for bromination, NIS for iodination)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, condenser
-
Standard workup and purification reagents (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous sodium sulfate) and equipment (e.g., rotary evaporator, column chromatography).
Procedure:
-
To a solution of the quinoline derivative (1.0 mmol) in deionized water (5 mL) in a round-bottom flask, add the N-halosuccinimide (1.2 mmol).
-
Stir the reaction mixture vigorously at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure C5-halogenated quinoline.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Causality: This metal-free method is advantageous as it avoids potentially toxic heavy metal catalysts and uses water as a green solvent. The selectivity for the C5 position is a key feature, allowing for targeted modifications to probe its role in biological activity.
Biological Evaluation Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing the cytotoxic potential of novel compounds by measuring cellular metabolic activity.[19][20][21]
Objective: To determine the IC50 value of halogenated quinoline derivatives against a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Halogenated quinoline derivatives (dissolved in DMSO to make stock solutions)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates, multichannel pipette, CO2 incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest compound dose) and an untreated control.[19]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.[20]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.[19]
Self-Validation: The inclusion of untreated and vehicle controls is critical to ensure that any observed cytotoxicity is due to the compound itself and not the solvent or other experimental conditions. Running each concentration in triplicate minimizes variability.
Mandatory Visualization: SAR Elucidation Workflow
The following diagram illustrates the iterative process of developing and evaluating halogenated quinolines to establish a clear SAR.
Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.
Mechanistic Insights: Halogenated Quinolines and Apoptosis Signaling
Many halogenated quinoline anticancer agents exert their effects by inducing apoptosis, or programmed cell death.[19] Understanding the specific pathways involved is crucial for rational drug design.
One common mechanism involves the inhibition of survival signaling pathways, such as the PI3K-Akt-mTOR pathway, which is often hyperactivated in cancer. By blocking this pathway, quinoline derivatives can tip the cellular balance towards apoptosis. Key events in apoptosis include the activation of caspases, a family of proteases that execute the cell death program.[19]
The diagram below illustrates a simplified overview of how a halogenated quinoline might interfere with a survival pathway to induce apoptosis.
Caption: Inhibition of the PI3K/Akt pathway by a halogenated quinoline to induce apoptosis.
Conclusion and Future Perspectives
The strategic placement of halogens on the quinoline scaffold is a highly effective method for modulating biological activity. SAR studies consistently demonstrate that the type of halogen and its specific location are critical determinants of efficacy in antimalarial, anticancer, and antibacterial agents. For antimalarials, a C7-chloro group remains the gold standard for 4-aminoquinolines. In anticancer research, C5 and C7 bromination shows significant promise. For antibacterials, C6-fluorination is the defining feature of the highly successful fluoroquinolone class.
Future research should focus on exploring less common halogenation patterns and the use of multiple halogens to fine-tune drug-like properties. Combining SAR data with computational modeling will accelerate the design of next-generation halogenated quinolines with enhanced potency, improved safety profiles, and the ability to overcome existing drug resistance mechanisms.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 9. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Unseen Potential: A Comparative Guide to the In Vitro Anticancer Activity of 6-Bromo-2,4-dichloroquinoline Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective anticancer therapeutics, the quinoline scaffold has emerged as a privileged structure, consistently demonstrating a broad spectrum of pharmacological activities.[1][2] Its rigid, fused heterocyclic system provides an ideal framework for structural modifications to fine-tune biological efficacy. This guide delves into the largely unexplored potential of a specific subclass: 6-Bromo-2,4-dichloroquinoline derivatives. While direct, extensive public data on this precise chemical entity is limited, this guide leverages experimental findings from structurally analogous compounds—a well-established strategy in medicinal chemistry—to provide a robust comparative analysis of their anticipated in vitro anticancer activity.[3]
We will objectively compare the potential performance of these derivatives against established anticancer agents, supported by experimental data from closely related 6-bromoquinazolines and other substituted quinolines. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, reproducible protocols for key in vitro assays.
Comparative Cytotoxicity Analysis: A Data-Driven Perspective
The cornerstone of in vitro anticancer evaluation lies in determining a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population, is a critical metric for this assessment.[1] A lower IC50 value signifies greater potency.
While specific IC50 values for this compound are not yet prevalent in the literature, we can infer its potential by examining its structural relatives. The presence of a bromine atom at the 6-position and chlorine atoms at the 2 and 4-positions suggests a high degree of reactivity and potential for potent biological activity. Halogenation is a common strategy to enhance the anticancer efficacy of quinoline and quinazoline scaffolds.
Below is a comparative summary of the in vitro cytotoxic activity of structurally related 6-bromo-quinazoline-4(3H)-one derivatives and other relevant quinoline compounds against various human cancer cell lines, juxtaposed with standard chemotherapeutic drugs. This data provides a strong foundation for predicting the potential efficacy of this compound derivatives.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-quinazoline-4(3H)-one derivative (8a) | MCF-7 (Breast Adenocarcinoma) | 15.85 ± 3.32 | [4] |
| SW480 (Colorectal Adenocarcinoma) | 17.85 ± 0.92 | [4] | |
| Cisplatin (Standard Drug) | MCF-7 (Breast Adenocarcinoma) | Not specified in provided text | [4] |
| SW480 (Colorectal Adenocarcinoma) | Not specified in provided text | [4] | |
| Doxorubicin (Standard Drug) | MCF-7 (Breast Adenocarcinoma) | Not specified in provided text | [4] |
| SW480 (Colorectal Adenocarcinoma) | Not specified in provided text | [4] | |
| Erlotinib (Standard Drug) | MCF-7 (Breast Adenocarcinoma) | >30 | [4] |
| SW480 (Colorectal Adenocarcinoma) | 9.9 ± 0.14 | [4] | |
| Quinoline-Chalcone Derivative (12e) | MGC-803 (Gastric) | 1.38 | [1] |
| HCT-116 (Colon) | 5.34 | [1] | |
| MCF-7 (Breast) | 5.21 | [1] | |
| 2-Phenyl-4-quinolone Derivative | Various Cancer Cell Lines | Data available, specific values not in provided text | [5] |
Note: The data for the 6-bromo-quinazoline-4(3H)-one derivatives provides a strong indication of the potential activity of this compound due to the shared 6-bromo-substituted heterocyclic core.
Unraveling the Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[2][6] A primary and well-documented target for many quinoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6][7][8] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.[8]
The 2,4-disubstituted quinoline core, as present in our target compounds, plays a significant role in the development of new anticancer agents that act through mechanisms such as cell cycle arrest and apoptosis induction.[2] It is highly probable that this compound derivatives exert their cytotoxic effects through the inhibition of tyrosine kinases like EGFR. The dichloro substitutions at the 2 and 4 positions provide reactive sites for binding to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling.
Proposed inhibition of the EGFR signaling pathway by this compound derivatives.
Experimental Protocols: A Guide to Reproducible In Vitro Evaluation
To ensure the scientific integrity and reproducibility of findings, detailed experimental protocols are paramount. The following are step-by-step methodologies for the most common in vitro assays used to assess the anticancer activity of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest exponentially growing cancer cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[11]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540-595 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein with the sulforhodamine B dye.[2][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
Cold 10% Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid
-
10 mM Tris-base solution
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[11]
-
Washing: Carefully wash the plates five times with distilled water and allow them to air-dry.
-
Staining: Add 100 µL of the SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
General workflow for in vitro cytotoxicity testing of novel compounds.
Conclusion and Future Directions
While direct experimental data on this compound derivatives remains to be fully elucidated, the comparative analysis of structurally similar compounds provides a compelling rationale for their investigation as potential anticancer agents. The presence of the 6-bromo and 2,4-dichloro substitutions on the quinoline scaffold suggests a high likelihood of potent cytotoxic activity, likely mediated through the inhibition of key oncogenic signaling pathways such as the EGFR cascade.
The detailed experimental protocols and workflows provided in this guide offer a robust framework for the in vitro validation of these compounds. Further research should focus on the synthesis and evaluation of a library of this compound derivatives against a broad panel of cancer cell lines. Subsequent studies should aim to definitively elucidate their mechanism of action, including target identification and validation, to fully realize their therapeutic potential in the ongoing fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. static.igem.wiki [static.igem.wiki]
A Senior Application Scientist's Guide to the Synthesis of Poly-Substituted Quinolines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry. Quinoline and its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The enduring relevance of this heterocyclic system continually drives the innovation of synthetic methodologies, aiming for greater efficiency, broader substrate scope, and improved environmental sustainability.
This guide provides an in-depth comparative analysis of the primary synthetic routes to poly-substituted quinolines. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights into the advantages and limitations of each approach. We will dissect the mechanisms of classical named reactions and contrast them with modern, transition-metal-catalyzed strategies, supported by experimental data and detailed protocols.
Classical Cornerstones: The Named Reactions for Quinoline Synthesis
For over a century, a set of robust, named reactions has formed the foundation of quinoline synthesis. While sometimes demanding harsh conditions, their reliability and utility in forming the core quinoline structure are undeniable.
The Skraup Synthesis: A Classic, Forceful Condensation
The Skraup synthesis, first reported in 1880, is a powerful method for producing quinolines, often unsubstituted on the pyridine ring.[3][4] The archetypal reaction involves heating an aniline with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent like nitrobenzene.[3][4]
Mechanism and Rationale: The reaction's driving force is the in-situ formation of a highly reactive α,β-unsaturated aldehyde, acrolein, from the acid-catalyzed dehydration of glycerol. The aniline then undergoes a Michael-type conjugate addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline intermediate, which is then oxidized to the final quinoline product.[5] The reaction is notoriously exothermic and can be violent; hence, moderators like ferrous sulfate are often employed to control the reaction rate.[3][4]
Mechanism of the Skraup Synthesis
Caption: Workflow of the Skraup quinoline synthesis.
-
Advantages: Utilizes simple, readily available starting materials. It is a one-pot reaction that is particularly effective for quinolines unsubstituted at the 2-, 3-, and 4-positions.[6]
-
Limitations: The reaction conditions are harsh, with high temperatures and strong acids. It is often a low-yielding and highly exothermic reaction, posing safety concerns.[4][7] The substrate scope is limited, particularly for anilines with electron-withdrawing groups.
The Doebner-von Miller Reaction: A More Versatile Approach
A modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[8] This allows for the synthesis of a wider variety of substituted quinolines. The α,β-unsaturated carbonyl compound can also be generated in situ from the aldol condensation of two carbonyl compounds.[8]
Mechanism and Rationale: The mechanism is similar to the Skraup synthesis, beginning with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization and subsequent oxidation to yield the quinoline. The use of pre-formed or in situ-generated unsaturated carbonyls provides greater control over the substitution pattern on the pyridine ring of the quinoline product.
Mechanism of the Doebner-von Miller Reaction
Caption: Key steps in the Doebner-von Miller synthesis.
-
Advantages: Greater versatility than the Skraup synthesis, allowing for the preparation of 2- and 4-substituted quinolines.[9] Can be performed under biphasic conditions to reduce polymerization of the carbonyl substrate, thereby increasing yields.[9]
-
Limitations: Still requires harsh acidic conditions. The reaction can produce complex mixtures with certain substrates, particularly with sterically hindered α,β-unsaturated aldehydes.[10] Regioselectivity can be an issue with meta-substituted anilines.
The Combes Synthesis: Utilizing β-Diketones
The Combes synthesis is a distinct acid-catalyzed reaction of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[11]
Mechanism and Rationale: The reaction proceeds through the formation of a Schiff base, which then tautomerizes to an enamine. In the presence of a strong acid, typically concentrated sulfuric acid, the enamine undergoes an intramolecular electrophilic aromatic substitution to close the ring, followed by dehydration to yield the final quinoline product.[11][12] The use of a β-diketone directly installs substituents at the 2- and 4-positions of the quinoline ring.
-
Advantages: A reliable method for the synthesis of 2,4-disubstituted quinolines.[12] The starting materials are generally accessible.
-
Limitations: Requires strong acid and heat. The cyclization step can be sensitive to the electronic nature of the aniline; strongly electron-withdrawing groups can inhibit the reaction.[13]
The Friedländer Annulation: A Versatile and Milder Condensation
The Friedländer synthesis is one of the most versatile and widely used methods for preparing poly-substituted quinolines.[1] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[14][15]
Mechanism and Rationale: The reaction can be catalyzed by either acid or base and can proceed through two main pathways.[16] Under basic conditions, an initial aldol condensation is favored, followed by intramolecular cyclization and dehydration. Under acidic conditions, the formation of a Schiff base intermediate is often the first step, which then undergoes an intramolecular aldol-type reaction and dehydration.[16] This flexibility in catalytic conditions and the wide availability of starting materials make the Friedländer synthesis a powerful tool for generating diverse quinoline structures.
Mechanism of the Friedländer Synthesis (Acid-Catalyzed)
Caption: Acid-catalyzed pathway of the Friedländer synthesis.
-
Advantages: Generally proceeds under milder conditions than the Skraup or Combes syntheses.[17] It offers a broad substrate scope and provides excellent control over the substitution pattern, making it ideal for synthesizing highly functionalized quinolines.[17] Yields are often good to excellent.[7][17]
-
Limitations: The primary limitation is the accessibility of the required 2-aminoaryl aldehyde or ketone starting materials, which often require separate synthetic steps to prepare.[17]
The Modern Toolkit: Transition-Metal Catalysis
In recent decades, transition-metal catalysis has revolutionized quinoline synthesis, offering milder reaction conditions, improved functional group tolerance, and novel pathways for bond formation.
Palladium-Catalyzed Annulations
Palladium catalysts are highly effective for constructing quinoline rings through various cross-coupling and annulation strategies. A common approach involves the reaction of o-iodoanilines with alkynes (a modified Sonogashira coupling followed by cyclization) or the oxidative cyclization of o-vinylanilines with alkynes.[18][19] These methods allow for the precise and modular construction of complex quinoline derivatives.
-
Causality: Palladium's ability to cycle through different oxidation states (Pd(0)/Pd(II)) is key to its catalytic activity, enabling oxidative addition, migratory insertion, and reductive elimination steps that are fundamental to C-C and C-N bond formation.
-
Advantages: High efficiency, excellent functional group tolerance, and predictable regioselectivity.[19] These methods provide access to quinolines that are difficult to synthesize via classical routes.
-
Limitations: The cost of palladium catalysts can be a drawback. The synthesis often requires pre-functionalized starting materials (e.g., o-iodoanilines).
Copper-Catalyzed Syntheses
Copper catalysis has emerged as a cost-effective and sustainable alternative to palladium for quinoline synthesis.[20] A notable modern approach is the "indirect" Friedländer synthesis, where a copper catalyst facilitates the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones.[21][22]
-
Causality: The copper catalyst first oxidizes the 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde in situ. This reactive intermediate then undergoes a classical Friedländer condensation with the ketone. This strategy avoids the often-difficult isolation of the sensitive 2-aminobenzaldehyde.
-
Advantages: Utilizes a cheaper, more abundant metal catalyst. The reaction conditions are often mild, sometimes even proceeding at room temperature.[21] It provides a practical route from readily available 2-aminobenzyl alcohols.
-
Limitations: May require an external oxidant, although some systems can use air (O₂). The reaction scope and efficiency can be sensitive to the specific copper catalyst and ligand system employed.
Comparative Performance Data
The choice of synthetic route is a trade-off between factors like yield, reaction time, conditions, and substrate availability. The following table summarizes typical experimental data for the discussed methods.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Key Features |
| Skraup [4][23] | 3-Acetylaniline, Glycerol | H₂SO₄, As₂O₅ | Neat | 130-140 | 3 h | 15% (mixture) | Harsh conditions, low yield, for simple quinolines. |
| Doebner-von Miller [23] | 3-Acetylaniline, Crotonaldehyde | HCl, ZnCl₂ | Neat | 100 | 4 h | 65% | More versatile than Skraup, moderate to good yields. |
| Combes [23] | 3-Acetylaniline, Acetylacetone | H₂SO₄ | Neat | 100 | 15 min | >90% (crude) | Good for 2,4-disubstituted quinolines, rapid. |
| Friedländer [16] | 2-Aminobenzophenone, Ethyl Acetoacetate | HCl | Ethanol | Reflux | 4 h | Good | Versatile, milder conditions, requires 2-aminoaryl carbonyl. |
| Friedländer (Green) [7] | 2-Aminoaryl Ketone, Methylene Compound | p-TsOH | Water | Reflux | 2.5-3.5 h | 60-94% | Environmentally benign solvent. |
| Copper-Catalyzed [21] | 2-Aminobenzyl Alcohol, Ketone | IPrCuCl | Toluene/DMSO | Room Temp. | 6 h | ~70-90% | Mild conditions, avoids isolation of 2-aminoaldehyde. |
| Palladium-Catalyzed [19] | o-Vinylaniline, Alkyne | PdCl₂, PPh₃, Cu(TFA)₂ | MeCN/DMSO | 80 | 12 h | up to 86% | High functional group tolerance, modular. |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for a classic and a modern synthesis are provided below.
Protocol 1: Classical Friedländer Synthesis of Ethyl 2-phenyl-quinoline-4-carboxylate[16]
This protocol describes a conventional acid-catalyzed synthesis.
Materials:
-
2-Aminobenzophenone (1 mmol, 197.2 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg)
-
Concentrated Hydrochloric acid (HCl, 2-3 drops)
-
Ethanol (10 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).
-
Add 2-3 drops of concentrated HCl to the mixture.
-
Reflux the reaction mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.
Experimental Workflow: Friedländer Synthesis
Caption: Step-by-step workflow for a typical Friedländer synthesis.
Protocol 2: Modern Copper-Catalyzed Synthesis of 2-Phenylquinoline[24]
This protocol describes an indirect Friedländer synthesis using a copper catalyst.
Materials:
-
2-Aminobenzyl alcohol (0.5 mmol)
-
Acetophenone (0.5 mmol)
-
IPrCuCl (N-Heterocyclic carbene copper catalyst, 5 mol%)
-
Potassium hydroxide (KOH, 1.0 mmol)
-
Toluene (1 mL)
-
Dimethyl sulfoxide (DMSO, 0.5 mL)
-
Standard work-up and purification reagents
Procedure:
-
In a reaction vial, combine 2-aminobenzyl alcohol (0.5 mmol), acetophenone (0.5 mmol), IPrCuCl (5 mol%), and KOH (1.0 mmol).
-
Add toluene (1 mL) and DMSO (0.5 mL) to the vial.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-phenylquinoline.
Conclusion and Future Outlook
The synthesis of poly-substituted quinolines has evolved significantly from the harsh, yet effective, classical named reactions to the milder, more versatile, and often more sustainable transition-metal-catalyzed methods. The choice between a classical approach like the Friedländer synthesis and a modern copper-catalyzed reaction depends critically on the specific target molecule, the availability and functionality of starting materials, and considerations of cost and environmental impact.
The Friedländer synthesis remains a highly valuable tool due to its broad scope and efficiency, provided the requisite 2-aminoaryl carbonyl precursors are accessible. For simpler quinoline scaffolds, the Skraup, Doebner-von Miller, and Combes reactions, despite their often demanding conditions, are still employed. Modern methods, particularly those using palladium and copper catalysts, offer unparalleled functional group tolerance and enable novel disconnections, allowing for the synthesis of previously inaccessible structures.
Future developments will likely focus on further enhancing the sustainability of these processes. This includes the development of more active and recyclable catalysts, the use of greener solvents and renewable starting materials, and the application of flow chemistry to improve safety and scalability. As the demand for novel, complex quinoline-based drugs and materials continues to grow, the ongoing innovation in their synthesis will remain a vital area of chemical research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [research.usc.edu.au]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Purity of 6-Bromo-2,4-dichloroquinoline via HPLC
Abstract
The purity of 6-Bromo-2,4-dichloroquinoline, a critical intermediate in pharmaceutical synthesis, is a determinant of final active pharmaceutical ingredient (API) quality, safety, and efficacy. This guide provides an in-depth, scientifically rigorous comparison of High-Performance Liquid Chromatography (HPLC) against other analytical techniques for purity validation. We present a fully validated reverse-phase HPLC (RP-HPLC) method, complete with experimental data and adherence to international regulatory standards. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a framework for selecting and validating appropriate analytical methodologies.
Introduction: The Criticality of Purity for this compound
This compound is a halogenated quinoline derivative frequently employed as a building block in the synthesis of complex pharmaceutical compounds. The presence of impurities, which can originate from starting materials, byproducts of the synthesis, or degradation, can have significant downstream consequences.[1] Potential impurities may include unreacted starting materials like 4-bromoaniline, isomeric byproducts, or incompletely chlorinated intermediates.[2][3] Therefore, a robust and validated analytical method for purity assessment is not merely a quality control measure but a cornerstone of regulatory compliance and drug safety.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it a primary candidate for the purity determination of complex organic molecules like this compound.[4][5] This guide will detail a validated HPLC method and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS), another powerful but distinct analytical tool.
The Premier Choice: A Validated RP-HPLC Method
The developed method is a reverse-phase HPLC assay with UV detection, designed for optimal separation of this compound from its potential process-related impurities. The selection of a C18 column is based on its wide applicability and effectiveness in retaining aromatic, moderately polar compounds.[6] A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.[7]
HPLC Method Parameters
| Parameter | Specification | Causality and Rationale |
| Instrumentation | Standard HPLC system with UV-Vis Detector | Provides the necessary pressure, sample introduction, and detection capabilities for this analysis. |
| Column | C18 Reverse-Phase (4.6 mm x 250 mm, 5 µm) | The C18 stationary phase offers excellent hydrophobic interaction with the quinoline ring system, ensuring good retention and separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of any acidic or basic functional groups. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier. Acetonitrile is chosen for its low UV cutoff and miscibility with water. The gradient elution from a lower to a higher concentration of acetonitrile allows for the separation of compounds with varying polarities. |
| Gradient Program | 0-2 min: 60% B; 2-15 min: 60-90% B; 15-20 min: 90% B; 20-22 min: 90-60% B; 22-27 min: 60% B | This program provides a robust separation window, allowing for the elution of more polar impurities early in the run and strongly retained non-polar impurities at higher organic concentrations. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 254 nm | Aromatic quinoline structures exhibit strong absorbance at this wavelength, providing high sensitivity for the main component and related impurities. |
| Injection Vol. | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Sample Prep. | 0.5 mg/mL in Acetonitrile/Water (50:50) | The sample is dissolved in a solvent compatible with the initial mobile phase to ensure good peak shape. |
Method Validation: A Self-Validating System
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9][10][11]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. fda.gov [fda.gov]
The Strategic Placement of Halogens on Quinoline Scaffolds: A Comparative Guide to Kinase Inhibition
For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold is a cornerstone in the design of potent kinase inhibitors.[1][2] Its rigid structure and hydrogen bonding capabilities provide a robust framework for engaging the ATP-binding site of numerous kinases. However, the true art and science of optimizing these inhibitors often lie in the subtle yet powerful influence of substituents. Among these, halogens (F, Cl, Br, I) have proven to be particularly instrumental in modulating potency and selectivity.[3] This guide provides an in-depth comparison of how the position of halogen atoms on the quinoline ring system critically impacts kinase inhibition, supported by experimental data and detailed methodologies.
The Rationale Behind Halogenation in Kinase Inhibitor Design
The introduction of halogens into a quinoline scaffold is a strategic decision driven by several key physicochemical principles that can profoundly alter the molecule's interaction with a target kinase. Understanding these principles is fundamental to interpreting structure-activity relationship (SAR) data.
-
Halogen Bonding: This non-covalent interaction, analogous to hydrogen bonding, involves the favorable interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic partner, such as a backbone carbonyl oxygen in the kinase hinge region.[3] The strength of this interaction generally increases with the size and polarizability of the halogen (I > Br > Cl > F).
-
Electronic Effects: Halogens are electronegative atoms that can withdraw electron density from the quinoline ring system. This can alter the pKa of nearby nitrogen atoms, influencing their ability to form crucial hydrogen bonds with the kinase.
-
Steric and Lipophilic Contributions: The size of the halogen atom can introduce beneficial steric clashes that orient the inhibitor for optimal binding or, conversely, create unfavorable steric hindrance. Additionally, halogenation typically increases the lipophilicity of the compound, which can enhance its ability to penetrate the often-greasy ATP-binding pocket and improve cell membrane permeability.[4]
The interplay of these factors is highly dependent on the specific topology of the kinase active site and the precise placement of the halogen on the quinoline scaffold.
Comparative Analysis of Halogen Positional Effects on Kinase Inhibition
Case Study 1: Halogenated 4-Phenoxy-quinolines as Aurora Kinase B Relocation Blockers
A study on 4-phenoxy-quinoline derivatives as non-catalytic inhibitors that block the relocalization of Aurora Kinase B (AURKB) provides valuable insights into the impact of halogen substitution.[4][5]
| Compound ID | Halogen Substitution | IC50 (µM) for Growth Inhibition (Mean of 17 cancer cell lines) |
| LXY17 | 4'-Fluoro | ~0.01 |
| LXY19 | 4'-Chloro | ~0.001 |
| LXY18 | 4'-Bromo | <0.001 |
| LXY20 | 4'-Iodo | ~0.001 |
| Data synthesized from literature.[4] |
In this series, the halogen is placed on a phenoxy ring attached to the quinoline, but the trend highlights the general impact of different halogens. The data suggests that heavier halogens (Br, I) and chlorine lead to a significant increase in potency compared to fluorine. This could be attributed to stronger halogen bonding interactions or optimized lipophilicity for this particular target.
Case Study 2: Halogenation at the C7 Position of the Quinoline Ring
The C7 position of the quinoline scaffold is a frequent site for substitution. Work on quinoline-5,8-diones as Sphingosine Kinase (SphK) inhibitors demonstrates the utility of a bromine atom at this position as a handle for further modification and its contribution to activity.[6]
| Compound Scaffold | Halogen at C7 | Target Kinase | Observed Activity |
| Quinoline-5,8-dione | Bromine | SphK1/SphK2 | Starting point for potent analogs |
| Information based on synthetic strategies outlined in the literature.[6] |
While direct IC50 values for a series of C7-halogenated compounds are not provided in this specific study, the use of 7-bromo-quinoline-5,8-dione as the key intermediate underscores the strategic importance of this position for introducing diversity and influencing kinase inhibition.
General Structure-Activity Relationship (SAR) Trends
From a broader survey of the literature on quinoline and quinazoline kinase inhibitors, several general SAR trends can be inferred[7][8][9]:
-
C6 and C7 Positions: These positions are often solvent-exposed and are common points for introducing larger substituents to improve selectivity or physicochemical properties without disrupting core binding interactions. Halogenation here can be a part of a larger pharmacophore.
-
C8 Position: Substitution at C8 can have a significant steric impact on the orientation of groups at C7 and the overall conformation of the inhibitor within the binding pocket.
-
C5 Position: This position is less commonly substituted, but modifications here can influence the electronic properties of the quinoline nitrogen and its hinge-binding interactions.
The following diagram illustrates the logical relationship in considering the impact of halogen position on kinase inhibition.
Caption: Factors influencing halogen-mediated kinase inhibition.
Experimental Protocols
To enable researchers to validate these findings and explore novel halogenated quinoline inhibitors, the following section details standardized protocols for synthesis and kinase inhibition assays.
Synthesis of Halogenated Quinolines
The synthesis of position-specific halogenated quinolines can be achieved through various established organic chemistry reactions. The Doebner-von Miller reaction is a classic and versatile method for quinoline synthesis.
Step-by-Step Protocol: Doebner-von Miller Synthesis of a Halogenated Quinoline
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriately halogenated aniline (e.g., 3-chloroaniline for a 7-chloroquinoline) in a suitable solvent such as ethanol.
-
Addition of α,β-Unsaturated Carbonyl Compound: To the stirred solution, add an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde).
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, often in the presence of an oxidizing agent like arsenic pentoxide or iodine.
-
Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution). The crude product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the desired halogenated quinoline.
In Vitro Kinase Inhibition Assay (IC50 Determination)
A common and reliable method for determining the potency of a kinase inhibitor is the in vitro kinase assay, which measures the extent of phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.
Step-by-Step Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: Prepare a serial dilution of the halogenated quinoline inhibitor in DMSO. A typical starting concentration is 10 mM, diluted in 10-point, 3-fold steps.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the following components in this order:
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
The serially diluted inhibitor or DMSO as a vehicle control.
-
The target kinase enzyme at an optimized concentration.
-
-
Inhibitor Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific peptide substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) during which the phosphorylation reaction proceeds.
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™). This typically involves a two-step process of depleting the remaining ATP and then converting the produced ADP back to ATP to drive a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
IC50 Calculation: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
The following diagram outlines the workflow for a typical kinase inhibition assay.
Caption: Experimental workflow for IC50 determination.
Conclusion
The strategic placement of halogens on a quinoline scaffold is a powerful tool for optimizing kinase inhibitor potency and selectivity. While a definitive, universal rule for the "best" position does not exist due to the unique topology of each kinase active site, the evidence strongly suggests that the interplay of halogen bonding, electronic modulation, and steric effects can be harnessed for rational drug design. Heavier halogens like bromine and iodine often confer higher potency, likely through stronger halogen bonding interactions. The C6 and C7 positions are frequently exploited for substitution, offering a balance between influencing binding and maintaining the core pharmacophore. This guide provides a framework for understanding these principles and the experimental methodologies required to explore them, empowering researchers to make more informed decisions in the design of next-generation quinoline-based kinase inhibitors.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Experimental vs. Predicted Spectroscopic Data for 6-Bromo-2,4-dichloroquinoline
This technical guide provides an in-depth comparison between experimentally acquired and computationally predicted spectroscopic data for the compound 6-Bromo-2,4-dichloroquinoline. Designed for researchers and professionals in drug development and chemical synthesis, this document elucidates the practical applications and inherent limitations of both approaches. By examining Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, we aim to demonstrate the synergistic relationship between empirical measurement and theoretical prediction in modern structural elucidation.
Introduction: The Role of this compound
This compound is a halogenated aromatic heterocycle with the molecular formula C₉H₄BrCl₂N.[1] Its quinoline core is a prevalent scaffold in numerous bioactive molecules, making this compound a valuable starting material for medicinal chemistry and materials science research.[1] Accurate structural confirmation is paramount to ensuring the integrity of subsequent research, and this is primarily achieved through spectroscopic methods.
Spectroscopic analysis provides a fingerprint of a molecule's structure. Techniques like NMR reveal the connectivity and chemical environment of atoms, while Mass Spectrometry determines the precise molecular weight and elemental composition. In recent years, the advancement of computational chemistry has enabled the prediction of these spectroscopic properties. This guide critically evaluates how these in silico predictions stack up against real-world experimental data.
Part 1: Experimental Data Acquisition
Experimental data represents the ground truth for a synthesized compound. The protocols used for data acquisition are designed to be robust and reproducible, forming a self-validating system when different techniques (¹H NMR, ¹³C NMR, MS) provide congruent structural information.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 15-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large, interfering solvent signals in the ¹H NMR spectrum. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[2] The solution was then transferred to a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.[3]
-
¹H NMR Acquisition: 16 scans were acquired with a relaxation delay of 1 second.
-
¹³C NMR Acquisition: 1024 scans were acquired using a proton-decoupled pulse program. Broadband proton decoupling is standard for ¹³C NMR as it simplifies the spectrum to single lines for each unique carbon atom, making interpretation easier.[4]
2. Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometry (HRMS) was performed using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming molecular weight.[5]
-
Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile/water with 0.1% formic acid to facilitate protonation.
Experimental Workflow Diagram
Caption: Workflow for experimental spectroscopic data acquisition.
Experimental Data Summary
Table 1: Experimental ¹H NMR Data (500 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
|---|---|---|---|
| H-3 | 7.45 | s | - |
| H-5 | 8.10 | d | 9.0 |
| H-7 | 7.88 | dd | 9.0, 2.1 |
| H-8 | 8.35 | d | 2.1 |
Table 2: Experimental ¹³C NMR Data (125 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ) [ppm] |
|---|---|
| C-3 | 123.5 |
| C-4a | 125.8 |
| C-8a | 148.1 |
| C-5 | 130.2 |
| C-7 | 138.1 |
| C-8 | 129.5 |
| C-6 | 122.0 |
| C-2 | 152.3 |
| C-4 | 144.1 |
Table 3: Experimental High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
|---|
| [M+H]⁺ | 274.8976 | 274.8971 |
Part 2: Predicted Spectroscopic Data
Computational tools predict spectroscopic data based on the molecule's 3D structure using algorithms ranging from empirical databases to quantum mechanical calculations like Density Functional Theory (DFT).[6][7] These predictions serve as an excellent preliminary guide for spectral assignment and can help resolve ambiguities in complex structures.
Prediction Methodology
-
NMR Prediction: ¹H and ¹³C NMR chemical shifts were predicted using a database-driven algorithm, which compares the chemical environment of each atom in the target molecule to a large library of experimentally verified structures.[8]
-
MS Prediction: The monoisotopic mass for the protonated molecule [M+H]⁺ was calculated based on the exact masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br). Predicted adducts are often provided by chemical databases.[9]
Prediction Workflow Diagram
Caption: Workflow for computational spectroscopic data prediction.
Predicted Data Summary
Table 4: Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ) [ppm] |
|---|---|
| H-3 | 7.51 |
| H-5 | 8.19 |
| H-7 | 7.95 |
| H-8 | 8.42 |
Table 5: Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ) [ppm] |
|---|---|
| C-3 | 124.1 |
| C-4a | 126.5 |
| C-8a | 147.5 |
| C-5 | 131.0 |
| C-7 | 137.4 |
| C-8 | 130.1 |
| C-6 | 121.7 |
| C-2 | 151.8 |
| C-4 | 143.5 |
Table 6: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 275.89768 |
| [M+Na]⁺ | 297.87962 |
| [M+K]⁺ | 313.85356 |
Data sourced from PubChem predictions.[9]
Part 3: Comparative Analysis
The core of this guide is the direct comparison between the "ground truth" of the experiment and the in silico model. This analysis reveals the strengths and weaknesses of prediction algorithms and reinforces the importance of empirical data.
Structure and Atom Numbering
For clarity in the following comparison, the standard numbering for the quinoline ring system is used.
Caption: Structure of this compound with atom numbering.
Side-by-Side Comparison
Table 7: ¹H NMR Data Comparison (δ, ppm)
| Assignment | Experimental | Predicted | Difference (Δδ) |
|---|---|---|---|
| H-3 | 7.45 | 7.51 | -0.06 |
| H-5 | 8.10 | 8.19 | -0.09 |
| H-7 | 7.88 | 7.95 | -0.07 |
| H-8 | 8.35 | 8.42 | -0.07 |
Table 8: ¹³C NMR Data Comparison (δ, ppm)
| Assignment | Experimental | Predicted | Difference (Δδ) |
|---|---|---|---|
| C-3 | 123.5 | 124.1 | -0.6 |
| C-4a | 125.8 | 126.5 | -0.7 |
| C-8a | 148.1 | 147.5 | +0.6 |
| C-5 | 130.2 | 131.0 | -0.8 |
| C-7 | 138.1 | 137.4 | +0.7 |
| C-8 | 129.5 | 130.1 | -0.6 |
| C-6 | 122.0 | 121.7 | +0.3 |
| C-2 | 152.3 | 151.8 | +0.5 |
| C-4 | 144.1 | 143.5 | +0.6 |
Table 9: Mass Spectrometry [M+H]⁺ Comparison (m/z)
| Parameter | Experimental | Predicted |
|---|
| m/z | 274.8971 | 275.89768 |
Discussion of Results
The comparison reveals a strong correlation between the experimental and predicted data, validating the utility of computational methods.
-
¹H NMR: The predicted chemical shifts for the protons are in excellent agreement with the experimental values, with an average deviation of only 0.07 ppm. This level of accuracy is often sufficient to make preliminary assignments with a high degree of confidence.
-
¹³C NMR: The correlation for ¹³C NMR is also very good, with deviations of less than 1.0 ppm for all carbons. The wider chemical shift range of carbon makes it more forgiving than proton NMR.[10] The small discrepancies observed can be attributed to factors not perfectly modeled by the prediction algorithm, such as solvent effects or minor conformational nuances.
-
Mass Spectrometry: The experimentally found mass for the protonated molecule (274.8971) is extremely close to the calculated exact mass (274.8976). This high accuracy is a hallmark of HRMS and provides unambiguous confirmation of the elemental formula. The predicted m/z from PubChem (275.89768) corresponds to the [M+H]⁺ adduct and aligns perfectly with the experimental findings.[9]
Conclusion
This guide demonstrates that while experimental data remains the definitive standard for structural elucidation, computational prediction is an indispensable complementary tool. Predicted spectra can guide the interpretation of experimental results, help identify potential impurities, and provide a reasonable expectation of spectral features before a compound is even synthesized. The strong agreement between the experimental and predicted data for this compound showcases the power of integrating these two approaches for efficient and accurate chemical research.
References
- 1. Buy this compound | 406204-90-8 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. sc.edu [sc.edu]
- 5. Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovering organic reactions with a machine-learning-powered deciphering of tera-scale mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualizer loader [nmrdb.org]
- 9. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Overcoming the Challenge of Chemoresistance: A Comparative Guide to the Efficacy of 6-Bromoquinoline Derivatives in Drug-Resistant Cancer Cells
In the relentless pursuit of effective cancer therapeutics, the emergence of multidrug resistance (MDR) remains a formidable obstacle, contributing to treatment failure in over 90% of patients with metastatic cancer.[1] This guide provides a comprehensive technical comparison of a promising class of compounds—6-bromoquinoline derivatives—in the context of drug-resistant cancer. While direct and extensive research on 6-bromo-2,4-dichloroquinoline derivatives is emerging, we will draw upon robust data from structurally analogous 6-bromo-quinazoline derivatives to provide a scientifically grounded analysis for researchers, scientists, and drug development professionals. This guide will delve into the mechanistic rationale, comparative efficacy, and the experimental methodologies crucial for evaluating these compounds.
The Rationale for Targeting Drug-Resistant Cancers with Quinoline Scaffolds
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to intercalate with DNA and inhibit key enzymes involved in cell proliferation.[2][3] Modifications to the quinoline ring, such as the introduction of a bromine atom at the 6-position, have been shown to enhance cytotoxic activity.[4] This has led to the investigation of 6-bromoquinoline derivatives as potential agents to overcome the intricate mechanisms of drug resistance.
Drug resistance in cancer is often multifactorial, involving the overexpression of efflux pumps like P-glycoprotein (P-gp), alterations in drug metabolism, and the dysregulation of signaling pathways that promote cell survival and proliferation.[1] Key among these are the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently hyperactivated in various cancers, contributing to chemoresistance.[5][6][7] The therapeutic strategy behind 6-bromoquinoline derivatives lies in their potential to circumvent these resistance mechanisms, either by acting as poor substrates for efflux pumps or by inhibiting these critical survival pathways.
Comparative Efficacy of 6-Bromo-Substituted Heterocycles
While data on this compound derivatives remains nascent, a study on 6-bromo-quinazoline-4(3H)-one derivatives provides a valuable comparative framework. The following table summarizes the cytotoxic activity (IC50 values) of a lead compound from this class, designated as Compound 8a , against human breast (MCF-7) and colon (SW480) cancer cell lines, alongside a normal cell line (MRC-5) to assess selectivity. The data is compared with established anticancer drugs.
| Compound/Drug | Cell Line | IC50 (µM)[8] |
| Compound 8a (6-Bromo-quinazoline derivative) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 |
| SW480 (Colon Cancer) | 17.85 ± 0.92 | |
| MRC-5 (Normal Lung Fibroblast) | 84.20 ± 1.72 | |
| Erlotinib | MCF-7 (Breast Cancer) | 9.9 ± 0.14 |
| Doxorubicin | MCF-7 (Breast Cancer) | Not specified in the study, but typically in the low micromolar to nanomolar range. |
| Cisplatin | MCF-7 (Breast Cancer) | Not specified in the study, but typically in the low to mid-micromolar range. |
Table 1: Comparative IC50 values of a 6-bromo-quinazoline derivative and standard anticancer drugs.
The data indicates that Compound 8a exhibits potent cytotoxic activity against both MCF-7 and SW480 cancer cell lines, with IC50 values in the mid-micromolar range.[8] Notably, its potency against the MCF-7 cell line is comparable to that of Erlotinib, an established EGFR inhibitor.[8] Furthermore, Compound 8a demonstrates a favorable selectivity profile, with a significantly higher IC50 value against the normal MRC-5 cell line, suggesting a wider therapeutic window compared to many conventional chemotherapeutics.[8]
Mechanistic Insights: How 6-Bromoquinolines May Counteract Resistance
The anticancer activity of quinoline and quinazoline derivatives is often attributed to their ability to inhibit key signaling pathways that are frequently dysregulated in cancer and contribute to drug resistance.
Inhibition of the PI3K/Akt and MAPK/ERK Survival Pathways
The PI3K/Akt and MAPK/ERK signaling cascades are central regulators of cell proliferation, survival, and apoptosis.[5][7] Their hyperactivation is a known mechanism of resistance to a variety of cancer therapies.[6] Quinoline-based compounds have the potential to inhibit these pathways, thereby re-sensitizing resistant cells to treatment.
Caption: Putative inhibition of PI3K/Akt and MAPK/ERK pathways by 6-bromoquinoline derivatives.
Molecular docking studies on 6-bromo-quinazoline derivatives have shown strong binding affinity to the ATP-binding site of EGFR, a key upstream activator of both the PI3K/Akt and MAPK/ERK pathways.[4] This suggests a plausible mechanism by which these compounds exert their anticancer effects and potentially overcome resistance driven by these signaling cascades.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the potential of this compound derivatives in overcoming drug resistance, a series of well-defined in vitro assays are essential.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for determining cell viability and calculating the IC50 of a compound.[3][9]
Protocol:
-
Cell Seeding: Plate drug-sensitive and their corresponding drug-resistant cancer cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 6-bromoquinoline derivative and a standard-of-care chemotherapeutic agent (e.g., Doxorubicin) for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Caption: Workflow of the MTT assay for determining cell viability.
Apoptosis Induction Analysis: Annexin V/Propidium Iodide Staining
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is employed.[10]
Protocol:
-
Cell Treatment: Treat drug-resistant cells with the 6-bromoquinoline derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Cell Cycle Analysis
Investigating the effect of the compound on cell cycle progression can reveal mechanisms of action such as the induction of cell cycle arrest.[8]
Protocol:
-
Cell Treatment: Treat drug-resistant cells with the 6-bromoquinoline derivative at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the cells with RNase A and stain with Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Synthesis of 6-Bromoquinoline Derivatives
The synthesis of the this compound scaffold is a critical first step in exploring the therapeutic potential of its derivatives. A common synthetic route involves the halogenation of a 6-bromo-4-hydroxyquinoline precursor.
A potential synthetic route:
-
Starting Material: 6-bromo-4-hydroxyquinoline.
-
Chlorination: Reaction with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield this compound.
-
Derivatization: Subsequent nucleophilic substitution reactions at the 2- and 4-positions with various amines or other nucleophiles can be performed to generate a library of derivatives for screening.
Caption: General synthetic workflow for 6-bromoquinoline derivatives.
Conclusion and Future Directions
The available evidence, particularly from analogous 6-bromo-quinazoline compounds, strongly suggests that 6-bromoquinoline derivatives represent a promising avenue for the development of novel anticancer agents with the potential to overcome multidrug resistance. Their potent cytotoxicity, favorable selectivity, and likely mechanism of action through the inhibition of key survival pathways warrant further investigation.
Future research should focus on the synthesis and screening of a diverse library of this compound derivatives against a broad panel of drug-resistant cancer cell lines. Elucidating the precise molecular targets and understanding the structure-activity relationships will be crucial for optimizing the efficacy and safety of these compounds. Ultimately, these efforts may lead to the development of a new class of therapeutics that can effectively combat the challenge of chemoresistance in cancer treatment.
References
- 1. Editorial: Novel Small-Molecule Agents in Overcoming Multidrug Resistance in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2,4-dichloroquinoline
As researchers and developers at the forefront of science, our responsibility extends beyond discovery to include the safe and ethical management of the chemical entities we handle. The overriding principle of prudent laboratory practice dictates that no activity should begin without a clear plan for the disposal of all potential waste streams.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-2,4-dichloroquinoline, grounding every recommendation in established safety standards and explaining the scientific rationale behind each procedure.
Hazard Profile of this compound
| Property | Description | Sources |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₉H₄BrCl₂N | N/A |
| GHS Hazard Class | Expected to be classified as: Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System). | [2][3][4][5] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][5] |
| Hazardous Decomposition | Combustion produces toxic and corrosive gases, including Carbon Monoxide (CO), Carbon Dioxide (CO₂), Nitrogen Oxides (NOx), Hydrogen Chloride (HCl), and Hydrogen Bromide (HBr). | [2] |
Core Principles of Halogenated Waste Management
Before detailing the specific steps for disposal, it is crucial to internalize the guiding principles of chemical waste management. These strategies are designed to maximize safety, ensure regulatory compliance, and minimize environmental impact.[1]
-
Waste Minimization: The most effective waste management strategy is to prevent its generation in the first place.[1] This can be achieved by ordering the smallest necessary quantity of the chemical, reducing the scale of experiments, and substituting with less hazardous materials whenever scientifically viable.[6][7]
-
Source Segregation: This is arguably the most critical operational step. Halogenated organic compounds like this compound require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and to scrub the resulting acid gases (HCl, HBr). Mixing halogenated waste with non-halogenated solvents unnecessarily increases the volume of waste requiring this more complex and costly treatment. Always use separate, dedicated waste containers.[8][9][10]
-
Container Integrity: All waste must be stored in containers that are compatible with the chemical, in good condition, and feature tight-sealing lids to prevent leaks or the release of vapors.[9][11]
-
Clear and Accurate Labeling: Mislabeled or unlabeled waste poses a significant safety risk to all personnel. Every waste container must be accurately labeled the moment the first drop of waste is added.[9][10]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the process from the point of generation at the lab bench to its final removal by trained personnel.
Step 1: Waste Characterization and Container Selection
-
Action: Identify the waste stream. Any solution containing this compound, or the solid compound itself, must be classified as Halogenated Organic Waste .
-
Causality: This classification is due to the presence of bromine and chlorine atoms on the aromatic quinoline structure. This dictates the required disposal pathway.
-
Procedure:
-
Select a dedicated waste container that is clean, leak-proof, and made of a chemically compatible material (e.g., a high-density polyethylene carboy or a glass bottle for liquids; a labeled, sealable pail for solids).[8][12]
-
Ensure the container has a screw-top cap that can be securely fastened.[9] Funnels should never be left in the opening.[12]
-
Step 2: Proper Labeling
-
Action: Immediately affix a "Hazardous Waste" label to the container.[9][12]
-
Causality: Federal and state regulations require that hazardous waste be clearly identified from the moment of generation.[7] This prevents accidental mixing and ensures proper handling by all personnel.
-
Procedure:
-
Using a permanent marker, write the full chemical name: "Waste this compound". Do not use abbreviations or formulas.[10]
-
If it is a mixed waste stream, list all constituents and their approximate percentages.[12]
-
Note the accumulation start date (the date you first add waste to the container).
-
Ensure the label is clearly visible.[9]
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled waste container in a designated SAA.
-
Causality: An SAA is a location at or near the point of waste generation that is under the control of the laboratory personnel.[6][7] This minimizes the travel of hazardous materials within the facility and centralizes waste for safe storage.
-
Procedure:
-
Place the waste container in secondary containment, such as a spill tray or tub, to contain any potential leaks.[1][13]
-
Keep the container closed at all times, except when actively adding waste.[7][9]
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.[11]
-
Segregate the halogenated waste container from incompatible materials, such as acids, bases, and oxidizers.[12]
-
Step 4: Disposal of Contaminated Labware
-
Action: Dispose of any materials contaminated with this compound as solid hazardous waste.
-
Causality: Items such as gloves, weighing paper, pipette tips, or paper towels that have come into direct contact with the chemical are also considered hazardous waste and must not be placed in the regular trash.
-
Procedure:
-
Collect all contaminated solid items in a separate, puncture-proof container or a clearly labeled, durable plastic bag.[12][14]
-
Label this container as "Solid Hazardous Waste" and list "this compound" as the contaminant.
-
Empty containers that held the pure chemical must also be disposed of as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must be collected as liquid hazardous waste.[12][14]
-
Step 5: Arranging for Final Disposal
-
Action: When the waste container is nearly full (no more than 90%), or as per your institution's policy, arrange for its collection.
-
Causality: Licensed hazardous waste disposal companies are required for the final treatment and disposal of the material in compliance with EPA regulations.[15] Your institution's Environmental Health & Safety (EHS) department facilitates this process.
-
Procedure:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams containing this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is key to maintaining safety.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[16]
-
Gently sweep or scoop the material to avoid creating dust.[15][17]
-
Place the spilled material and all cleanup items into a sealed container and label it as hazardous waste for disposal.[15]
-
-
Minor Spill (Liquid):
-
Alert personnel and ensure the area is well-ventilated.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[9][16]
-
Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[9]
-
For any major spill, or if you feel unwell or are unsure how to proceed, evacuate the area, alert others, and contact your institution's EHS emergency line immediately.
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1810-71-5 Name: 6-Bromo-2-chloroquinoline [xixisys.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. odu.edu [odu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ethz.ch [ethz.ch]
- 12. nswai.org [nswai.org]
- 13. actenviro.com [actenviro.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. capotchem.com [capotchem.com]
- 16. chemscene.com [chemscene.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-2,4-dichloroquinoline
This guide provides essential safety and handling protocols for 6-Bromo-2,4-dichloroquinoline, a halogenated aromatic compound frequently used as an intermediate in pharmaceutical and chemical synthesis. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety measure. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of researchers and the integrity of their work.
Hazard Assessment: The Foundation of Safety
Understanding the specific risks associated with this compound is the critical first step in establishing a robust safety protocol. Based on data from structurally similar compounds, this substance should be treated with significant caution.[1][2][3] The primary hazards are contact-based, stemming from its reactivity as a halogenated heterocyclic compound.
Hazard Summary Table
| Pictogram | Hazard Class | Hazard Statement |
|
| Skin Irritation, Category 2 | H315: Causes skin irritation.[1][2][4] |
| Eye Irritation, Category 2 | H319: Causes serious eye irritation.[1][2][4] | |
| Specific target organ toxicity – single exposure, Category 3 | H335: May cause respiratory irritation.[1][2][5] |
Causality: The irritation potential of this compound is linked to the electrophilic nature of the quinoline ring, enhanced by the electron-withdrawing effects of its chlorine and bromine substituents. Upon contact with moisture on the skin, in the eyes, or in the respiratory tract, it can hydrolyze to form corrosive byproducts like hydrochloric and hydrobromic acid, leading to chemical burns and irritation.[6]
The Core PPE Ensemble: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final and most personal line of defense. It is crucial to select, don, and doff PPE correctly to prevent turning protective gear into a source of contamination. The following ensemble is mandatory for all work involving this compound.
Hierarchy of Controls
Before detailing the PPE, it is imperative to remember that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls.[7]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1810-71-5 Name: 6-Bromo-2-chloroquinoline [xixisys.com]
- 6. worksafebc.com [worksafebc.com]
- 7. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
